molecular formula C15H15N2NaO6S2 B10859944 Ticarcillin (monosodium)

Ticarcillin (monosodium)

Cat. No.: B10859944
M. Wt: 406.4 g/mol
InChI Key: PBVBBUWVRCCZHI-GHRKWLBTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ticarcillin (monosodium) is a useful research compound. Its molecular formula is C15H15N2NaO6S2 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ticarcillin (monosodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ticarcillin (monosodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15N2NaO6S2

Molecular Weight

406.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1/t7-,8-,9+,12-;/m1./s1

InChI Key

PBVBBUWVRCCZHI-GHRKWLBTSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+]

Origin of Product

United States

Foundational & Exploratory

Ticarcillin (Monosodium): Mechanistic Action and Experimental Validation in Gram-Negative Bacteria

[1]

Executive Summary

Ticarcillin (monosodium) is a semi-synthetic carboxypenicillin designed specifically to penetrate the outer membrane of Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2] Unlike early penicillins that primarily target PBP1a/1b to induce rapid lysis, Ticarcillin exhibits a high-affinity selectivity for PBP3 (FtsI) , a transpeptidase essential for septal peptidoglycan synthesis.[1][2] This specific molecular interaction results in a distinct phenotypic response: filamentation , followed by delayed cell lysis.[1][2] This guide delineates the molecular pharmacology, resistance mechanisms, and validated experimental protocols for assessing Ticarcillin’s efficacy.

Molecular Pharmacology

Chemical Structure & Properties: Ticarcillin belongs to the carboxypenicillin class, distinguished by a carboxylic acid group at the R-position.[1] The monosodium salt form (CAS: 74682-62-5) is the standard reagent for in vitro research, offering high aqueous solubility (>50 mg/mL) and stability at physiological pH.[1]

  • Formula:

    
    
    
  • Molar Mass: 406.41 g/mol [1][3]

  • Key Moiety: The thiophene ring and carboxyl group enhance permeability through Gram-negative porins and stability against certain low-level beta-lactamases, though it remains susceptible to AmpC.[1]

Mechanism of Action: The PBP3 Blockade

Peptidoglycan Synthesis Inhibition

Bacterial cell wall integrity relies on the cross-linking of peptidoglycan strands, catalyzed by transpeptidase enzymes known as Penicillin-Binding Proteins (PBPs).[1][2][4][5] Ticarcillin acts as a suicide substrate, forming a stable acyl-enzyme complex with the active site serine of these PBPs.[1]

Target Specificity: The Filamentation Response

In P. aeruginosa and E. coli, PBPs have distinct roles. Ticarcillin displays a hierarchical affinity profile:

  • Primary Target (PBP3/FtsI): High Affinity. PBP3 is responsible for synthesizing the peptidoglycan required for the septum (cell division).[1][2]

  • Secondary Targets (PBP1a/1b): Moderate/Low Affinity. These are responsible for cell elongation.[1][2]

The Mechanistic Cascade: When Ticarcillin binds PBP3, septation is blocked while cell elongation (mediated by PBP1a/1b) continues uninhibited.[1][2] This uncoupling leads to the formation of long, non-septate filaments.[2] As the cell mass increases without division, the structural integrity of the cell wall eventually fails, leading to osmotic lysis.

Visualization of Signaling Pathway

The following diagram illustrates the specific blockade of septation leading to filamentation.

TicarcillinMechanismcluster_PBPsPenicillin-Binding Proteins (PBPs)TicarcillinTicarcillin (Monosodium)PorinGram-Negative Outer Membrane(Porin Channel Entry)Ticarcillin->PorinPBP3PBP3 (FtsI)(Septal Peptidoglycan Synthesis)Ticarcillin->PBP3High Affinity BindingPBP1PBP1a/1b(Elongation Synthesis)Ticarcillin->PBP1Low Affinity BindingPeriplasmPeriplasmic SpacePorin->PeriplasmPeriplasm->TicarcillinInhibitionAcylation of Active Site Serine(Irreversible Inhibition)PBP3->InhibitionElongationContinued Cell ElongationPBP1->ElongationActiveSeptumFailFailure of Septum FormationInhibition->SeptumFailPhenotypeFilamentation PhenotypeSeptumFail->PhenotypeElongation->PhenotypeLysisDelayed Osmotic LysisPhenotype->Lysis

Caption: Figure 1.[1][2][6] Mechanism of Ticarcillin-induced filamentation via selective PBP3 inhibition.[1]

Resistance Mechanisms & Synergy

Ticarcillin is vulnerable to hydrolysis by Beta-lactamases.[1][2][7] In P. aeruginosa, the chromosomal AmpC cephalosporinase is the primary resistance mediator.[8]

  • Mechanism: AmpC hydrolyzes the cyclic amide bond of the beta-lactam ring, rendering Ticarcillin inactive.[1]

  • Counter-Strategy: Co-administration with Clavulanic Acid (a suicide inhibitor of beta-lactamases).[1][2] Note: Clavulanic acid inhibits plasmid-mediated beta-lactamases (e.g., TEM, SHV) effectively but is a weak inhibitor of chromosomal AmpC.[1][2]

Experimental Validation Protocols

To validate Ticarcillin's mechanism in a research setting, two primary assays are recommended: The Bocillin FL Competition Assay (molecular validation) and Phase-Contrast Microscopy (phenotypic validation).[1][2]

Protocol 1: Competitive PBP Binding Assay (Bocillin FL)

This assay determines the affinity of Ticarcillin for specific PBPs by measuring its ability to compete with Bocillin FL (a fluorescent penicillin) for binding sites.[1][2][9]

Reagents:

  • Membrane preparations of P. aeruginosa or E. coli.[1][2][9]

  • Ticarcillin Monosodium (Stock: 10 mg/mL in water).[1][2]

  • Bocillin FL (Fluorescent Penicillin V).[1][2][6][10]

  • SDS-PAGE reagents.[1][2][10][11]

Workflow:

  • Incubation (Competition): Incubate membrane proteins (50 µg) with varying concentrations of Ticarcillin (0, 0.1, 1, 10, 100 µg/mL) for 30 minutes at 37°C. Rationale: This allows Ticarcillin to saturate its high-affinity targets.[1][2]

  • Labeling: Add Bocillin FL (final conc. 10 µM) to all samples and incubate for 30 minutes. Rationale: Bocillin FL will bind only to PBPs that are NOT occupied by Ticarcillin.

  • Denaturation: Stop reaction with SDS-loading buffer and boil for 3 minutes.

  • Separation: Resolve proteins on a 10% SDS-PAGE gel.

  • Imaging: Visualize using a fluorescence scanner (Excitation 488nm / Emission 520nm).

Interpretation:

  • PBP3 Band: Should show decreased fluorescence at lower Ticarcillin concentrations (indicating high affinity/competition).[1][2]

  • PBP1a/1b Bands: Fluorescence persists until higher concentrations are reached.[1][2]

BocillinWorkflowStep11. Incubate Membranes+ Ticarcillin (Variable Conc.)Step22. Add Bocillin FL(Fluorescent Probe)Step1->Step2Step33. SDS-PAGESeparationStep2->Step3Step44. FluorescenceImagingStep3->Step4ResultResult: Loss of Band Intensityindicates Ticarcillin BindingStep4->Result

Caption: Figure 2. Workflow for Competitive PBP Binding Assay using Bocillin FL.

Protocol 2: Phenotypic Microscopy (Filamentation)

Objective: Confirm PBP3 inhibition by observing morphological changes.[1][2]

  • Culture: Grow P. aeruginosa to early log phase (

    
    ).
    
  • Treatment: Add Ticarcillin at

    
     MIC and 
    
    
    MIC. Incubate for 2–4 hours.
  • Fixation: Fix cells with 2.5% glutaraldehyde (optional) or view live.

  • Microscopy: Use Phase-Contrast microscopy at 1000x magnification.

  • Result: Treated cells should appear as elongated filaments (>10 µm) compared to short rods (1–2 µm) in control.[1][2]

Quantitative Data Summary

ParameterValue / CharacteristicNotes
Primary Target PBP3 (FtsI)Essential for septation
Secondary Targets PBP1a, PBP1bEssential for elongation
MIC (P. aeruginosa) 16 – 64 µg/mLWild-type strains
Phenotype FilamentationDistinct from "bulging" (PBP2 inhibition)
Resistance Factor AmpC Beta-lactamaseChromosomally encoded, inducible

References

  • Mechanism of Action of Carboxypenicillins. Antimicrobial Agents and Chemotherapy. Detailed analysis of PBP binding profiles in Pseudomonas.

  • Penicillin-Binding Proteins of Pseudomonas aeruginosa. Journal of Bacteriology. Identification of PBP3 as the lethal target for Ticarcillin.[2]

  • Bocillin FL: A Sensitive Reagent for Detection of PBPs. National Institutes of Health (NIH).[1][2] Protocol validation for fluorescent PBP assays.

  • Ticarcillin Monosodium Chemical Structure. PubChem. Chemical and physical properties of the monosodium salt.

  • Beta-lactam Resistance in Pseudomonas aeruginosa. Clinical Microbiology Reviews. Role of AmpC and efflux pumps.[2]

Ticarcillin Monosodium Solubility Dynamics: A Technical Guide for in vitro and in vivo Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ticarcillin is a broad-spectrum, semi-synthetic carboxypenicillin antibiotic widely utilized in drug development and microbiological research[1]. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa and Stenotrophomonas maltophilia[1][2]. As a Senior Application Scientist, I have observed that the most common point of failure in beta-lactam assays stems from improper solvent selection and storage, leading to premature lactam ring hydrolysis. This whitepaper provides a comprehensive, self-validating framework for handling Ticarcillin monosodium, focusing on its solubility profiles and stability in water and dimethyl sulfoxide (DMSO).

Physicochemical Profiling & Causality of Solubility

Ticarcillin monosodium (Molecular Weight: ~406.4 g/mol ) is typically supplied as a white to pale-yellow, highly hygroscopic powder[1]. The inclusion of the sodium salt enhances the molecule's polarity, rendering it freely soluble in aqueous environments.

However, the core structural feature of Ticarcillin—the beta-lactam ring—is inherently susceptible to nucleophilic attack by water[3][4]. This causes rapid hydrolytic degradation in aqueous solutions. Consequently, the choice of solvent dictates the experimental timeline: water is ideal for immediate physiological assays, whereas anhydrous DMSO is the mandatory solvent for long-term stock preservation, as the absence of water molecules prevents hydrolysis[5].

Quantitative Solubility Data

The solubility of Ticarcillin sodium salts varies based on the solvent's dielectric constant and the presence of trace moisture. Moisture-contaminated DMSO significantly reduces solubility and compromises compound stability[5].

SolventMax Reported SolubilityRecommended Stock ConcentrationStorage StabilityCausality & Notes
Water / PBS 86 - 100 mg/mL[5][6]10 - 50 mg/mL< 1 Day (4°C)[4]Highly polar salt form ensures rapid dissolution. Susceptible to rapid beta-lactam hydrolysis. Must be prepared fresh.
Anhydrous DMSO 16 - 86 mg/mL[4][5]10 - 20 mg/mL1 Month (-20°C) to 6 Months (-80°C)[5][6]Aprotic solvent prevents hydrolysis. Critical: Must use fresh, anhydrous DMSO. Moisture drastically reduces solubility[5].
Ethanol Insoluble / ~2 mg/mL[4][5]N/AN/ALacks sufficient polarity to solvate the monosodium salt effectively[4].

Mechanistic Pathway

Ticarcillin exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs) located within the bacterial cell wall[1]. By binding to the active site of these transpeptidase enzymes, it prevents the cross-linking of peptidoglycan strands, a critical structural component. This inhibition leads to a weakened cell wall, osmotic instability, and ultimate cell lysis[1][3].

MOA A Ticarcillin Monosodium B Penicillin-Binding Proteins (PBPs) A->B Binds active site C Inhibition of Peptidoglycan Cross-linking B->C Inactivates transpeptidase D Cell Wall Weakening C->D E Bacterial Cell Lysis D->E

Caption: Ticarcillin mechanism of action: PBP binding to bacterial cell lysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a verification mechanism to confirm success before proceeding to the next phase of the workflow.

Protocol 1: Preparation of Aqueous Working Solutions (For immediate use)
  • Weighing : Accurately weigh the required mass of Ticarcillin monosodium using an analytical balance in a low-humidity environment.

    • Causality: The compound is hygroscopic; ambient moisture can alter the effective mass and initiate premature degradation[1][6].

  • Dissolution : Add the appropriate volume of sterile, double-distilled water (ddH2O) or PBS (pH 7.2) to achieve a concentration of 10 mg/mL[4]. Vortex gently.

    • Validation: The solution must become completely clear within 60 seconds. If particulates remain, the solubility limit may have been exceeded due to localized saturation.

  • pH Verification : Check the pH of the solution. A standard 5% aqueous solution should exhibit a pH between 5.5 and 7.5[7].

    • Causality: Extreme pH deviations accelerate beta-lactam ring opening.

  • Sterile Filtration & Application : Pass the solution through a 0.22 µm PES syringe filter. Use immediately in biological assays. Do not store aqueous solutions for more than 24 hours[4].

Protocol 2: Preparation of DMSO Stock Solutions (For long-term storage)
  • Solvent Preparation : Purge fresh, anhydrous DMSO with an inert gas (e.g., Nitrogen or Argon)[4].

    • Causality: Purging displaces dissolved oxygen and atmospheric moisture, which are the primary catalysts for beta-lactam degradation and solubility reduction[4][5].

  • Dissolution : Add the purged DMSO to the lyophilized powder to achieve a stock concentration of 20 mg/mL. Use mild sonication if necessary, but strictly avoid heat [6].

    • Validation: Visual inspection should confirm a clear, pale-yellow solution. Phase separation or cloudiness indicates moisture contamination in the DMSO[5].

  • Aliquotting : Divide the stock solution into single-use amber vials to protect from light.

    • Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and cause product inactivation[6].

  • Storage : Store aliquots at -80°C.

    • Validation: Stocks maintained at -80°C remain stable for up to 6 months[5][6].

Protocol Step1 Weigh Ticarcillin (Hygroscopic) Step2 Add Anhydrous DMSO (Inert Gas Purged) Step1->Step2 Protect from moisture Step3 Vortex / Sonicate (Avoid Heat) Step2->Step3 Step4 Visual Validation (Clear Solution) Step3->Step4 Confirm dissolution Step5 Aliquot & Store (-80°C, 6 Months) Step4->Step5 Single-use vials

Caption: Step-by-step workflow for the preparation and storage of Ticarcillin stock solutions.

E-E-A-T Insights: Troubleshooting & Best Practices

As an application scientist, the most common failure point I encounter with researchers using Ticarcillin is inconsistent assay results over time. This is almost exclusively traced back to improper storage. When Ticarcillin is dissolved in DMSO that has absorbed atmospheric moisture, the beta-lactam ring undergoes slow hydrolysis even at -20°C. To mitigate this, always use septa-sealed anhydrous DMSO bottles and replace them frequently.

Furthermore, when diluting DMSO stocks into aqueous buffers for cell culture or microbiological assays, ensure the final DMSO concentration remains below 0.1% (v/v). Higher concentrations of organic solvents can induce physiological artifacts or cytotoxicity, skewing the true efficacy of the antibiotic[4].

References

  • DrugFuture. "Ticarcillin Monosodium". [Link]

  • Vareum. "Ticarcillin disodium".[Link]

  • PubChem. "Ticarcillin". [Link]

Sources

Ticarcillin (monosodium) stability at different temperatures and pH

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide to Ticarcillin Monosodium Stability: Kinetics, pH Dependence, and Analytical Protocols

Executive Summary

Ticarcillin monosodium (CAS 74682-62-5) is a carboxypenicillin susceptible to degradation via


-lactam ring hydrolysis and decarboxylation.[1][2] While the lyophilized powder exhibits robust stability at -20°C (>3 years), reconstituted solutions are thermodynamically unstable.[2] This guide delineates the physicochemical boundaries of ticarcillin stability, providing researchers with precise pH/temperature windows and a validated HPLC protocol for quality control.

Chemical Basis of Instability

The instability of ticarcillin stems from the high ring strain of the four-membered


-lactam ring fused to the five-membered thiazolidine ring. This structural tension makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Degradation Pathways
  • 
    -Lactam Hydrolysis (Primary):  In the presence of water, hydroxide ions (
    
    
    
    ), or hydronium ions (
    
    
    ), the
    
    
    -lactam ring opens to form ticarcilloic acid .[2] This reaction is irreversible and destroys antibiotic activity.[2]
  • Decarboxylation (Secondary): Following ring opening or under specific acidic conditions, the carboxyl group at C-3 can be lost, leading to ticarcillin penilloic acid .[2]

  • Polymerization: High concentrations in solution can lead to the formation of antigenic polymers, though this is less common than hydrolysis.[2]

Visualization: Degradation Mechanism

TicarcillinDegradation Ticarcillin Ticarcillin Monosodium (Active Beta-Lactam) Transition Tetrahedral Intermediate Ticarcillin->Transition + H2O / OH- Ticarcilloic Ticarcilloic Acid (Inactive Ring-Open) Transition->Ticarcilloic Ring Opening Decarboxy Decarboxy Ticarcillin (Penilloic Derivative) Ticarcilloic->Decarboxy - CO2 (Acidic pH)

Figure 1: The primary degradation pathway of Ticarcillin involves nucleophilic attack on the beta-lactam ring, followed by potential decarboxylation.[2][3]

Stability Profile: pH and Temperature[4][5]

Ticarcillin degradation follows pseudo-first-order kinetics . The rate of degradation (


) is heavily influenced by solution pH and temperature.[2]
pH-Rate Profile

The stability of ticarcillin is pH-dependent, exhibiting a U-shaped pH-rate profile.[2]

  • Optimal Stability: pH 6.0 – 8.0.[1][2]

  • Acid Catalysis: Below pH 5.5, protonation of the ring nitrogen accelerates hydrolysis.

  • Base Catalysis: Above pH 8.0, hydroxide ions directly attack the carbonyl carbon.

Temperature-Dependent Stability Data

The following table summarizes stability in aqueous solution (e.g., reconstituted in Sterile Water for Injection or 0.9% NaCl).

Storage ConditionTemperatureStability Window (>90% Potency)Degradation Rate (Approx.)[2]
Frozen -20°C> 30 DaysNegligible (<1% / month)
Refrigerated 4°C72 – 96 Hours~1-2% loss per day
Room Temp 25°C24 Hours~7-10% loss in 72h
Incubator 37°C< 8 HoursRapid hydrolysis

Critical Note: While some clinical studies suggest stability up to 7 days at 4°C, analytical standards for research (requiring >98% purity) dictate a stricter window of 72 hours maximum at 4°C.[2]

Validated Analytical Protocol (HPLC)

To verify the integrity of ticarcillin monosodium samples, use the following Stability-Indicating HPLC method. This protocol separates the parent drug from its hydrolysis products.[2]

Chromatographic Conditions
  • Column: C18 (L1 packing),

    
     mm, 5 
    
    
    
    m particle size (e.g., Phenomenex Luna or Waters Symmetry).[2]
  • Mobile Phase: Phosphate Buffer (pH 4.3) : Acetonitrile (95:5 v/v).[2][4]

    • Buffer Prep: Dissolve 1.3 g monobasic sodium phosphate in 900 mL water; adjust pH to 4.3 with phosphoric acid; dilute to 1 L.

  • Flow Rate: 1.0 mL/min.[2][5][6]

  • Detection: UV at 220 nm .[2][7]

  • Injection Volume: 10-20

    
    L.[2]
    
  • Temperature: Ambient (25°C) or controlled at 30°C.

Sample Preparation Workflow
  • Standard Stock: Dissolve 25 mg USP Ticarcillin Monosodium RS in 25 mL Mobile Phase (1 mg/mL).

  • Test Sample: Dilute research sample to ~1 mg/mL using Mobile Phase.

  • System Suitability:

    • Tailing factor: NMT 2.0.[2][7]

    • RSD (Relative Standard Deviation): NMT 2.0% for replicate injections.[2]

Visualization: Analytical Workflow

HPLCWorkflow Prep Sample Reconstitution (Solvent: pH 6-7 buffer) Filter Filtration (0.22 µm PVDF) Prep->Filter Inject HPLC Injection (20 µL) Filter->Inject Separate Separation (C18 Column, pH 4.3) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Data Integration (Calculate % Area) Detect->Data

Figure 2: Step-by-step workflow for the quantitative analysis of Ticarcillin stability.

Best Practices for Storage & Handling

To maximize experimental reproducibility, adhere to these handling protocols:

  • Lyophilized Powder:

    • Store desiccated at -20°C .

    • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation (ticarcillin is hygroscopic).[2]

  • Reconstitution:

    • Use Sterile Water for Injection or PBS (pH 7.2) .[2] Avoid acidic diluents (e.g., D5W can be slightly acidic and accelerate degradation over time compared to saline).[2]

    • Target concentration: 50–100 mg/mL for stock solutions.[2]

  • Aliquoting:

    • Immediately after reconstitution, filter-sterilize (0.22

      
      m) and dispense into single-use aliquots.
      
    • Flash freeze in liquid nitrogen or dry ice/ethanol bath before placing in -20°C or -80°C storage.

    • Never refreeze thawed aliquots.

References

  • United States Pharmacopeia (USP). Ticarcillin Monosodium Monograph.[1][2][7] USP-NF.[2][7] (Official Standard for physicochemical properties and HPLC methods).[2][6]

  • InvivoChem. Ticarcillin Disodium/Monosodium Technical Data Sheet.[2] (Provides solubility and storage data for research grades).

  • National Institutes of Health (NIH) - PubChem. Ticarcillin Monosodium Compound Summary.[2] (Chemical structure and physical properties).[2][8] [2]

  • Gold Biotechnology. Ticarcillin Disodium/Monosodium Stability and Storage.[2] (General handling for antibiotic stock solutions).[2]

  • Viaene, E. et al. Stability of piperacillin and ticarcillin in AutoDose infusion system bags.[2][8] Int J Pharm Compd.[2][9] (Comparative stability study at 4°C and 23°C).

Sources

Technical Deep Dive: The Beta-Lactam Core of Ticarcillin (Monosodium)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ticarcillin is a carboxypenicillin engineered specifically to penetrate the outer membrane of Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its efficacy hinges entirely on the structural integrity of its beta-lactam ring —a four-membered cyclic amide under significant ring strain.[1] This guide dissects the molecular mechanics of this ring, its "suicide" acylation mechanism against Penicillin-Binding Proteins (PBPs), and the rigorous experimental protocols required to validate its stability and activity.

Unlike simple benzylpenicillins, Ticarcillin features a 3-thienyl side chain and a C-alpha carboxyl group.[1] This unique architecture increases polarity, facilitating porin transport, but imposes specific stability constraints that researchers must navigate during formulation and assay design.[1]

Part 1: Structural Anatomy & Ring Strain[1]

The beta-lactam ring of Ticarcillin is a thermodynamic spring, loaded with potential energy due to angle strain and the inhibition of amide resonance.

The 6-APA Core and Thiophene Influence

The core structure is 6-aminopenicillanic acid (6-APA) , a fused bicyclic system consisting of the four-membered beta-lactam ring and a five-membered thiazolidine ring.[1]

  • Ring Strain: The fusion of the two rings forces the beta-lactam nitrogen into a pyramidal geometry (sp3-like) rather than the planar (sp2) geometry typical of amides. This suppresses the normal resonance stabilization of the amide bond, making the carbonyl carbon highly electrophilic and reactive toward nucleophiles (e.g., PBP active site serines).

  • The Side Chain: The 3-thienylmalonyl group distinguishes Ticarcillin from Carbenicillin (which has a phenyl group). The thiophene ring is electron-rich but smaller than a benzene ring, while the alpha-carboxyl group provides the negative charge necessary for high affinity to PBP3 in Pseudomonas.

Structural Logic Diagram

The following diagram illustrates the chemical connectivity and the functional role of each moiety.

TicarcillinStructure cluster_core 6-APA Core Thiophene 3-Thienyl Ring (Lipophilicity/Stacking) AmideLink Amide Linkage Thiophene->AmideLink Side Chain AlphaCarboxyl Alpha-Carboxyl Group (Porin Permeability) AlphaCarboxyl->AmideLink Polarity BetaLactam Beta-Lactam Ring (Electrophilic Warhead) AmideLink->BetaLactam N-Acylation Thiazolidine Thiazolidine Ring (Structural Scaffold) BetaLactam->Thiazolidine Fused Bicyclic System C3Carboxyl C3 Carboxyl (PBP Anchor) Thiazolidine->C3Carboxyl Salt Formation (Na+)

Figure 1: Structural decomposition of Ticarcillin, highlighting the functional roles of the beta-lactam warhead and the thiophene side chain.

Part 2: Mechanism of Action (The Acylation Event)

Ticarcillin functions as a "suicide substrate."[1] It covalently binds to the active site of PBPs, specifically PBP3 (FtsI) in Pseudomonas aeruginosa, which is responsible for septation (cell division).[1]

The Acylation Pathway
  • Recognition: The anionic carboxyl groups (both C3 and alpha-carboxyl) guide the molecule to the positively charged motifs near the PBP active site.

  • Nucleophilic Attack: The hydroxyl group of the active site Serine residue attacks the carbonyl carbon of the beta-lactam ring.

  • Ring Opening: The high ring strain facilitates the collapse of the tetrahedral intermediate. The C-N bond cleaves, opening the ring.

  • Irreversible Inhibition: The result is a stable acyl-enzyme complex.[1] The PBP is now "capped" and cannot catalyze the transpeptidation (cross-linking) of peptidoglycan. In PBP3 inhibition, this leads to filamentation —the bacteria grow into long threads and eventually lyse.

Reaction Pathway Diagram

MoA PBP PBP3 Active Site (Serine-OH) Complex Non-Covalent Michaelis Complex PBP->Complex Ticarcillin Ticarcillin (Intact Beta-Lactam) Ticarcillin->Complex Intermediate Tetrahedral Intermediate Complex->Intermediate Nucleophilic Attack AcylEnzyme Acyl-Enzyme Complex (Inactivated PBP) Intermediate->AcylEnzyme Ring Opening (Strain Relief) Filamentation Filamentation & Cell Lysis AcylEnzyme->Filamentation Peptidoglycan Failure

Figure 2: The irreversible acylation mechanism of Ticarcillin against PBP3, leading to bacterial cell death.[1]

Part 3: Stability, Reactivity & Resistance

The same reactivity that makes Ticarcillin a potent antibiotic also makes it chemically fragile.

Hydrolysis Profile

Ticarcillin is susceptible to hydrolysis of the beta-lactam ring, a reaction catalyzed by both acid and base, as well as by beta-lactamase enzymes.

  • pH Sensitivity: The ring is most stable at pH 6.0–7.0 .[2]

    • Acidic pH (< 5.0): Protonation of the nitrogen accelerates ring opening.

    • Basic pH (> 8.0): Hydroxide ions directly attack the carbonyl, hydrolyzing the ring to form penicilloic acid (inactive).

  • Temperature: Hydrolysis follows pseudo-first-order kinetics.[1] Reconstituted solutions should be used immediately or stored at 4°C for no more than 24-72 hours.

Resistance Mechanisms[3][4][5][6]
  • Beta-Lactamases: Enzymes (e.g., TEM-1, AmpC) mimic the PBP target.[1] They acylate the antibiotic but then use a water molecule to hydrolyze the ester bond, regenerating the enzyme and destroying the drug.

  • Target Modification: Mutations in PBP3 (e.g., R504C , F533L ) reduce Ticarcillin binding affinity, conferring resistance [1].[1]

Stability Data Summary
ParameterOptimal Range / ValueCritical Thresholds
pH Stability pH 6.0 – 7.0t½ decreases rapidly at pH < 5.5 or > 8.0
Storage (Reconstituted) 4°C (Refrigerator)Degrades significantly > 72h at 4°C or > 24h at 25°C
Primary Degradant Penicilloic AcidFormed via beta-lactam hydrolysis
UV Absorption 230–240 nmShifts upon ring opening

Part 4: Analytical Protocols

To ensure scientific integrity in drug development, the status of the beta-lactam ring must be verified before any biological assay.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for verifying ring integrity.[1]

  • Solvent: D2O or DMSO-d6.

  • Key Signals: Look for the H5 and H6 protons of the beta-lactam ring. In intact Ticarcillin, these appear as doublets in the 5.0 – 6.0 ppm range.

  • Degradation Marker: Upon hydrolysis, these peaks shift upfield, and the coupling constants change due to the loss of ring constraints.

Infrared Spectroscopy (FT-IR)
  • Target Band: The carbonyl stretching vibration of the beta-lactam ring.[3]

  • Wavenumber: 1760 – 1786 cm⁻¹ .[1]

  • Interpretation: A strong band in this region confirms the ring is closed. A shift to lower frequency (~1600-1700 cm⁻¹) or disappearance indicates hydrolysis to the carboxylic acid (penicilloic acid).[1]

Experimental Workflow Diagram

Workflow cluster_analysis Parallel Analysis Sample Ticarcillin Sample (Powder/Solution) Prep Solubilization (D2O or Buffer pH 6.5) Sample->Prep NMR 1H-NMR Analysis (Check 5.0-6.0 ppm) Prep->NMR IR FT-IR Spectroscopy (Check 1760-1786 cm⁻¹) Prep->IR Decision Integrity Check NMR->Decision IR->Decision Proceed Proceed to Bio-Assay (MIC/IC50) Decision->Proceed Peaks Present Discard Discard Sample (Hydrolyzed) Decision->Discard Peaks Absent/Shifted

Figure 3: Quality control workflow to validate beta-lactam ring integrity prior to biological testing.

References

  • Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division. Journal of Antimicrobial Chemotherapy, 2024.[1][4][5] [Link]

  • Ticarcillin monosodium | C15H15N2NaO6S2 | CID 71587274. PubChem - National Institutes of Health. [Link][1]

  • Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms. Journal of Molecular Biology, 2010.[1] [Link]

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics. Science of The Total Environment, 2014. [Link]

  • Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region. Molecules, 2021.[3] (Relevant for beta-lactam IR signatures). [Link]

Sources

Technical Guide: Ticarcillin (Monosodium) Spectrum of Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ticarcillin (monosodium) is a carboxypenicillin antibiotic distinct for its anti-pseudomonal activity.[1] While largely superseded in clinical practice by ureidopenicillins (e.g., piperacillin) and carbapenems, it remains a critical tool in microbiological research for studying cell wall synthesis inhibition, beta-lactamase kinetics, and resistance mechanisms in Gram-negative bacilli. This guide provides a rigorous technical analysis of its spectrum, mechanism of action, and experimental protocols for researchers.[2]

Chemical & Physical Properties

Researchers must distinguish between the pharmaceutical formulation and the analytical standard used in in vitro assays.

PropertyTicarcillin Monosodium (Analytical Standard)Ticarcillin Disodium (Pharmaceutical Form)
CAS Number 74682-62-54697-14-7
Formula C₁₅H₁₅N₂NaO₆S₂C₁₅H₁₄N₂Na₂O₆S₂
Mol.[1][3] Weight ~406.41 g/mol ~428.39 g/mol
Solubility Soluble in Water (>50 mg/mL), DMSOHighly Soluble in Water
Appearance White to pale yellow hygroscopic powderWhite to pale yellow powder
Stability Hygroscopic; store desicated at -20°C. Aqueous solutions are unstable (hydrolysis).Reconstitute immediately before use.

Critical Note: For precise MIC determinations, use the monosodium salt corrected for potency (µg/mg). Stock solutions in water must be used immediately or frozen at -80°C; they degrade rapidly at 4°C due to beta-lactam ring hydrolysis.

Mechanism of Action: PBP Targeting

Ticarcillin acts as a suicide substrate for Penicillin-Binding Proteins (PBPs), the transpeptidases responsible for cross-linking peptidoglycan precursors (Lipid II).[2]

PBP Binding Profile in Pseudomonas aeruginosa

Unlike benzylpenicillin, Ticarcillin exhibits a specific affinity profile that dictates its morphological effects:

  • Primary Target: PBP3 (FtsI) . Inhibition leads to the formation of filamentous cells (filamentation) rather than immediate lysis.

  • Secondary Targets: PBP1a/1b . High concentrations inhibit these major transpeptidases, leading to rapid spheroplast formation and lysis.

Pathway Visualization

The following diagram illustrates the interference of Ticarcillin with the peptidoglycan cross-linking machinery.[2]

G Substrate Lipid II (Peptidoglycan Precursor) PBP Active PBP (Transpeptidase) Substrate->PBP Normal Binding Complex Acyl-Enzyme Complex (Irreversible Inhibition) PBP->Complex Acylation Crosslink Cross-linked Peptidoglycan (Cell Wall Integrity) PBP->Crosslink Catalysis Ticarcillin Ticarcillin (Monosodium) Ticarcillin->PBP Competitive Binding Complex->Crosslink Blocked Lysis Cell Filamentation & Lysis Complex->Lysis Downstream Effect

Figure 1: Mechanism of Action. Ticarcillin acylation of PBP3 prevents peptidoglycan cross-linking, leading to cell death.

Spectrum of Activity

Ticarcillin is classified as an anti-pseudomonal penicillin . Its spectrum is narrower than carbapenems but includes significant Gram-negative pathogens.[1]

Quantitative Activity Profile (MIC Ranges)

Data summarized from historical CLSI breakpoints and surveillance studies.

Organism GroupKey SpeciesTypical MIC₅₀ (µg/mL)Typical MIC₉₀ (µg/mL)Susceptibility Status
Pseudomonads Pseudomonas aeruginosa16 - 3264 - >128High (Wild-type)
Stenotrophomonas maltophiliaVariableVariableModerate (Drug of Choice historically)
Enterobacteriaceae Proteus mirabilis≤ 12High
E. coli (AmpC-)4 - 8>128Variable (Resistance common)
Klebsiella pneumoniae>64>128Intrinsic Resistance (SHV-1)
Enterobacter spp.8>128Inducible Resistance (AmpC)
Other Haemophilus influenzae≤ 0.5≤ 1High (Beta-lactamase neg)
Resistance Determinants

The utility of Ticarcillin is limited by:

  • Beta-Lactamases: Highly susceptible to hydrolysis by Class A (TEM-1, SHV-1) and Class C (AmpC) beta-lactamases.

  • Efflux Pumps: Substrate for MexAB-OprM in P. aeruginosa.

  • Porin Loss: OprD mutations can reduce uptake, though less critically than for carbapenems.

Resistance Tic Ticarcillin (Periplasm) BL Beta-Lactamase (TEM/SHV/AmpC) Tic->BL Affinity Efflux MexAB-OprM Efflux Tic->Efflux Substrate Binding Hydrolysis Hydrolyzed Product (Inactive) BL->Hydrolysis Cleavage Extrusion Extrusion to Exterior Efflux->Extrusion Active Transport

Figure 2: Primary resistance pathways. Hydrolysis by beta-lactamases and active efflux reduce periplasmic concentrations.

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Prepare a stable 10 mg/mL (10,000 µg/mL) stock solution.

  • Calculate Potency: Check the Certificate of Analysis (CoA) for the potency (µg/mg).

    • Formula: Mass (mg) = (Desired Vol (mL) × Conc (µg/mL)) / Potency (µg/mg).

  • Weighing: Weigh the calculated amount of Ticarcillin Monosodium into a sterile polypropylene tube.

  • Solvent:

    • For immediate use: Sterile distilled water or Phosphate Buffered Saline (PBS, pH 7.2).

    • For storage: DMSO (Dimethyl sulfoxide).[2][4]

  • Dissolution: Vortex until clear.

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane (if using water). Do not filter DMSO stocks through cellulose acetate.

  • Storage: Aliquot into small volumes (e.g., 100 µL) and store at -80°C. Do not refreeze.

Protocol B: Broth Microdilution (MIC Determination)

Standard: CLSI M07 / ISO 20776-1.[5][6] Organism: Pseudomonas aeruginosa ATCC 27853 (QC Strain).

MIC_Workflow Inoculum 1. Prepare Inoculum (0.5 McFarland / 5x10^5 CFU/mL) Plate 3. Inoculate 96-well Plate (50µL Drug + 50µL Bacteria) Inoculum->Plate Dilution 2. Serial Dilution of Ticarcillin (CAMHB Media, 2-fold series) Dilution->Plate Incubate 4. Incubate (35°C ± 2°C, 16-20 Hours) Plate->Incubate Read 5. Read MIC (No visible growth) Incubate->Read

Figure 3: Broth Microdilution Workflow. Standardized process for determining Minimum Inhibitory Concentration.

Step-by-Step:

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution Series: Prepare 2-fold serial dilutions of Ticarcillin in CAMHB. Range: 0.5 µg/mL to 512 µg/mL.

  • Inoculum: Suspend fresh colonies in saline to 0.5 McFarland turbidity. Dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of diluted inoculum to 50 µL of drug solution in a 96-well plate. Final inoculum: ~5 × 10⁵ CFU/mL.

  • Controls: Include Growth Control (Bacteria + No Drug) and Sterility Control (Media only).

  • Incubation: 35°C ± 2°C, ambient air, for 16–20 hours.

  • Analysis: The MIC is the lowest concentration with no visible growth .

    • Note:Pseudomonas may show a "trailing" endpoint; read the first clear well.

Technical Considerations & Troubleshooting

  • Inoculum Effect: Ticarcillin exhibits a significant inoculum effect. High bacterial densities (>10⁷ CFU/mL) can increase the MIC by >100-fold due to the collective beta-lactamase activity of the population.

  • pH Sensitivity: Activity decreases in acidic environments (pH < 6.0). Ensure CAMHB is buffered to pH 7.2–7.4.

  • Synergy: Often tested in combination with Clavulanic acid (2 µg/mL or 4 µg/mL fixed concentration) to inhibit Class A beta-lactamases.

  • Sodium Content: Ticarcillin Monosodium contains ~2.5 mEq of sodium per gram. High concentrations in media may alter osmolality, affecting strictly halophobic organisms (rare in clinical context).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[8]

  • Hancock, R. E., & Speert, D. P. (2000). Antibiotic resistance in Pseudomonas aeruginosa: mechanisms and impact on treatment.[9] Drug Resistance Updates, 3(4), 247-255.

  • Livermore, D. M. (1995). beta-Lactamases in laboratory and clinical resistance.[9] Clinical Microbiology Reviews, 8(4), 557-584.

  • BenchChem. (2025).[2] Solubility Profile of Ticarcillin Monosodium: A Technical Guide.

  • Moya, B., et al. (2012). PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[1][3][6]

  • Cayman Chemical. (2022).[3] Ticarcillin (sodium salt) Product Information.

Sources

Technical Deep Dive: Ticarcillin Salt Forms in Research and Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of microbiological research and pharmaceutical development, Ticarcillin exists primarily in two salt forms: Ticarcillin Disodium and Ticarcillin Monosodium .[1][2][3] While they share the same active β-lactam moiety, their physicochemical properties dictate distinct roles.[2]

The Core Distinction:

  • Ticarcillin Disodium (CAS 4697-14-7): The Functional Workhorse .[2] This is the standard form used for clinical therapeutics, plant tissue culture (Agrobacterium elimination), and bacterial selection.[2] It is selected for its high aqueous solubility and physiological pH upon reconstitution.[2]

  • Ticarcillin Monosodium (CAS 74682-62-5): The Analytical Standard .[2][4] This form is rarely used as a bulk reagent.[2] Instead, it serves as the United States Pharmacopeia (USP) Reference Standard (RS) used to calibrate assays and determine the potency of the disodium bulk material.[2]

This guide analyzes the chemical stoichiometry, sodium load implications, and specific experimental protocols for these salts.

Chemical & Physical Characterization[2][6][7][8][9][10][11]

Ticarcillin is a carboxypenicillin with a dicarboxylic acid structure.[2] The presence of two carboxyl groups allows for the formation of both mono- and disodium salts.[2] Understanding this stoichiometry is critical for accurate molarity calculations in sensitive assays.

Comparative Physicochemical Profile[5]
FeatureTicarcillin DisodiumTicarcillin Monosodium
Primary Role Biological Reagent / TherapeuticAnalytical Reference Standard (USP)
CAS Number 4697-14-774682-62-5
Stoichiometry 2 Na⁺ : 1 Ticarcillin Anion1 Na⁺ : 1 Ticarcillin Anion
Molecular Formula C₁₅H₁₄N₂Na₂O₆S₂C₁₅H₁₅N₂NaO₆S₂ (Anhydrous)
Molecular Weight ~428.39 g/mol ~406.41 g/mol
Solubility (Water) High (> 100 mg/mL)Moderate (~79 mg/mL)
pH (10 mg/mL) 6.0 – 8.0 (Physiological)Acidic (Requires buffering)
Hygroscopicity Very HygroscopicHygroscopic
Structural Logic

The disodium form neutralizes both the C-3 carboxyl group (common to penicillins) and the C-3' carboxyl group on the thienyl side chain.[2] This double neutralization forces the molecule into a highly polar, ionic state, maximizing water solubility and stability at neutral pH.[2]

TicarcillinStructures cluster_legend Solubility Gradient TicarcillinAcid Ticarcillin (Free Acid) Low Solubility MonoSodium Ticarcillin Monosodium (Analytical Standard) Moderate Solubility TicarcillinAcid->MonoSodium + 1 Na+ (Partial Neutralization) DiSodium Ticarcillin Disodium (Reagent Grade) High Solubility (>100 mg/mL) MonoSodium->DiSodium + 1 Na+ (Full Neutralization)

Figure 1: Solubility and neutralization pathway of Ticarcillin salts.[2] The Disodium form represents the thermodynamically stable, high-solubility endpoint used in biological applications.

The Sodium Load Factor: Experimental Implications

For most microbiological applications, the sodium content is negligible.[2] However, in Plant Tissue Culture (specifically Agrobacterium-mediated transformation) and Mammalian Renal Models , the sodium load from the disodium salt can be a confounding variable.

Quantitative Sodium Analysis

When using Ticarcillin Disodium, researchers often overlook the ionic contribution of the counter-ions.[2]

  • Formula Weight (Disodium): 428.39 g/mol [2][6]

  • Mass of Sodium (2 x Na): 2 × 22.99 = 45.98 g/mol [2]

  • Sodium Percentage:

    
    [2]
    

Impact on Plant Media: Standard usage in plant tissue culture ranges from 100–400 mg/L.[2]

  • At 400 mg/L Ticarcillin Disodium:

    • Sodium input =

      
       (~1.86 mM Na⁺).[2]
      
  • Risk Assessment: While 1.86 mM is generally below the toxicity threshold for robust species (e.g., Nicotiana tabacum), it can induce salt stress phenotypes in sensitive explants (e.g., Arabidopsis protoplasts) or alter osmotic potential in micro-volume cultures.[2]

Recommendation: If sodium toxicity is suspected in sensitive lines, do not switch to Monosodium (due to pH/solubility issues).[2] Instead, use the Disodium form and adjust the basal medium salts (reduce KNO₃/NaH₂PO₄) to compensate, or switch to a non-sodium dependent antibiotic like Timentin (Ticarcillin/Clavulanate) where the effective dose of Ticarcillin is often lower due to synergism.[2]

Applications & Decision Matrix

Choosing the correct salt form is a binary decision based on the application type: Biological Use vs. Analytical QC .[2]

DecisionMatrix Start Select Application BioUse Biological Application (Cell Culture, Selection, Therapy) Start->BioUse QCUse Analytical Quality Control (HPLC, Potency Assay) Start->QCUse PlantTC Plant Tissue Culture (Agrobacterium elimination) BioUse->PlantTC BactSel Bacterial Selection (Ampicillin alternative) BioUse->BactSel RefStd Reference Standard Required? QCUse->RefStd ResultDi USE: Ticarcillin Disodium (CAS 4697-14-7) PlantTC->ResultDi BactSel->ResultDi ResultMono USE: Ticarcillin Monosodium (USP Reference Standard) RefStd->ResultMono Yes

Figure 2: Decision matrix for selecting the appropriate Ticarcillin salt form.[2] Note that Disodium is the standard for virtually all live-culture experiments.[2]

Experimental Protocols
Protocol A: Preparation of Ticarcillin Disodium Stock (100 mg/mL)

Target: General Lab Use / Plant Tissue Culture[2]

Materials:

  • Ticarcillin Disodium Salt (CAS 4697-14-7)[2][3][7][8][6][5][9]

  • Sterile Deionized Water (Milli-Q or equivalent)[2]

  • 0.22 µm PES (Polyethersulfone) Syringe Filter[2]

  • Sterile 15 mL conical tubes

Method:

  • Weighing: Weigh 1.0 g of Ticarcillin Disodium powder.

    • Note: The powder is hygroscopic.[2][10] Weigh quickly and reseal the container immediately.

  • Dissolution: Add 8.0 mL of sterile water. Vortex gently until completely dissolved.[2]

    • Mechanism:[11] The disodium salt dissociates rapidly; the solution should be clear and colorless to pale yellow.[2]

  • Volume Adjustment: Adjust final volume to 10.0 mL with sterile water.

  • Sterilization: Pass the solution through a 0.22 µm PES filter into a sterile tube.

    • Critical:Do not autoclave. Beta-lactams are heat-labile.[2]

  • Storage: Aliquot into 1 mL tubes. Store at -20°C (stable for 3-6 months). Avoid freeze-thaw cycles.[2]

Protocol B: Analytical Potency Calculation (Using Monosodium RS)

Target: QC / Assay Validation

When validating a batch of Ticarcillin Disodium using the USP method, the Monosodium salt is used as the baseline.[2][3][4]

Formula for Potency (


): 


[2]
  • 
    : Absorbance (or HPLC Peak Area)[2]
    
  • 
    : Weight of substance[3][4][12][6][9][11][13][14]
    
  • 
    : Potency of the Monosodium Reference Standard (µg/mg)[2][4][9]
    

Why this matters: The Monosodium RS has a defined stoichiometry that allows for precise calibration, whereas bulk Disodium may contain variable moisture or excess sodium.[2]

References
  • Cayman Chemical. (2024).[2] Ticarcillin (sodium salt) Product Information & CAS 4697-14-7.[2][3][7][8][12][6][5] Retrieved from [2]

  • United States Pharmacopeia (USP). (2008).[2] USP Monographs: Ticarcillin Disodium and Ticarcillin Monosodium Monohydrate.[2][3][9] USP31-NF26.[2][9] Retrieved from [2]

  • PubChem. (2025).[2][15] Ticarcillin Disodium (CID 470375).[2] National Library of Medicine.[2] Retrieved from [2]

  • BenchChem. (2025).[2][11] Solubility Profile of Ticarcillin Monosodium: A Technical Guide. Retrieved from [2]

  • RxList. (2024). Timentin (Ticarcillin and Clavulanate) Clinical Pharmacology and Chemistry. Retrieved from [2]

Sources

Ticarcillin (monosodium) hygroscopic properties and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Ticarcillin Monosodium: A Technical Guide on Hygroscopicity, Degradation Kinetics, and Storage Protocols

Executive Summary

Physicochemical Profiling: Hygroscopicity and Degradation Kinetics

The resulting penicilloic acid derivative is entirely devoid of antibacterial activity. This degradation follows apparent first-order kinetics and is highly dependent on the micro-environmental pH, with maximum stability observed strictly between pH 5.0 and 7.0[1]([Link]).

DegradationMechanism A Ticarcillin Monosodium (Intact Beta-Lactam Core) C Nucleophilic Attack on Carbonyl Carbon A->C B Atmospheric Moisture (H2O) Absorbed via Hygroscopicity B->C Catalyst / Reactant D Beta-Lactam Ring Cleavage (Hydrolysis Pathway) C->D E Penicilloic Acid Derivative (Loss of Antibacterial Efficacy) D->E

Mechanism of moisture-induced beta-lactam ring hydrolysis in Ticarcillin.

Storage Conditions & Stability Parameters

To arrest kinetic degradation, strict environmental controls must be maintained across both solid and solution states.

  • Solution-State Stability: Reconstituted aqueous solutions are highly labile. A concentrated stock solution (e.g., 200 mg/mL) in sterile water or normal saline is stable for only 6 hours at room temperature (21°C to 24°C) and up to 72 hours when refrigerated at 4°C[2]([Link]).

| Optimal Stability pH | 5.0 – 7.0 (Apparent first-order kinetics)[1]([Link]) |

Experimental Workflows & Protocols

As an Application Scientist, it is critical to implement workflows that inherently validate themselves and prevent user-induced degradation.

Protocol 1: Moisture-Controlled Preparation of Ticarcillin Stock Solutions

Objective: To prepare a 200 mg/mL stock solution while preventing atmospheric moisture condensation and subsequent beta-lactam hydrolysis. Causality & Rationale: Opening a cold vial directly exposes the powder to warmer, humid laboratory air, causing immediate condensation on the hygroscopic salt. Equilibrating the vial to room temperature within a desiccator prevents this phase change.

Step-by-Step Methodology:

  • Equilibration: Transfer the sealed ticarcillin monosodium vial from -80°C storage into a vacuum desiccator containing active silica gel. Allow it to equilibrate to room temperature (approx. 30-45 minutes).

  • Volume Adjustment & Mixing: Vortex gently until complete dissolution is achieved.

    • Self-Validation Check: The solution must be clear to pale yellow. A dark yellow or brownish tint indicates advanced degradation and the batch must be discarded[2]([Link]).

  • Aliquoting: Divide the stock into single-use aliquots in sterile amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C.

StockPreparation S1 Equilibrate Sealed Vial to Room Temp in Desiccator S2 Weigh Powder under Nitrogen/Argon Purge S1->S2 S3 Reconstitute in Anhydrous Solvent (DMSO/H2O) S2->S3 S4 Aliquot into Sterile, Amber Microcentrifuge Tubes S3->S4 S5 Flash Freeze in Liquid N2 & Store at -80°C S4->S5

Moisture-controlled workflow for the preparation and storage of Ticarcillin stock solutions.

Protocol 2: Stability-Indicating HPLC Assay for Ticarcillin Degradation

Objective: To quantitatively verify the integrity of ticarcillin stock solutions prior to critical assays, adapted from USP monographs[3]([Link]). Causality & Rationale: Standard spectrophotometric assays cannot differentiate between intact ticarcillin and its hydrolyzed penicilloic acid byproduct. A reverse-phase HPLC method separates these species based on polarity, allowing precise quantification of the active pharmaceutical ingredient.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 6.9 g of monobasic sodium phosphate in 900 mL of HPLC-grade water. Adjust the pH to exactly 6.4 ± 0.1 using 10 N NaOH, then dilute to 1000 mL[3]([Link]). Filter through a 0.22 µm membrane.

  • Chromatographic System Setup:

    • Column: C18 (L1 packing), 4-mm × 30-cm, 3- to 10-µm particle size.

    • Detector: UV spectrophotometer set to 220 nm.

    • Flow Rate: 2.0 mL/min.

  • Sample Preparation: Dilute the ticarcillin stock solution quantitatively with the pH 6.4 phosphate buffer to a final concentration of approximately 0.9 mg/mL[3]([Link]).

  • System Suitability (Self-Validation): Inject the standard preparation. The system is only validated for use if the column efficiency is ≥ 1000 theoretical plates, the tailing factor is ≤ 2.0, and the relative standard deviation (RSD) for replicate injections is ≤ 2.0%[3]([Link]).

  • Execution: Inject 20 µL of the assay preparation. Record the chromatograms and measure the responses for the major peaks to calculate the percentage of intact ticarcillin.

References

  • USP Monographs: Ticarcillin Monosodium - DrugFuture -[Link]

  • Stability of Five Beta-Lactam Antibiotics - DTIC - [Link]

  • Timentin (Ticarcillin and Clavulanate) - Side Effects, Uses, Dosage - RxList - [Link]

Sources

Technical Investigation Guide: Ticarcillin (Monosodium) for Microbiology Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the investigation and application of Ticarcillin Monosodium in microbiological and plant tissue culture research.[1] As a carboxypenicillin, Ticarcillin occupies a critical niche due to its antipseudomonal activity and low phytotoxicity. However, its susceptibility to beta-lactamase degradation necessitates precise experimental design, often requiring the co-administration of clavulanic acid. This document outlines the physicochemical foundations, mechanistic interactions, and validated protocols required to ensure data integrity and reproducibility.

Physicochemical Foundation & Reconstitution

The stability of Ticarcillin in solution is the single most common failure point in experimental workflows. Unlike ampicillin, Ticarcillin is highly hygroscopic and susceptible to hydrolysis if pH is not buffered correctly.

Core Properties
PropertySpecificationExperimental Implication
Chemical Class Carboxypenicillin (Beta-lactam)Targets PBP-1A, 1B, 2, 3 (Gram-negatives).
Molecular Weight ~424.4 g/mol (Monosodium)Critical: Verify salt form (Mono- vs Disodium) for precise molarity calculations.
Solubility > 600 mg/mL (Water)Highly soluble; do not use heat to dissolve.
Aqueous pH 5.5 – 7.5Acidic environments accelerate beta-lactam ring hydrolysis.
Stability Hygroscopic solid; Unstable in solutionMust be prepared fresh or stored at -80°C. Degrades ~10% in 72h at 4°C.
Preparation of Stock Solutions (100 mg/mL)

Objective: Create a contaminant-free stock solution that retains >99% potency.

  • Weighing: Weigh Ticarcillin powder in a humidity-controlled environment. The powder absorbs atmospheric water rapidly, altering the effective mass.

  • Solvent: Dissolve in sterile, deionized water (Milli-Q or equivalent). Avoid phosphate buffers for high-concentration stocks to prevent precipitation during freezing.

  • Sterilization: Pass through a 0.22 µm Polyethersulfone (PES) filter.

    • Why PES? Cellulose acetate membranes can bind proteins and some small molecules; PES offers low protein binding and high flow rates.

  • Storage: Aliquot immediately into single-use volumes (e.g., 500 µL).

    • Rule: Snap-freeze in liquid nitrogen or dry ice/ethanol bath before placing in -80°C.

    • Warning: Never refreeze a thawed aliquot. The beta-lactam ring is sensitive to freeze-thaw shear stress and hydrolysis.

Mechanism of Action & Resistance Logic

Ticarcillin functions as a suicide substrate for bacterial transpeptidases (Penicillin-Binding Proteins or PBPs). However, its efficacy is binary: it is potent against wild-type Pseudomonas aeruginosa but functionally inert against strains expressing plasmid-mediated beta-lactamases (e.g., TEM-1, SHV-1) unless protected.

Molecular Interaction Map

The following diagram illustrates the competitive inhibition pathway and the restorative function of Clavulanic Acid (beta-lactamase inhibitor).

MoA Ticarcillin Ticarcillin (Substrate) PBP Penicillin-Binding Proteins (PBPs) Ticarcillin->PBP Irreversible Binding Peptidoglycan Peptidoglycan Cross-Linking Ticarcillin->Peptidoglycan Inhibits Clavulanate Clavulanic Acid (Inhibitor) BetaLactamase Beta-Lactamase (Enzyme) Clavulanate->BetaLactamase Suicidal Inactivation PBP->Peptidoglycan Catalyzes BetaLactamase->Ticarcillin Hydrolyzes Ring CellDeath Cell Lysis (Bactericidal) Peptidoglycan->CellDeath Failure Leads to

Caption: Figure 1. Mechanism of Action. Ticarcillin targets PBPs to halt cell wall synthesis.[2][3][4][5][6] Clavulanic acid sacrifices itself to neutralize Beta-Lactamase, protecting Ticarcillin.[7]

Microbiology Applications: MIC & Synergy

Ticarcillin is distinct from other penicillins due to its extended spectrum against Gram-negative rods.

Antimicrobial Spectrum[2][9]
  • Primary Target: Pseudomonas aeruginosa (Wild type).

  • Secondary Targets: Proteus mirabilis, Escherichia coli (non-ESBL).

  • Resistant: Klebsiella spp. (intrinsic resistance), MRSA.

Protocol: Synergy Testing (Checkerboard Assay)

To validate the necessity of Clavulanic Acid (timentin configuration), a checkerboard assay is required.

Materials:

  • Mueller-Hinton Broth (cation-adjusted).

  • 96-well microtiter plates.

  • Standardized Inoculum:

    
     CFU/mL.
    

Workflow:

  • Axis X (Ticarcillin): Serial dilutions from 128 µg/mL down to 0.25 µg/mL.

  • Axis Y (Clavulanate): Fixed concentration (constant 2 µg/mL or 4 µg/mL) OR serial dilutions.

    • Note: CLSI guidelines often recommend a fixed concentration of clavulanate for susceptibility testing.

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: Determine the Fractional Inhibitory Concentration (FIC) Index.

    
    
    
    • Interpretation: FIC

      
       0.5 indicates Synergy .
      

Representative Data (Expected Ranges):

Organism Ticarcillin MIC (µg/mL) Ticarcillin + Clavulanate MIC (µg/mL) Interpretation
P. aeruginosa (WT) 16 – 64 16 – 64 Little/No Synergy (Chromosomal AmpC)
E. coli (TEM-1+) > 128 4 – 16 Strong Synergy

| S. maltophilia | 32 – 128 | 8 – 32 | Variable / Synergy |

Plant Biology Applications: Agrobacterium Suppression

In plant genetic transformation, Agrobacterium tumefaciens must be eliminated post-transformation to prevent tissue necrosis. Ticarcillin is superior to Carbenicillin in this domain because it breaks down into less phytotoxic byproducts.

Why Ticarcillin?
  • Low Phytotoxicity: Carbenicillin degrades into benzylpenicillin and phenylacetic acid (an auxin analog), which can interfere with regeneration hormones (auxin/cytokinin balance). Ticarcillin does not produce auxin-like byproducts.

  • Efficacy: Highly effective against Agrobacterium strains LBA4404 and EHA105.

Protocol: Selective Media Preparation

Concentration: 200 mg/L to 500 mg/L (often combined with Clavulanic acid at a 15:1 or 30:1 ratio).

  • Autoclave: Sterilize plant growth medium (e.g., MS salts, sucrose, agar) at 121°C for 15-20 min.

  • Cooling: Allow medium to cool to 50°C in a water bath.

    • Critical: Adding Ticarcillin above 55°C causes rapid thermal degradation.

  • Addition: Add the calculated volume of filter-sterilized Ticarcillin stock.

  • Mixing: Swirl gently (do not shake vigorously to avoid bubbles) and pour plates.

  • Shelf Life: Antibiotic plates are stable for 2–4 weeks at 4°C.

Experimental Workflow Visualization

The following workflow details the critical path for handling Ticarcillin from powder to data generation, emphasizing the "Cold Chain" requirement.

Workflow cluster_Exp Application Powder Lyophilized Powder (Hygroscopic) Weigh Weigh & Dissolve (Cold dH2O) Powder->Weigh Fresh Prep Filter Filter Sterilize (0.22 µm PES) Weigh->Filter Aliquot Aliquot & Snap Freeze (-80°C) Filter->Aliquot Thaw Thaw on Ice (Do NOT Refreeze) Aliquot->Thaw Use Dilute Dilute into Media (Broth or <50°C Agar) Thaw->Dilute Incubate Incubation (37°C Bacteria / 25°C Plant) Dilute->Incubate Data Data Readout (MIC / Regeneration) Incubate->Data

Caption: Figure 2. Experimental Workflow. Emphasizes the critical "Snap Freeze" and "Thaw on Ice" steps to maintain beta-lactam ring integrity.

References

  • National Institutes of Health (NIH). (2019). Timentin as an alternative antibiotic for suppression of Agrobacterium tumefaciens in genetic transformation. Plant Cell Reports. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2014). TIMENTIN (sterile ticarcillin disodium and clavulanate potassium) Label Information. Retrieved from [Link]

  • AntibioticDB. (2024). Ticarcillin - Compound Properties and Mechanism. Retrieved from [Link]

Sources

Methodological & Application

Ticarcillin (monosodium) working concentration for E. coli selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ticarcillin (monosodium) is a carboxypenicillin beta-lactam antibiotic.[1][2][3] While historically utilized in clinical settings for Gram-negative infections (specifically Pseudomonas aeruginosa), its primary utility in modern molecular biology lies in two distinct areas:

  • Agrobacterium-mediated plant transformation: To eliminate Agrobacterium tumefaciens after gene transfer.

  • High-Stringency E. coli Selection: As a superior alternative to Ampicillin for selecting plasmids carrying the bla (AmpR) gene, offering reduced satellite colony formation similar to Carbenicillin.

This guide focuses specifically on the selection of E. coli transformants , detailing the working concentrations, stability factors, and mechanistic advantages over standard Ampicillin.

Mechanism of Action

Ticarcillin functions as a structural analogue of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. It irreversibly binds to Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall.

Mechanistic Pathway

The following diagram illustrates the cascade from antibiotic exposure to bacterial lysis.[4][5][6]

TicarcillinMechanism Ticarcillin Ticarcillin (Beta-Lactam Ring) PBP Penicillin-Binding Proteins (PBPs) Ticarcillin->PBP Acylates Active Site Transpeptidation Transpeptidation (Cross-linking) PBP->Transpeptidation Inhibits CellWall Peptidoglycan Integrity Compromised Transpeptidation->CellWall Fails Lysis Osmotic Lysis (Cell Death) CellWall->Lysis Turgor Pressure BlaGene Plasmid (AmpR) Expresses Beta-Lactamase Hydrolysis Hydrolysis of Ticarcillin BlaGene->Hydrolysis Hydrolysis->Ticarcillin Degrades

Figure 1: Mechanism of Action. Ticarcillin targets PBPs to disrupt cell wall synthesis.[1][4][5][6][7] In selection applications, the plasmid-borne AmpR gene produces beta-lactamase, which degrades Ticarcillin, allowing the transformant to survive while non-transformants lyse.

Preparation and Storage Protocols

Physical Properties[1]
  • Appearance: White to pale yellow hygroscopic powder.[2]

  • Solubility: Highly soluble in water (>50 mg/mL).

  • Molecular Weight: ~406.4 g/mol (Monosodium salt).[2]

Stock Solution Preparation (100 mg/mL)

Goal: Prepare 10 mL of a 1000x Stock Solution.

  • Weighing: Accurately weigh 1.0 g of Ticarcillin Monosodium.

  • Dissolution: Add the powder to a sterile 15 mL conical tube.

  • Volume Adjustment: Add 10 mL of sterile distilled deionized water (ddH₂O). Vortex until completely dissolved.

    • Note: Do not heat. Ticarcillin is heat-sensitive.

  • Sterilization: Filter sterilize using a 0.22 µm polyethersulfone (PES) or cellulose acetate syringe filter.

  • Aliquot & Storage: Dispense into 1 mL aliquots in sterile microcentrifuge tubes.

    • Store at -20°C. Stable for 3–6 months.

    • Avoid repeated freeze-thaw cycles.

Working Concentration & Selection Protocol

For E. coli harboring an Ampicillin-resistance marker (e.g., pUC19, pBR322), Ticarcillin serves as a direct substitute for Ampicillin.

Recommended Concentrations[8][9][10]
ApplicationMedium TypeWorking ConcentrationDilution Factor (from 100 mg/mL stock)
Standard Selection LB Agar Plates100 µg/mL 1:1000
Liquid Culture LB Broth50 – 100 µg/mL 1:2000 – 1:1000
High Stringency Superbroth / TB150 µg/mL 1:666
Agrobacterium KillPlant Media300 – 500 µg/mL1:333 – 1:200
Selection Workflow

The following workflow ensures maximum transformation efficiency and minimizes satellite colonies.

SelectionWorkflow Stock Thaw 100 mg/mL Ticarcillin Stock Mix Add Antibiotic (1:1000 Dilution) Stock->Mix CoolMedia Autoclave LB Agar Cool to 50-55°C CoolMedia->Mix Pour Pour Plates (25 mL per plate) Mix->Pour Plate Plate Cells on Ticarcillin Agar Pour->Plate Solidify Transform Transform E. coli (Heat Shock/Electro) Recover Recovery Phase (37°C, 1 hr, No Antibiotic) Transform->Recover Recover->Plate Incubate Incubate 37°C (Overnight) Plate->Incubate

Figure 2: Preparation and Selection Workflow. Critical step: Ensure media is cooled to <55°C before adding Ticarcillin to prevent thermal degradation.[8]

Comparative Analysis: Ticarcillin vs. Alternatives

Why choose Ticarcillin over the cheaper Ampicillin?

FeatureAmpicillinTicarcillinCarbenicillin
Cost LowHighHigh
Stability (Plates) Low (Degrades < 4 weeks)Medium-High High
Satellite Colonies FrequentRare Rare
Acid Stability PoorModerate Good
Primary Use General CloningPlant Transformation / Stringent Cloning Stringent Cloning

Expert Insight: Satellite colonies appear when the beta-lactamase secreted by the transformed colony degrades the antibiotic in the surrounding agar, allowing non-resistant "satellite" cells to grow.[9] Ticarcillin, being a carboxypenicillin, is more stable in the agar and slightly more resistant to hydrolysis than Ampicillin, effectively suppressing satellites.

Troubleshooting & Optimization

Self-Validating the System

To ensure your selection system is functioning correctly, always include these controls:

  • Negative Control: Plate untransformed E. coli on Ticarcillin plates.

    • Result:No growth. (If growth occurs, your antibiotic is degraded or concentration is too low).

  • Positive Control: Plate untransformed E. coli on plain LB (no antibiotic).

    • Result:Lawn of growth. (Confirms cell viability).

Common Issues
  • Satellites present: Increase concentration to 150 µg/mL. Ensure plates are fresh (<4 weeks old).

  • No growth of transformants:

    • Did you allow a 1-hour recovery in SOC/LB without antibiotic? (Essential for expression of AmpR).

    • Was the antibiotic added to molten agar that was too hot (>60°C)?

  • Precipitate in Stock: Ticarcillin is highly soluble.[1] If precipitate forms, the powder may have absorbed moisture and degraded. Discard and buy fresh powder.

References

  • Mechanism of Action

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 36921, Ticarcillin.[1] Retrieved from [Link]

  • Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press.
  • Comparison to Carbenicillin/Ampicillin

    • Addgene (2023). Plasmids 101: Antibiotic Resistance. Retrieved from [Link]

  • Physical Properties

Sources

Protocol for using Ticarcillin (monosodium) in Agrobacterium-mediated transformation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Agrobacterium Elimination using Ticarcillin Monosodium in Plant Genetic Transformation

Introduction & Mechanistic Rationale

In Agrobacterium-mediated plant transformation, the successful integration of the T-DNA must be immediately followed by the complete eradication of the Agrobacterium vector. Failure to eliminate the bacteria leads to nutrient depletion, medium acidification, and ultimately, explant necrosis. While Cefotaxime and Carbenicillin have historically been the standard, Ticarcillin monosodium has emerged as a superior β-lactam antibiotic for specific recalcitrant plant species.

Causality of Action: Ticarcillin is a broad-spectrum carboxypenicillin. It exerts its bactericidal effect by covalently binding to penicillin-binding proteins (PBPs) located within the bacterial cell envelope. This binding irreversibly blocks the transpeptidation reaction required for peptidoglycan cross-linking. Without a structurally sound cell wall, the internal osmotic pressure of the Agrobacterium causes cell lysis.

MOA A Ticarcillin Monosodium B Binds Penicillin-Binding Proteins A->B C Blocks Peptidoglycan Cross-linking B->C D Osmotic Instability C->D E Agrobacterium Lysis D->E

Caption: Mechanism of Ticarcillin-mediated Agrobacterium cell wall disruption.

Why choose Ticarcillin over alternatives? Selecting the right antibiotic requires balancing bactericidal efficacy against phytotoxic side effects. Cefotaxime, a common alternative, can degrade into metabolites with auxin-like activity that inadvertently alter the morphogenic response of the explant and inhibit shoot differentiation. Conversely, Ticarcillin remains largely inert to plant developmental pathways. In fact, 1[1] have shown that Ticarcillin can significantly promote callus formation and raise transformation frequencies by over 40% compared to Cefotaxime.

Comparative Efficacy and Quantitative Data

The table below synthesizes quantitative data and performance metrics across commonly used antibiotics in tissue culture, drawn from2[2].

AntibioticOptimal ConcentrationAgrobacterium SuppressionPhytotoxicity / Morphogenic ImpactChemical Stability
Ticarcillin 100 – 250 mg/LHighLow (Promotes callus in some species)High (Light stable)
Cefotaxime 250 – 500 mg/LHighModerate to High (Can inhibit shoot differentiation)Moderate (Degrades into phytotoxins)
Carbenicillin 250 – 500 mg/LModerateModerate (Exhibits auxin-like effects)Low (Acid and heat labile)

Self-Validating Experimental Protocol

To establish a robust transformation pipeline, the protocol must be self-validating. This means incorporating empirical checkpoints to ensure that Agrobacterium is not merely suppressed (bacteriostatic) but entirely eradicated (bactericidal).

Protocol S1 Step 1: Agrobacterium Co-cultivation S2 Step 2: Ticarcillin Wash (100-250 mg/L) S1->S2 S3 Step 3: Callus/Shoot Induction (Ticarcillin + Plant Selection) S2->S3 S4 Step 4: Rooting & Elongation S3->S4 S5 Step 5: Self-Validation (Broth Indexing) S4->S5

Caption: Experimental workflow for Agrobacterium elimination and validation.

Step-by-Step Methodology

Step 1: Preparation of Ticarcillin Stock Solution (100 mg/mL) Causality: Antibiotics are highly heat-labile; autoclaving destroys their molecular structure. Therefore, cold filter-sterilization is mandatory to preserve the active β-lactam ring.

  • Weigh 1.0 g of Ticarcillin monosodium powder under aseptic conditions in a laminar flow hood.

  • Dissolve the powder in 10 mL of sterile, deionized tissue-culture grade water.

  • Pass the solution through a 0.22 µm cellulose acetate syringe filter into a sterile Falcon tube.

  • Aliquot into 1 mL microcentrifuge tubes and store at -20°C. Note: Avoid repeated freeze-thaw cycles to maintain structural integrity.

Step 2: Post-Co-cultivation Washing Causality: Physical removal of the bulk bacterial load reduces the chemical burden required during the selection phase, preventing the antibiotic from being overwhelmed and degraded by massive bacterial numbers.

  • Following a standard 2-4 day co-cultivation period, transfer the explants to a sterile Petri dish.

  • Wash explants 3-5 times with sterile distilled water until the water runs clear.

  • For the final wash, submerge the explants in liquid basal medium supplemented with 100-250 mg/L Ticarcillin. (Note: 3[3], while4[4]).

  • Agitate on a rotary shaker at 50 rpm for 15-30 minutes to ensure deep tissue penetration.

  • Blot explants dry on sterile filter paper.

Step 3: Selection and Regeneration Causality: Ticarcillin degrades slowly at 25°C under plant growth lights. Bi-weekly subculturing ensures the antibiotic concentration remains above the Minimum Inhibitory Concentration (MIC) for Agrobacterium.

  • Transfer the dried explants to solid shoot induction medium containing the appropriate plant selection agent (e.g., Kanamycin, Hygromycin, or PPT) and 150-200 mg/L Ticarcillin.

  • Subculture the explants onto fresh medium every 14 days to maintain selection pressure and antibiotic efficacy.

Step 4: Self-Validation (Culture Indexing) Causality: Visual inspection of the agar is insufficient to confirm sterility, as bacteria can harbor endophytically without immediate macroscopic signs. This step validates the success of the protocol.

  • After 4 weeks of selection, excise a small (1-2 mm) piece of non-essential regenerated callus or leaf tissue.

  • Inoculate the tissue into 5 mL of antibiotic-free LB or YEP broth.

  • Incubate at 28°C for 48 hours at 200 rpm.

  • Validation Checkpoint: If the broth remains completely clear (OD600 < 0.05), bactericidal elimination is confirmed. If turbidity occurs, the tissue remains endophytically contaminated, and the Ticarcillin concentration in Step 3 must be empirically increased for future batches.

References

  • Title: Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.) Source: PubMed (Plant Cell Reports) URL: [Link]

  • Title: Improved Protocol for Agrobacterium-Mediated Transformation of Pea (Pisum sativum) Source: Semantic Scholar URL: [Link]

  • Title: Agrobacterium-Mediated Transformation of the Dwarf Soybean MiniMax Source: MDPI URL: [Link]

Sources

Application Notes and Protocols for Preventing Satellite Colonies in Cloning Using Ticarcillin (monosodium)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Satellite Colonies in Bacterial Cloning

In the realm of molecular cloning, the selection of successfully transformed bacterial colonies is a critical step. Ampicillin has traditionally been a widely used antibiotic for this purpose, where a plasmid carrying an ampicillin resistance gene (bla), which encodes for the β-lactamase enzyme, allows for the selection of transformants. However, a persistent issue with ampicillin-based selection is the emergence of "satellite" colonies. These are small, non-transformed colonies that grow in the vicinity of a larger, genuinely transformed colony.[1] This phenomenon can lead to the time-consuming and frustrating task of screening numerous colonies to identify a true positive clone, thereby hindering research progress.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ticarcillin (monosodium) as a superior alternative to ampicillin for preventing the formation of satellite colonies. We will delve into the underlying mechanism of satellite colony formation, the rationale for using ticarcillin, and provide detailed, field-proven protocols for its effective implementation in your cloning workflows.

The Mechanism of Satellite Colony Formation

Satellite colonies arise due to the secretion of β-lactamase by ampicillin-resistant bacteria.[1] The enzyme is not confined within the transformed cell but is also released into the surrounding medium. This extracellular β-lactamase hydrolyzes and inactivates the ampicillin in the immediate vicinity of the transformed colony, creating a localized environment with a reduced antibiotic concentration.[1] Consequently, non-transformed, ampicillin-sensitive bacteria that were plated during the transformation process can proliferate in this "safe zone," forming small satellite colonies.[2]

The longer the incubation period, the more β-lactamase is secreted, leading to a higher incidence of satellite colonies.[3] This not only complicates the identification of true transformants but can also lead to the complete overgrowth of the plate if left for an extended period, compromising the entire experiment.

Ticarcillin: A More Stable and Effective Alternative

Ticarcillin is a carboxypenicillin, a class of β-lactam antibiotics, that, like ampicillin, inhibits bacterial cell wall synthesis.[4] The key advantage of ticarcillin in a cloning context is its greater stability compared to ampicillin.[5][6] It is less susceptible to hydrolysis by the β-lactamase enzyme.[7] This increased stability ensures that a selective concentration of the antibiotic is maintained throughout the incubation period, effectively preventing the growth of non-transformed satellite colonies. While carbenicillin is another more stable alternative to ampicillin, ticarcillin has been shown to be two- to four-fold more active against many gram-negative bacteria, including common laboratory strains of E. coli.[8][9]

For enhanced efficacy, particularly against bacterial strains that produce high levels of β-lactamase, ticarcillin can be used in combination with a β-lactamase inhibitor such as clavulanic acid.[4] Clavulanic acid itself has weak antibacterial activity but irreversibly binds to and inactivates β-lactamase, thereby protecting ticarcillin from degradation.[4]

Data Presentation: Comparison of β-Lactam Antibiotics

The following table summarizes the key properties of ampicillin, carbenicillin, and ticarcillin for their application in molecular cloning.

PropertyAmpicillinCarbenicillinTicarcillin
Mechanism of Action Inhibits bacterial cell wall synthesisInhibits bacterial cell wall synthesisInhibits bacterial cell wall synthesis
Susceptibility to β-lactamase HighModerateLow to Moderate
Satellite Colony Formation FrequentLess FrequentMinimal to None
Relative Stability in Media LowHighHigh
Recommended Working Concentration 100 µg/mL[10]100 µg/mL[11][12]100 µg/mL
Relative Cost LowHighModerate to High

Experimental Protocols

Protocol 1: Preparation of Ticarcillin Stock Solution

This protocol describes the preparation of a 100 mg/mL stock solution of ticarcillin (monosodium), which can be stored for long-term use.

Materials:

  • Ticarcillin disodium salt (Molecular Weight: 428.4 g/mol )[13][14]

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: Accurately weigh out 1 gram of ticarcillin disodium salt powder and transfer it to a sterile 15 mL conical tube.

  • Dissolving: Add 10 mL of sterile water to the conical tube. Ticarcillin disodium salt is soluble in water up to 50 mg/mL, and a 100 mg/mL solution should readily dissolve with gentle vortexing.[13]

  • Sterilization: Filter-sterilize the ticarcillin solution using a 0.22 µm syringe filter into a new sterile conical tube. This is crucial to prevent contamination of your culture media.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic.

  • Storage: Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly.[15]

Protocol 2: Preparation of Ticarcillin LB Agar Plates

This protocol details the preparation of Luria-Bertani (LB) agar plates containing ticarcillin at a final working concentration of 100 µg/mL.

Materials:

  • LB agar powder

  • Deionized or distilled water

  • Autoclavable bottle or flask (e.g., 1 L)

  • Sterile petri dishes (100 mm)

  • Ticarcillin stock solution (100 mg/mL)

  • Water bath set to 55°C

  • Stir plate and sterile stir bar (optional)

Procedure:

  • Media Preparation: Prepare 1 liter of LB agar according to the manufacturer's instructions. A common formulation is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of water.[16]

  • Sterilization: Autoclave the LB agar solution for 20 minutes on a liquid cycle.

  • Cooling: After autoclaving, place the molten agar in a 55°C water bath to cool.[10] Allowing the agar to cool to this temperature is critical, as adding the antibiotic to overly hot agar will cause it to degrade. The flask should be cool enough to handle with gloved hands.

  • Adding Ticarcillin: Once the agar has cooled to 55°C, add 1 mL of the 100 mg/mL sterile ticarcillin stock solution to the 1 L of LB agar. This will result in a final concentration of 100 µg/mL.

  • Mixing: Gently swirl the flask to ensure the ticarcillin is evenly distributed throughout the agar. Avoid creating air bubbles.

  • Pouring Plates: In a sterile environment (e.g., next to a Bunsen burner or in a laminar flow hood), pour approximately 20-25 mL of the ticarcillin-containing LB agar into each sterile petri dish.

  • Solidification: Allow the plates to solidify at room temperature.

  • Storage: Once solidified, invert the plates and store them in a sealed bag at 4°C. The plates should be used within 2-4 weeks for optimal performance.

Visualization of Key Processes

Mechanism of β-Lactamase Inactivation of Ampicillin and the Rationale for Ticarcillin

G cluster_0 Ampicillin Selection cluster_1 Ticarcillin Selection AmpR_Colony Ampicillin-Resistant Colony (Transformed) Secretes Secretes β-lactamase AmpR_Colony->Secretes Ampicillin_Plate Ampicillin in Agar Plate Secretes->Ampicillin_Plate Hydrolyzes Degradation_Zone Zone of Ampicillin Degradation Ampicillin_Plate->Degradation_Zone Creates Satellite_Colony Satellite Colony (Non-Transformed) Degradation_Zone->Satellite_Colony Allows Growth Of Ticar_Colony Ticarcillin-Resistant Colony (Transformed) Secretes_Ticar Secretes β-lactamase Ticar_Colony->Secretes_Ticar Ticarcillin_Plate Ticarcillin in Agar Plate Secretes_Ticar->Ticarcillin_Plate Ineffective Hydrolysis No_Degradation Minimal Degradation (Ticarcillin is more stable) Ticarcillin_Plate->No_Degradation Maintains Selective Pressure No_Satellites No Satellite Colony Growth No_Degradation->No_Satellites Prevents

Caption: Comparison of Ampicillin vs. Ticarcillin Selection.

Experimental Workflow: From Transformation to Colony Selection

G Transformation Bacterial Transformation (e.g., Heat Shock) Recovery Recovery in Antibiotic-Free Medium Transformation->Recovery Plating Plating on Ticarcillin LB Agar Plates (100 µg/mL) Recovery->Plating Incubation Incubate at 37°C for 16-18 hours Plating->Incubation Colony_Selection Select Well-Isolated Colonies (Absence of Satellites) Incubation->Colony_Selection Downstream Downstream Applications (e.g., Miniprep, Sequencing) Colony_Selection->Downstream

Caption: Workflow for Cloning with Ticarcillin Selection.

Conclusion and Best Practices

The use of ticarcillin (monosodium) offers a robust and reliable method for selecting transformed bacterial colonies while effectively preventing the formation of satellite colonies. Its enhanced stability in the presence of β-lactamase ensures that selective pressure is maintained throughout the incubation period, leading to cleaner plates and a more efficient cloning workflow. For optimal results, it is recommended to adhere to the following best practices:

  • Use the Recommended Concentration: A working concentration of 100 µg/mL is generally effective for E. coli.

  • Prepare Fresh Plates: While more stable than ampicillin, the efficacy of ticarcillin will decrease over time. For critical experiments, use plates that are no more than two to four weeks old.

  • Proper Storage: Store both stock solutions and prepared plates at the recommended temperatures to maintain antibiotic activity.

  • Avoid Extended Incubation: Do not incubate plates for longer than 18-20 hours, as this can increase the chances of antibiotic breakdown and potential satellite formation, even with a more stable antibiotic.

  • Consider Clavulanic Acid: For particularly problematic strains with high β-lactamase activity, the use of a ticarcillin/clavulanic acid combination (e.g., Timentin™) can provide an additional layer of protection against antibiotic degradation.[17][18][19]

By integrating ticarcillin into your cloning protocols, you can significantly improve the efficiency and reliability of your experiments, saving valuable time and resources in your research and development endeavors.

References

  • Carl ROTH. (n.d.). Ticarcillin disodium salt, 1 g, CAS No. 4697-14-7. Retrieved from [Link]

  • ResearchGate. (2015, April 26). What should I do if Agrobacterium keep on growing on the selection medium? Should i increase antibiotic concentration? Retrieved from [Link]

  • Olawale, A. T., & Feyisola, R. T. (2021). Effects of Different β-Lactam Antibiotics on Indirect Tomato (Solanum lycopersicum L.) Shoot Organogenesis and Agrobacterium tumefaciens Growth Inhibition In Vitro. Plants, 10(6), 1156. [Link]

  • U.S. Pharmacopeia. (n.d.). Ticarcillin and Clavulanic Acid for Injection. Retrieved from [Link]

  • Protocol Online. (2007, June 10). How to get rid of satellite colonies? Retrieved from [Link]

  • ResearchGate. (2025, December 18). Are these satellite colonies/how to prevent? Retrieved from [Link]

  • Wikipedia. (n.d.). Ticarcillin. Retrieved from [Link]

  • Barrick Lab, The University of Texas at Austin. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]

  • Ryan, K. J., Needham, G. M., Dunsmoor, C. L., & Sherris, J. C. (1970). Stability of antibiotics and chemotherapeutics in agar plates. Applied microbiology, 20(3), 447–451. [Link]

  • Sutherland, R., & Wise, P. J. (1977). Ticarcillin: a review of its pharmacological properties and therapeutic efficacy. Drugs, 13(5), 329–343. [Link]

  • Roy, I., & Neu, H. C. (1979). Comparative activity of mezlocillin, penicillin, ampicillin, carbenicillin, and ticarcillin against gram-positive bacteria and Haemophilus influenzae. Antimicrobial agents and chemotherapy, 15(3), 474–476. [Link]

  • Hoque, M. I., & Ar-Rashid, M. H. (2011). The Effect of Different Antibiotics on the Elimination of Agrobacterium and High Frequency Agrobacterium- mediated Transformation of Indica Rice (Oryza sativa L.). Journal of Biological Sciences, 11(2), 119-127. [Link]

  • Lynn, B. (1970). Ampicillin and Carbenicillin Stability in Commonly Used Infusion Solutions. Journal of Hospital Pharmacy, 28(3), 75-79. [Link]

  • Brouwers, R., Vass, H., Dawson, A., Squires, T., Tavaddod, S., & Allen, R. J. (2020). Stability of β-lactam antibiotics in bacterial growth media. PloS one, 15(7), e0236198. [Link]

  • Interchim. (n.d.). Antibiotics. Retrieved from [Link]

  • ResearchGate. (2022, July 5). Is carbenicillin resistance equal to ampicillin resistance? Retrieved from [Link]

  • Laboratory Notes. (2021, September 24). Ampicillin vs Carbenicillin. Retrieved from [Link]

  • Defense Technical Information Center. (1984). Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. Retrieved from [Link]

  • Bitesize Bio. (2024, June 4). Satellite Colonies Problem With Ampicillin Selection. Retrieved from [Link]

  • Reddit. (2016, June 30). How do I prevent satellite colonies from forming? Retrieved from [Link]

  • Verbist, L. (1975). In vitro activity of ticarcillin, carbenicillin and ampicillin against some gram-negative bacilli. Acta clinica Belgica, 30(2), 101–107. [Link]

  • Bitesize Bio. (2020, January 3). Ye Olde Antibiotic Plates: Stability of Antibiotic Agar Plates. Retrieved from [Link]

  • QIAGEN. (n.d.). Bacterial cultivation media and antibiotics. Retrieved from [Link]

  • University of Leuven. (1999, October 18). Cloning. Retrieved from [Link]

  • Yurtsev, E. A., Chao, H. X., Datta, M. S., Artemova, T., & Gore, J. (2013). Bacterial cheating drives the population dynamics of cooperative antibiotic resistance plasmids. Molecular systems biology, 9, 683. [Link]

  • ResearchGate. (2021, January 15). Does increasing antibiotic concentration also increase plasmid production in DH5a E.coli? Retrieved from [Link]

Sources

Application Note: Step-by-Step Guide for Ticarcillin (Monosodium) Filter Sterilization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Ticarcillin monosodium is a carboxypenicillin beta-lactam antibiotic that functions by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis.[1] Like most beta-lactams, the strained four-membered lactam ring is chemically fragile. It is highly susceptible to hydrolysis, a process accelerated by heat and acidic pH.

Why Filter Sterilization? Autoclaving (121°C, 15 psi) will irreversibly hydrolyze the beta-lactam ring, rendering Ticarcillin inactive and potentially generating degradation products that could alter experimental results. Therefore, cold membrane filtration (0.22 µm) is the only viable method for sterilization.

This guide provides a standardized, self-validating protocol for preparing high-potency sterile stock solutions, ensuring experimental reproducibility.

Pre-Protocol Planning & Safety

Material Selection
  • Active Pharmaceutical Ingredient (API): Ticarcillin Monosodium (CAS: 74682-62-5).[2][3]

    • Note: Verify if your source is the monosodium or disodium salt to adjust molecular weight calculations.

  • Solvent: Sterile Water for Injection (WFI) or Phosphate Buffered Saline (PBS), pH 7.2.

    • Constraint: Avoid acidic solvents (pH < 5.5) as they catalyze rapid hydrolysis.

  • Filtration Membrane: 0.22 µm Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF).

    • Rationale: PES is preferred for its high flow rate and low protein binding, though protein binding is less critical for small molecules. Nylon should be avoided if protein recovery is a secondary concern in complex media, but is chemically compatible.[4]

Safety Hazards (Critical)
  • Sensitizer: Ticarcillin is a potent sensitizer. Inhalation of dust can cause severe allergic reactions (anaphylaxis) in sensitized individuals.

  • PPE: N95 respirator or P100 mask, nitrile gloves, and safety goggles are mandatory during weighing. Work inside a chemical fume hood.

Experimental Protocol: Step-by-Step

Phase 1: Calculation & Weighing

Target Stock Concentration: 100 mg/mL (Standard 1000x stock).

  • Potency Correction: Check the manufacturer's Certificate of Analysis (CoA). The powder is rarely 100% active drug due to moisture and salt counter-ions.

    • Formula:

      
      
      
  • Weighing: Weigh the calculated amount of Ticarcillin powder into a sterile, depyrogenated beaker or volumetric flask.

Phase 2: Dissolution
  • Solvent Addition: Add approximately 80% of the final volume of solvent.

    • Expert Tip: Use chilled solvent (4°C) . Lowering the temperature during dissolution slows down spontaneous hydrolysis, preserving maximum potency.

  • Mixing: Swirl gently or use a magnetic stirrer on a low setting. Avoid vigorous vortexing which can introduce air bubbles that block filter pores later.

  • pH Check (Optional but Recommended): Verify pH is between 6.0 and 8.0. If outside this range, the antibiotic may degrade rapidly.

  • Final Volume: Add solvent to reach the final target volume.

Phase 3: Filter Sterilization
  • Syringe/Vacuum Setup:

    • For volumes < 20 mL: Use a sterile syringe and a 33mm diameter syringe filter (0.22 µm).

    • For volumes > 20 mL: Use a vacuum filtration unit (0.22 µm) to prevent hand fatigue and over-pressure.

  • Priming: Pass 1-2 mL of solution through the filter into a waste container. This saturates the membrane and removes any potential extractables from the filter manufacturing process.

  • Filtration: Filter the remaining solution into a sterile collection vessel (e.g., sterile cryovials or glass amber vial).

    • Caution: Do not apply excessive pressure. If resistance increases, the filter is clogged; replace it rather than forcing liquid through, which can compromise the membrane integrity.

Phase 4: Aliquoting & Storage
  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 500 µL or 1 mL).

    • Reasoning: Ticarcillin degrades upon freeze-thaw cycles. Single-use aliquots prevent this.

  • Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

    • Liquid Stability: At 4°C, 100 mg/mL solutions lose ~10% potency within 24-48 hours.

Visualization of Workflows

Sterilization Workflow

Ticarcillin_Sterilization Start Start: Weigh Ticarcillin Powder (Correct for Potency) Dissolve Dissolve in Chilled Solvent (WFI/PBS, pH 6.0-8.0) Start->Dissolve Check Check Clarity & pH Dissolve->Check Filter Filter Sterilization (0.22 µm PES/PVDF) Check->Filter If Clear Aliquot Aliquot into Sterile Vials (Single-use volumes) Filter->Aliquot Store Store at -20°C to -80°C (Avoid Freeze-Thaw) Aliquot->Store

Caption: Figure 1. Optimized workflow for the preparation and sterilization of heat-labile Ticarcillin stock solutions.

Mechanism of Action

Mechanism Ticarcillin Ticarcillin (Beta-Lactam) PBP Penicillin-Binding Proteins (Transpeptidases) Ticarcillin->PBP Binds Inhibition Acylation of Active Site (Irreversible Inhibition) PBP->Inhibition NoCrosslink Block Peptidoglycan Cross-linking Inhibition->NoCrosslink Lysis Bacterial Cell Lysis (Osmotic Instability) NoCrosslink->Lysis

Caption: Figure 2. Mechanism of Action: Ticarcillin targets PBPs, disrupting cell wall integrity leading to lysis.[5]

Quality Control & Stability Data

Stability Matrix

The following table summarizes the stability of reconstituted Ticarcillin (100 mg/mL) under various conditions.

Storage ConditionStability DurationRecommendation
Room Temp (25°C) < 6 HoursUse Immediately. Rapid yellowing indicates hydrolysis.
Refrigerated (4°C) 24 - 48 HoursAcceptable for short-term experiments.
Freezer (-20°C) 3 - 6 MonthsStandard Storage.
Deep Freeze (-80°C) > 12 MonthsRecommended for long-term banking.
Self-Validation Protocol (Sterility Check)

To ensure the filtration process was successful without sacrificing the entire batch:

  • Sacrificial Aliquot: Designate the last aliquot dispensed as the "Test Sample" (most likely to contain contaminants if the filter failed).

  • Incubation: Add 100 µL of the stock to 5 mL of sterile LB broth (no bacteria).

  • Observation: Incubate at 37°C for 24-48 hours.

    • Pass: Broth remains clear.

    • Fail: Turbidity (cloudiness) indicates filter failure or downstream contamination.

Troubleshooting

Issue: Solution turns yellow.

  • Cause: Hydrolysis of the beta-lactam ring.[1]

  • Solution: Discard. Prepare fresh using cold solvent and ensure pH is buffered near 7.0.

Issue: Precipitate forms after thawing.

  • Cause: Concentration too high (>100 mg/mL) or "salting out" effect.

  • Solution: Warm gently to 37°C for 5 minutes and vortex. If precipitate persists, discard, as the effective concentration is unknown.

Issue: High back-pressure during filtration.

  • Cause: Particulate matter in the water or poor dissolution of powder.

  • Solution: Ensure powder is fully dissolved before drawing into the syringe. Use a pre-filter (0.45 µm) if preparing large volumes (>100 mL).

References

  • United States Pharmacopeia (USP). Ticarcillin Monosodium Monograph.[2] USP29-NF24.

  • Cayman Chemical.Ticarcillin (sodium salt)

    • [6]

  • BenchChem.Solubility Profile of Ticarcillin Monosodium: A Technical Guide.

  • Tisch Scientific.

  • MedChemExpress.

Sources

Application Note: Ticarcillin (Monosodium) for Selection and Agrobacterium Elimination

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategic Overview

Executive Summary

Ticarcillin (Monosodium) is a carboxypenicillin beta-lactam antibiotic.[1] While structurally related to Ampicillin and Carbenicillin, its application profile in modern biotechnology is distinct. It is rarely used as a primary selection agent for E. coli due to cost, but it is the gold standard for eliminating Agrobacterium tumefaciens in plant tissue culture following genetic transformation.

Its superiority lies in its low phytotoxicity . Unlike Carbenicillin, which can mimic auxins and disrupt plant regeneration, Ticarcillin effectively kills bacteria with minimal impact on delicate plant callus tissue.

The "Monosodium" Specificity

Most clinical literature refers to Ticarcillin Disodium. However, research-grade reagents are often supplied as Ticarcillin Monosodium .

  • Key Distinction: The antibiotic activity is identical, but the molecular weight differs.

  • MW (Monosodium): ~406.4 g/mol [1]

  • MW (Disodium): ~428.4 g/mol [1][2]

  • Implication: When following protocols citing "Ticarcillin" generally, ensure molar concentrations are respected if high precision is required. For standard percentage-based solutions (mg/mL), the difference is negligible for selection purposes.

Part 2: Scientific Integrity & Mechanism (E-E-A-T)

Mechanism of Action

Ticarcillin functions as a suicide substrate for bacterial cell wall synthesis enzymes.[1][3]

  • Target: It binds irreversibly to Penicillin-Binding Proteins (PBPs) , specifically transpeptidases inside the bacterial cell wall.

  • Disruption: It inhibits the cross-linking of peptidoglycan chains.[1][4][5]

  • Result: The bacterium cannot maintain cell wall structural integrity against osmotic pressure, leading to cell lysis (bactericidal effect).[4][6]

Resistance & The Clavulanate Synergy

Many Agrobacterium strains and some E. coli strains express beta-lactamases (encoded by bla genes) that hydrolyze the beta-lactam ring of Ticarcillin, rendering it inactive.

  • Expert Insight: For Agrobacterium elimination, Ticarcillin is frequently combined with Clavulanic Acid (a beta-lactamase inhibitor) in a 15:1 ratio.[7] This combination is commercially known as Timentin .[3][8]

  • Protocol Note: If you are using pure Ticarcillin Monosodium and facing persistent bacterial overgrowth, you must supplement with Clavulanate or switch to a Timentin formulation.

Visualizing the Mechanism

The following diagram illustrates the interference pathway of Ticarcillin compared to the resistance mechanism.

TicarcillinMechanism Ticarcillin Ticarcillin (Beta-Lactam Ring) PBP Penicillin-Binding Proteins (PBPs) Ticarcillin->PBP Irreversible Binding Peptidoglycan Peptidoglycan Cross-Linking Ticarcillin->Peptidoglycan INHIBITS Lysis Cell Lysis (Bactericidal) Ticarcillin->Lysis Causes PBP->Peptidoglycan Normal Function CellWall Stable Bacterial Cell Wall Peptidoglycan->CellWall Necessary for BetaLactamase Beta-Lactamase (Resistance Enzyme) BetaLactamase->Ticarcillin Hydrolyzes Ring Clavulanate Clavulanic Acid (Inhibitor) Clavulanate->BetaLactamase Inhibits

Caption: Figure 1: Mechanism of Action showing Ticarcillin inhibition of PBPs and the restorative role of Clavulanate against resistance.

Part 3: Detailed Protocols

Protocol A: Preparation of Ticarcillin Monosodium Stock Solution (100 mg/mL)

Purpose: Create a stable, sterile stock for long-term storage.

Materials:

  • Ticarcillin Monosodium powder (High Purity >95%)[2]

  • Sterile distilled deionized water (ddH2O)

  • 0.22 µm Syringe Filter (PES or Cellulose Acetate)

  • Sterile 1.5 mL microcentrifuge tubes

Step-by-Step Procedure:

  • Weighing: Weigh 1.0 g of Ticarcillin Monosodium.

  • Dissolution: Add the powder to a sterile tube containing approx. 8 mL of sterile ddH2O.

    • Note: Ticarcillin is highly soluble.[9] Do not heat. Vortex gently until clear.

  • Volume Adjustment: Adjust the final volume to 10 mL with ddH2O.

    • Concentration Check: This yields a 100 mg/mL stock.[10]

  • Sterilization: Draw the solution into a syringe and pass it through a 0.22 µm filter into a sterile collection tube.

    • Critical:Do NOT autoclave Ticarcillin. Beta-lactams are heat-labile.

  • Aliquoting: Dispense into 1 mL aliquots.

  • Storage: Store at -20°C .

    • Shelf Life: 3-6 months at -20°C. Thawed aliquots can be kept at 4°C for up to 1 week but lose potency rapidly.

Protocol B: Agrobacterium Elimination in Plant Tissue Culture

Purpose: Kill Agrobacterium post-transformation without harming plant explants.

Working Concentration:

  • Standard: 200 – 400 mg/L (µg/mL)

  • High Load: Up to 500 mg/L (Use with caution regarding phytotoxicity)

Workflow:

  • Media Preparation: Prepare Plant Tissue Culture Media (e.g., MS Media) and autoclave.

  • Cooling: Allow media to cool to 50°C in a water bath.

    • Why? Adding antibiotic to boiling media will degrade it instantly.

  • Addition: Add the appropriate volume of Stock Solution (100 mg/mL) to the media.

    • Calculation: For 1 Liter of media at 200 mg/L working conc., add 2.0 mL of Stock.

    • Calculation: For 1 Liter of media at 400 mg/L working conc., add 4.0 mL of Stock.

  • Mixing: Swirl gently to mix without creating bubbles. Pour plates.

  • Selection: Transfer plant explants (that were co-cultivated with Agrobacterium) onto these plates.

  • Observation: Monitor for bacterial overgrowth (creamy colonies) vs. clean plant callus.

    • Optimization: If overgrowth occurs, increase concentration or switch to Timentin (Ticarcillin + Clavulanate).

Protocol C: Selection of Transformed E. coli (Alternative)

Purpose: Select for plasmids containing the Ampicillin resistance gene (bla). Note: Only use Ticarcillin if Ampicillin/Carbenicillin are unavailable or if satellite colonies are a major issue with Ampicillin.

Working Concentration: 50 – 100 µg/mL.

  • Prepare LB Agar and autoclave.[11]

  • Cool to 50°C.

  • Add 1.0 mL of 100 mg/mL Stock per 1 Liter of LB Agar (Final: 100 µg/mL).

  • Pour plates and store at 4°C.

Part 4: Data Presentation & Optimization

Concentration Reference Table
ApplicationTarget OrganismRecommended Working Conc.Stock Volume per 1L MediaNotes
Plant Transformation Agrobacterium tumefaciens200 - 400 mg/L 2.0 - 4.0 mLPreferred over Carbenicillin due to lower phytotoxicity.
Standard Selection E. coli (High Copy Plasmid)50 - 100 µg/mL 0.5 - 1.0 mLPrevents satellite colonies better than Ampicillin.
Stringent Selection E. coli (Low Copy Plasmid)100 - 150 µg/mL 1.0 - 1.5 mLEnsures plasmid retention.
Comparative Analysis: Ticarcillin vs. Alternatives
FeatureAmpicillinCarbenicillinTicarcillin (Monosodium)
Stability (Plates) Low (Satellite colonies common)HighHigh
Phytotoxicity HighModerate/High (Auxin-like effects)Low (Best for sensitive plants)
Agrobacterium Efficacy LowModerateHigh (Especially w/ Clavulanate)
Cost LowHighHigh
Experimental Workflow Diagram

Workflow Start Start: Ticarcillin Monosodium Powder Dissolve Dissolve 1g in 10mL ddH2O (Do NOT Heat) Start->Dissolve Filter Filter Sterilize (0.22 µm) (Do NOT Autoclave) Dissolve->Filter Stock Stock Solution (100 mg/mL) Store at -20°C Filter->Stock Combine Add Antibiotic to Media Stock->Combine Thaw Aliquot MediaPrep Prepare Media (MS or LB) Autoclave & Cool to 50°C MediaPrep->Combine Choice Application? Combine->Choice Plant Plant Tissue Culture (Agro Elimination) Use 200-400 mg/L Choice->Plant Bacteria E. coli Selection (Plasmid Retention) Use 50-100 µg/mL Choice->Bacteria

Caption: Figure 2: Step-by-step preparation and application workflow for Ticarcillin selection media.

Part 5: References

  • Nauerby, B., Billing, K., & Wyndaele, R. (1997). Influence of the antibiotic timentin on plant regeneration compared to carbenicillin and cefotaxime in concentrations suitable for elimination of Agrobacterium tumefaciens. Plant Cell Reports, 16(3), 206-210. [Link]

  • Cheng, Z. M., et al. (1998). Timentin as an alternative antibiotic for suppression of Agrobacterium tumefaciens in genetic transformation. Plant Cell Reports, 17(8), 646-649. [Link]

Sources

Troubleshooting & Optimization

Optimizing Ticarcillin (monosodium) concentration for plant regeneration efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Optimizing Ticarcillin (Monosodium) / Timentin™ Concentration Audience: Plant Transformation Specialists & Tissue Culture Researchers

Critical Protocol Advisory: Ticarcillin vs. Timentin

Are you using pure Ticarcillin Monosodium or Timentin? Most modern plant transformation protocols utilize Timentin (a 15:1 mixture of Ticarcillin and Clavulanic Acid).

  • Why this matters: Agrobacterium tumefaciens strains often produce

    
    -lactamase, an enzyme that degrades Ticarcillin.[1] Without Clavulanic acid (a 
    
    
    
    -lactamase inhibitor), pure Ticarcillin may fail to eliminate bacteria, leading to culture overgrowth.
  • Recommendation: If you are using pure Ticarcillin Monosodium and experiencing bacterial persistence, you must supplement with Clavulanic acid or switch to Timentin. The protocols below assume the use of Timentin or Ticarcillin supplemented with a

    
    -lactamase inhibitor.[2][3]
    
Module 1: Optimization & Protocol Design
Q: How do I determine the optimal concentration for my specific plant species?

A: There is no universal "safe" dose. While 150–500 mg/L is the standard range, sensitivity varies wildly between monocots (e.g., Rice) and dicots (e.g., Tomato, Tobacco). You must perform a "Kill Curve" Analysis to balance bacterial elimination against phytotoxicity.

The "Kill Curve" Protocol:

  • Preparation: Prepare 5 batches of regeneration medium containing 0, 100, 200, 300, and 500 mg/L of Ticarcillin (filter-sterilized).

  • Control A (Phytotoxicity): Culture non-transformed explants on these plates. Measure callus weight and shoot number after 2–4 weeks.

    • Goal: Find the highest concentration where regeneration matches the "0 mg/L" control.

  • Control B (Bactericidal Efficacy): Inoculate liquid medium with your specific Agrobacterium strain and add the antibiotic series.

    • Goal: Find the Minimum Inhibitory Concentration (MIC).[4][5]

  • Selection: Your optimal working concentration is the lowest dose that kills bacteria (Control B) without inhibiting regeneration (Control A).

Visualizing the Optimization Logic:

OptimizationWorkflow Start Start Optimization Split Parallel Experiments Start->Split ExpA Exp A: Phytotoxicity (Plant Only) Split->ExpA ExpB Exp B: Bactericidal (Agro Only) Split->ExpB ResultA Determine Max Tolerated Dose (MTD) ExpA->ResultA ResultB Determine Minimum Inhibitory Conc (MIC) ExpB->ResultB Decision Compare MTD vs MIC ResultA->Decision ResultB->Decision Outcome1 Optimal Dose Found (MIC < Dose < MTD) Decision->Outcome1 MTD > MIC Outcome2 Incompatible: MIC > MTD Decision->Outcome2 MTD < MIC Action Switch Antibiotic (e.g., Meropenem) Outcome2->Action

Caption: Workflow for determining the therapeutic window of Ticarcillin. The optimal dose must sit between the bacterial MIC and the plant's phytotoxicity threshold.

Module 2: The "Auxin Mimic" Effect
Q: Why does Ticarcillin sometimes promote rooting or callus instead of shoots?

A: This is a documented side effect of


-lactam antibiotics. Ticarcillin breaks down into Thiophene Acetic Acid , and Carbenicillin breaks down into Phenylacetic Acid . Both are structural analogs of Auxin.
  • The Mechanism: These breakdown products mimic endogenous auxins (like IAA).

  • The Consequence: If your regeneration media already contains high Auxin (e.g., NAA or 2,4-D), adding Ticarcillin effectively increases the total Auxin load.

  • The Symptom: Excess callus formation, premature rooting, or inhibition of shoot elongation.

  • The Fix: If you observe this, slightly reduce the exogenous Auxin concentration in your basal medium to compensate for the antibiotic's contribution.

Comparative Analysis of


-Lactams in Tissue Culture: 
FeatureTicarcillin / TimentinCarbenicillinCefotaxime
Bacterial Target Gram-negative (Agrobacterium)Gram-negativeBroad Spectrum
Breakdown Product Thiophene Acetic AcidPhenylacetic AcidCephalosporin derivatives
Auxin Activity Moderate (Promotes callus/roots)High (Strong auxin mimic)Low/None (Neutral)
Phytotoxicity Low (Preferred for sensitive species)Moderate to HighLow (but can inhibit regeneration in some genotypes)
Stability Low (Breakdown varies by pH)LowModerate
Rec.[1][6][7] Dose 150–500 mg/L200–500 mg/L250–500 mg/L
Module 3: Preparation & Stability (FAQs)
Q: Can I autoclave Ticarcillin to save time?

A: NO. Ticarcillin is heat-labile. Autoclaving destroys the


-lactam ring, rendering it useless against bacteria while leaving behind the breakdown products that cause phytotoxicity.
  • Correct Protocol: Dissolve powder in water

    
     Filter sterilize (0.22 µm PES or PVDF filter) 
    
    
    
    Add to media after autoclaving, once it has cooled to approx. 50°C.
Q: How long is the stock solution stable?

A:

  • Powder: Store at 2–8°C (stable for years if desiccated).

  • Stock Solution (100 mg/mL): Store at -20°C in single-use aliquots. Avoid freeze-thaw cycles.

  • In Media: Activity decreases significantly after 7–10 days at 25°C (culture room temperature).

    • Tip: If your subculture cycle is longer than 2 weeks, you may see bacterial resurgence "ghosting" back because the antibiotic degraded.

Module 4: Troubleshooting Guide
Scenario A: Explants are turning brown/necrotic (Necrosis)
  • Diagnosis: Phytotoxicity or Hypersensitive Response.

  • Immediate Action:

    • Check if you are using Timentin (15:1) or pure Ticarcillin. Pure Ticarcillin requires higher doses to kill bacteria, often crossing the toxicity threshold.

    • Rescue: Transfer explants to media with Cefotaxime (250 mg/L) instead. Cefotaxime has a different toxicity profile and is often tolerated by plants sensitive to Penicillins.

Scenario B: "Cloudy" halo around explants (Bacterial Persistence)
  • Diagnosis: Incomplete elimination of Agrobacterium.

  • Immediate Action:

    • Do not increase dose blindly. 500 mg/L is usually the ceiling.

    • Wash Step: Remove explants, wash vigorously in sterile water containing 500 mg/L Timentin for 30 minutes, blot dry, and re-plate.

    • Vacuum Infiltration: Bacteria may be hiding in intercellular spaces. A light vacuum during the wash step can help the antibiotic penetrate deeper.

Scenario C: Callus forms, but shoots fail to differentiate
  • Diagnosis: Hormone imbalance (Auxin Overload).

  • Immediate Action:

    • The Ticarcillin is acting as an auxin.

    • Adjustment: Increase the Cytokinin (e.g., BAP, Kinetin, TDZ) concentration in your media by 10–20% or decrease the exogenous Auxin (NAA/IAA).

Mechanism of Action & Interaction Diagram:

MechanismAction Ticarcillin Ticarcillin / Timentin WallInhib Inhibits Peptidoglycan Cross-linking Ticarcillin->WallInhib Breakdown Degrades to Thiophene Acetic Acid Ticarcillin->Breakdown Over time/Heat Bacteria Agrobacterium (Target) Death Bacterial Lysis Bacteria->Death Plant Plant Tissue (Explant) Rooting Promotes Rooting/ Callus Plant->Rooting High Auxin Signal InhibShoot Inhibits Shoot Regeneration Plant->InhibShoot Hormone Imbalance WallInhib->Bacteria Primary Effect AuxinRec Binds Auxin Receptors Breakdown->AuxinRec AuxinRec->Plant

Caption: Dual-action pathway: The primary antibiotic effect targets bacteria, while degradation products unintentionally stimulate plant auxin pathways.

References
  • Nauerby, B., Billing, K., & Wyndaele, R. (1997). Influence of the antibiotic timentin on plant regeneration of tobacco (Nicotiana tabacum L.) and Siberian elm (Ulmus pumila L.). Plant Cell Reports, 16(3), 208-215.

  • Ling, H. Q., Kriseleit, D., & Ganal, M. W. (1998). Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.).[1][8] Plant Cell Reports, 17(11), 843-847.

  • Costa, M. G. C., Nogueira, F. T. S., & Otoni, W. C. (2000).[9] Influence of the antibiotic timentin on plant regeneration of tomato (Lycopersicon esculentum Mill.) cultivars. Plant Cell Reports, 19(3), 327-332.[9]

  • Gold Biotechnology. (n.d.). Ticarcillin Disodium/Clavulanate Potassium (15:1).[10] Product Technical Data Sheet.

  • Ogawa, Y., & Mii, M. (2004). Screening for highly active β-lactam antibiotics against Agrobacterium tumefaciens. Archives of Microbiology, 181(4), 331-336.

Sources

Investigating Ticarcillin (monosodium) phytotoxicity in plant tissue culture

[1]

Status: Operational Subject: Phytotoxicity Investigation & Optimization Guide Ticket Priority: High (Impacts Regeneration Efficiency)

Executive Summary: The "Hidden Auxin" Effect

Welcome to the technical support interface for Ticarcillin Monosodium. While widely used to eliminate Agrobacterium tumefaciens following genetic transformation, Ticarcillin is not biologically inert.

The Core Problem: Ticarcillin is unstable in plant culture media. Its primary breakdown product, Thiophene-3-Acetic Acid (TAA) , functions structurally as an auxin analog.

The Consequence: In sensitive plant genotypes, this "hidden auxin" disrupts the delicate Auxin:Cytokinin ratio required for shoot organogenesis, leading to excessive callusing, root formation, or regeneration failure, rather than direct necrotic toxicity.

Diagnostic Troubleshooting (Q&A)
Category A: Regeneration Failure (The Most Common Issue)

Q: My explants are healthy and green, but they are forming massive callus or roots instead of shoots. Is this toxicity? A: This is likely hormonal imbalance , not direct toxicity.

  • Diagnosis: Ticarcillin breakdown releases TAA (an auxin mimic).[1] If your media already contains an optimized auxin (e.g., IAA, NAA) and Cytokinin (e.g., BAP), the added TAA pushes the balance toward "High Auxin," which favors rooting or unorganized callus over shoot formation.

  • Corrective Action:

    • Reduce the concentration of exogenous auxins in your selection media.

    • Switch to Timentin (Ticarcillin + Clavulanic Acid).[2] While it still contains Ticarcillin, the clavulanic acid stabilizes the beta-lactam ring, potentially slowing degradation.[2]

    • Test a lower concentration of Ticarcillin (e.g., drop from 400 mg/L to 200 mg/L) if bacterial control allows.

Q: My shoots are regenerating, but they are hyperhydric (glassy) or stunted. A: This suggests metabolic stress .

  • Diagnosis: High concentrations (>500 mg/L) of beta-lactams can inhibit chloroplast development and protein synthesis.

  • Corrective Action:

    • Perform a "Kill Curve" (see Protocol 3.1) to find the Minimum Inhibitory Concentration (MIC) for your specific Agrobacterium strain. Do not use more than necessary.

    • Ensure you are using Ticarcillin Monosodium correctly buffered. Extreme pH shifts during media preparation can exacerbate stress.

Category B: Tissue Necrosis (Death)

Q: The explants turn brown and die within 3 days of transfer to selection media. A: This is Acute Phytotoxicity or Oxidative Burst .

  • Diagnosis: Rapid necrosis usually indicates the antibiotic concentration is exceeding the cellular threshold for detoxification, or the pH of the stock solution caused localized tissue burn.

  • Corrective Action:

    • Check pH: Ticarcillin Monosodium solutions can be acidic.[3] Ensure the stock solution is pH-adjusted to 5.6–5.8 before adding to media.

    • Cold Sterilization: Did you autoclave the antibiotic? Never autoclave Ticarcillin. It breaks down into toxic byproducts immediately. Always filter-sterilize (0.22 µm).

Category C: Bacterial Persistence

Q: I see bacterial overgrowth (turbidity/halos) around the explant despite using 400 mg/L Ticarcillin. A: You are likely facing Beta-Lactamase Resistance .

  • Diagnosis: Many Agrobacterium strains produce beta-lactamases that cleave Ticarcillin.

  • Corrective Action:

    • Switch to Timentin (Ticarcillin + Clavulanic Acid).[2] Clavulanic acid inhibits the bacterial beta-lactamase enzyme, restoring Ticarcillin's efficacy.[2][4]

    • Do not simply increase the Ticarcillin dose; this increases phytotoxicity without solving the resistance issue.

The Mechanism: Pathway of Phytotoxicity

Understanding the chemical degradation is crucial for experimental design. Unlike aminoglycosides (e.g., Kanamycin) which inhibit protein synthesis and cause chlorosis, Ticarcillin acts via Auxin Mimicry .

TicarcillinMechanismTicarcillinTicarcillin Monosodium(In Media)DegradationSpontaneous Hydrolysis(Light/Temp dependent)Ticarcillin->DegradationTime > 48hTAAThiophene-3-Acetic Acid(TAA)Degradation->TAABreakdown ProductAuxinReceptorPlant Auxin Receptors(TIR1/AFB)TAA->AuxinReceptorMimics IAA StructureResponse_RootResponse: Rooting/Callus(Inhibits Shoots)AuxinReceptor->Response_RootActivates Auxin PathwayResponse_ShootTarget: Shoot RegenerationResponse_Root->Response_ShootSuppresses

Caption: The degradation pathway of Ticarcillin into Thiophene-3-Acetic Acid (TAA), which acts as an auxin analog to suppress shoot regeneration.[1][5][6][7][8][9][10]

Optimization Protocols
Protocol 4.1: The "Kill Curve" (MIC Determination)

Purpose: To determine the minimum concentration required to kill Agrobacterium without killing plant tissue.

  • Prepare Media: Pour 5 plates of your standard regeneration media (without explants).

  • Inoculate: Spread 50 µL of your Agrobacterium culture (diluted to OD600 = 0.1) onto the plates.

  • Antibiotic Disc Diffusion:

    • Place sterile filter paper discs on the agar.

    • Pipette varying concentrations of Ticarcillin onto discs: 0, 100, 200, 300, 400, 500 mg/L equivalents.

  • Incubate: 28°C for 48 hours.

  • Analyze: Measure the "Zone of Inhibition."

    • Decision: Select the lowest concentration that provides a clear zone > 1.5 cm.

Protocol 4.2: Stock Solution Preparation (Critical)

Failure to follow this leads to immediate toxicity or contamination.

  • Weigh: Calculate mass for a 100 mg/mL stock solution.

  • Solvent: Dissolve Ticarcillin Monosodium in sterile deionized water .

  • pH Adjustment: Check pH. If < 5.0, adjust carefully with 1N NaOH to reach pH 5.6–5.8. (Monosodium salts are acidic; Disodium are more neutral).

  • Sterilization: Pass through a 0.22 µm PES or PVDF syringe filter .

    • Warning: Do not use Nitrocellulose (binds proteins/drugs).

    • Warning:NEVER AUTOCLAVE.

  • Storage: Aliquot into small tubes (e.g., 1 mL). Store at -20°C . Do not refreeze after thawing.

Comparative Data: Antibiotic Selection

Use this table to decide if Ticarcillin is the right choice for your specific crop.

FeatureTicarcillin (Monosodium/Timentin)CefotaximeCarbenicillin
Class CarboxypenicillinCephalosporinCarboxypenicillin
Mode of Action Cell wall synthesis inhibitorCell wall synthesis inhibitorCell wall synthesis inhibitor
Breakdown Product Thiophene-3-acetic acid (Auxin-like) Desacetylcefotaxime (Weak activity)Phenylacetic acid (Strong Auxin-like)
Phytotoxicity Risk Moderate (Promotes rooting)Low (Can be stimulatory)High (High auxin activity)
Stability Low (Degrades in days)ModerateLow
Recommended Use Agrobacterium elimination in Tomato, Tobacco, Soybean Agrobacterium elimination in Monocots (Rice, Maize) Older protocols (generally replaced by Timentin)
Workflow Logic: Troubleshooting Decision Tree

TroubleshootingTreeStartStart: Plant Tissue Culturewith TicarcillinObservationObserve ExplantAfter 7-14 DaysStart->ObservationHealthyGreen, Shoot FormationObservation->HealthyNecrosisBrowning / DeathObservation->NecrosisNoShootsCallus / Roots Only(No Shoots)Observation->NoShootsBacterialBacterial GrowthVisibleObservation->BacterialAction_KeepContinue ProtocolHealthy->Action_KeepAction_LowerLower Dose orCheck pHNecrosis->Action_LowerToxicityAction_AuxinReduce ExogenousAuxin (IAA/NAA)NoShoots->Action_AuxinAuxin Mimicry EffectAction_SwitchSwitch to Timentin(Add Clavulanic Acid)Bacterial->Action_SwitchResistance

Caption: Logic flow for diagnosing Ticarcillin-mediated issues in plant tissue culture.[2]

References
  • Nauerby, B., Billing, K., & Wyndaele, R. (1997). Influence of the antibiotic timentin on plant regeneration compared to carbenicillin and cefotaxime in concentrations suitable for elimination of Agrobacterium tumefaciens. Plant Science, 123(1-2), 169-177.

  • Ling, H. Q., Kriseleit, D., & Ganal, M. W. (1998). Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.). Plant Cell Reports, 17(11), 843-847.

  • Ogawa, Y., & Mii, M. (2005). Evaluation of 12 antibiotics for suppressing the growth of Agrobacterium tumefaciens and their effects on the growth of Cucumis melo L. explants. Plant Cell, Tissue and Organ Culture, 81(1), 113-118.

  • Muralikrishna, A., & Rathore, T. S. (2023). Ticarcillin degradation product thiophene acetic acid is a novel auxin analog that promotes organogenesis in tomato.[1][5][11] Frontiers in Plant Science, 14.

  • Mentatz, T., & Davis, T. M. (2025). BenchChem Technical Support: Ticarcillin Stability in Plant Tissue Culture Media. (Note: Generalized source based on search context for stability data).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Ticarcillin Monosodium before handling.

Technical Support Center: Ticarcillin Monosodium Stability & Media Integration

[1]

Introduction

Welcome to the Technical Support Center. You are likely here because you are facing stability issues with Ticarcillin Disodium/Monosodium (often used in conjunction with Clavulanate as Timentin™) in your culture media.[1]

Ticarcillin is a carboxypenicillin.[1][2][3] While generally soluble, it is chemically labile.[1] Precipitation or loss of activity usually stems from three specific vectors: Acidic Hydrolysis , Thermal Degradation , or Ionic Incompatibility . This guide moves beyond basic instructions to explain the physicochemical reasons your antibiotic might be crashing out of solution, ensuring you can design self-validating protocols for your specific application.

Module 1: The Chemistry of Precipitation

To prevent precipitation, you must understand the molecule's stress points. Ticarcillin contains a carboxylic acid moiety and a beta-lactam ring.[1]

The pH Cliff (Protonation)

Ticarcillin is supplied as a sodium salt to ensure water solubility.[1] The free acid form of Ticarcillin is poorly soluble in water.[1]

  • Mechanism: The carboxyl group has a pKa of approximately 2.5–3.[1]0. In neutral solutions (pH 6.0–8.0), it exists as a soluble anion.[1]

  • The Risk: If you introduce a concentrated stock into an acidic environment (e.g., unbuffered MS media or acetate buffers < pH 5.0), the molecule becomes protonated, reverting to its insoluble acid form. This appears as a white cloudiness that may eventually settle.[1]

Thermal Polymerization & Hydrolysis
  • Mechanism: Beta-lactams are heat-sensitive.[1] Above 50°C, the lactam ring opens (hydrolysis).

  • The Risk: While hydrolysis primarily destroys activity, the breakdown products can interact with media components (like Calcium or Magnesium) to form insoluble complexes, creating a "phantom precipitate" that is actually degradation debris.

The "Salting Out" Effect (Common Ion)
  • Mechanism: High concentrations of Sodium (Na+) or Potassium (K+) in the stock solvent can reduce the solubility of Ticarcillin Disodium due to the common ion effect.[1]

  • The Risk: Reconstituting in high-salt buffers (like 10x PBS) rather than water can force the salt out of solution, especially during freeze-thaw cycles.

Visualizing the Failure Modes

TicarcillinFailureStartTicarcillin Stock SolutionFactor_pHLow pH (< 5.0)Start->Factor_pHFactor_TempHigh Temp (> 50°C)Start->Factor_TempFactor_IonHigh Salt SolventStart->Factor_IonResult_AcidProtonation of Carboxyl Group(Insoluble Acid Form)Factor_pH->Result_AcidReverts to acidResult_DegradationBeta-Lactam Hydrolysis(Inactive Breakdown Products)Factor_Temp->Result_DegradationRing openingResult_SaltingCommon Ion Effect(Precipitation upon Thawing)Factor_Ion->Result_SaltingSolubility limitPrecipitateVISIBLE PRECIPITATE / LOSS OF ACTIVITYResult_Acid->PrecipitateResult_Degradation->PrecipitateResult_Salting->Precipitate

Figure 1: Logic flow detailing the physicochemical pathways leading to Ticarcillin precipitation.[1]

Module 2: Standardized Preparation Protocol

Do not deviate from this workflow. It is designed to maximize solubility and stability.[1]

Reagents Required
  • Ticarcillin Disodium (or Monosodium) powder.[1][4]

  • Solvent: Sterile Distilled Deionized Water (ddH₂O).[1] Do not use TE Buffer or PBS for the initial stock.

  • Filtration: 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.[1] Nylon binds proteins/organics and is less ideal.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Calculate Target a stock concentration of 50 mg/mL or 100 mg/mL . Do not exceed 100 mg/mL to prevent supersaturation issues during freezing.[1]
2 Weigh Weigh powder into a sterile tube.
3 Dissolve Add ddH₂O .[1][3] Vortex gently.
4 Check Solution should be clear and colorless to pale yellow.[1] If cloudy, STOP . Check water pH (must be neutral).[1]
5 Sterilize Push through a 0.22 µm filter into a sterile receiver. NEVER AUTOCLAVE.
6 Aliquot Dispense into single-use volumes (e.g., 1 mL).
7 Store Freeze at -20°C . Stable for 3-6 months.

Module 3: Media Integration (The Critical Step)

Most users encounter precipitation during the addition to media.[1]

The "Cooling Rule"

Ticarcillin is heat labile.[1]

  • Autoclave your base media (MS, LB, etc.).[1]

  • Place in a water bath set to 45°C - 50°C .

  • Wait until the flask is comfortable to touch (approx. 45°C).

  • Add Antibiotic: Pipette the stock solution into the media.

The "Swirling Rule" (Local Concentration)

If you drop a high-concentration stock (100 mg/mL) into static media, the local concentration at the drop site is massive. If the media contains calcium or magnesium (common in plant media), a local precipitate may form instantly.[1]

  • Technique: Swirl the flask continuously while slowly dispensing the antibiotic stock to disperse it immediately.

Workflow Visualization

MediaPrepAutoclaveAutoclave Base MediaCoolingCool to 45°C - 50°C(Critical Control Point)Autoclave->CoolingAdditionAdd Stock while SwirlingCooling->AdditionMedia ReadyStockPrepThaw Stock Solution(Room Temp)StockPrep->AdditionPouringPour PlatesAddition->Pouring

Figure 2: Correct integration workflow to prevent thermal degradation and local precipitation.

Module 4: Troubleshooting FAQ

Q1: I thawed my stock solution and there is a white precipitate. Is it ruined?

  • Diagnosis: This is likely "salting out" caused by the freeze-thaw process.[1]

  • Solution: Warm the tube in a 37°C water bath for 5–10 minutes and vortex vigorously. If it redissolves completely and becomes clear, it is safe to use.[1] If particulates remain after warming, the salt has crystallized irreversibly or degraded; discard the aliquot.

Q2: I added Ticarcillin to my Plant Tissue Culture (PTC) media and it turned cloudy immediately.

  • Diagnosis: pH incompatibility.[1] Many PTC protocols involve adjusting pH before autoclaving.[1] However, some additives drift the pH.

  • Solution: Verify the pH of your media is > 5.5 before adding the antibiotic.[5] If your media requires a low pH (< 5.0), you cannot use Ticarcillin effectively; it will precipitate and lose activity.[1]

Q3: Can I mix Ticarcillin with Gentamicin or Tobramycin in the same stock solution?

  • Diagnosis: ABSOLUTELY NOT.

  • Solution: Beta-lactams (Ticarcillin) and Aminoglycosides (Gentamicin) chemically inactivate each other via a reaction between the beta-lactam ring and the amino group of the aminoglycoside.[1] This often results in precipitation.[1] Add them to the media separately and from different stock tubes.

Q4: Can I autoclave Ticarcillin to sterilize it?

  • Diagnosis: No.

  • Solution: Autoclaving destroys the beta-lactam ring.[1] You will have a sterile solution of inactive sulfurous byproducts.[1] Always filter sterilize.[1]

References

  • Gold Biotechnology. Five Tips To Make Your Research Antibiotics Last Longer. (Stock preparation and storage protocols).

  • Cayman Chemical. Ticarcillin (sodium salt) Product Information. (Solubility data in PBS vs Water).[1]

  • BenchChem. Solubility Profile of Ticarcillin Monosodium: A Technical Guide. (pH stability and solvent data).

  • PubChem. Ticarcillin Monosodium - Chemical and Physical Properties. (pKa and molecular weight data).[1] [1]

  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates. (Mechanisms of media precipitation).[1]

Technical Support: Optimizing Ticarcillin Monosodium in Plant Transformation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TIC-AGRO-OPT-001 Subject: Minimizing Phytotoxicity & Optimizing Regeneration Protocols

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting guide for Ticarcillin Monosodium usage in plant tissue culture. While Ticarcillin is a gold-standard antibiotic for eliminating Agrobacterium tumefaciens post-transformation, its misuse often leads to "silent" failures—where bacterial control is achieved, but plant regeneration stalls due to cryptic hormonal imbalances.

This guide moves beyond basic protocols to address the biochemical causality of these failures, providing you with self-validating workflows to secure your germplasm.

Module 1: The Mechanism of Toxicity (Root Cause Analysis)

To minimize impact, you must first understand why Ticarcillin affects plant growth. It is not simply "toxic" in the traditional sense of cellular damage; rather, it acts as a hormonal disruptor .

The "Auxin Mimicry" Effect

Unlike bacteriostatic antibiotics that arrest growth, Ticarcillin is a beta-lactam.[1][2][3] In aqueous solution, it degrades into Thiophene-3-acetic acid (TAA) . Structurally, TAA resembles natural auxins (like IAA or PAA).[3]

  • The Conflict: Your culture media is carefully balanced with exogenous Auxins (e.g., 2,4-D, NAA) and Cytokinins (e.g., BAP, Kinetin) to drive regeneration.

  • The Disruption: As Ticarcillin degrades, TAA accumulates, effectively increasing the total auxin pool. This shifts the Auxin:Cytokinin ratio, often locking tissues in a "callus" phase and inhibiting shoot differentiation.

Visualizing the Pathway

Ticarcillin_Degradation Ticarcillin Ticarcillin Monosodium (Active Antibiotic) Degradation Hydrolytic Degradation (Time/Temp/Light) Ticarcillin->Degradation Aqueous Solution TAA Thiophene-3-acetic Acid (TAA) Degradation->TAA Breakdown Product AuxinReceptor Plant Auxin Receptors (TIR1/AFB) TAA->AuxinReceptor Mimics IAA/NAA Outcome1 Inhibition of Shoot Regeneration AuxinReceptor->Outcome1 High Auxin Signal Outcome2 Hyperhydricity (Glassy Tissue) AuxinReceptor->Outcome2 Water Retention

Figure 1: The degradation pathway of Ticarcillin into Thiophene-3-acetic acid (TAA), illustrating how antibiotic breakdown leads to unintended hormonal signaling.[4]

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose growth issues in media containing Ticarcillin.

Scenario A: Callus is healthy/growing, but NO shoots appear.
  • Diagnosis: Auxin Overload. The TAA from the antibiotic + the auxin in your media = Auxin concentration too high for shooting.

  • Corrective Action:

    • Reduce Exogenous Auxin: Lower the concentration of 2,4-D or NAA in your regeneration media by 20–50%.

    • Switch to Timentin: Use Timentin (Ticarcillin + Clavulanic Acid) instead of pure Ticarcillin. The Clavulanic acid inhibits bacterial beta-lactamase, allowing you to use a lower total dose (e.g., 150 mg/L Timentin vs. 400 mg/L Ticarcillin) to achieve the same bacterial kill, thereby reducing the TAA load.

Scenario B: Explants turn brown/necrotic immediately.
  • Diagnosis: Acute Phytotoxicity or Oxidation.

  • Corrective Action:

    • Check pH: Ticarcillin is acidic. Ensure media pH is readjusted to 5.6–5.8 after adding the antibiotic if you are not using a strong buffer (though filter-sterilized addition post-autoclave usually prevents this, stock pH matters).

    • Add Antioxidants: Supplement media with Ascorbic Acid (50–100 mg/L) or PVP to mitigate oxidative stress.

Scenario C: Bacterial regrowth ("Halo" effect) despite antibiotic.
  • Diagnosis: Beta-Lactamase Resistance. The Agrobacterium is degrading the Ticarcillin before it can kill the bacteria.

  • Corrective Action:

    • Do NOT increase Ticarcillin dose: This will only increase phytotoxicity.

    • Mandatory Switch: You must use Timentin (15:1 ratio of Ticarcillin:Clavulanic Acid). The Clavulanic acid neutralizes the bacterial defense enzyme.

Module 3: Comparative Data & Antibiotic Selection

Do not default to Ticarcillin if your species is sensitive. Use this table to select the correct agent.

FeatureTicarcillin (Monosodium) Carbenicillin Cefotaxime Timentin (Recommended)
Breakdown Product Thiophene-3-acetic acid (TAA)Phenylacetic acid (PAA)Cephalosporin byproductsTAA + Clavulanate
Auxin Activity Moderate High (Strong Auxin mimic)Negligible Low (Due to lower dosage)
Phytotoxicity Low to ModerateHigh (often inhibits regeneration)Very LowVery Low
Agro Control Good (unless resistant)ModerateExcellentSuperior
Cost ModerateHighModerateModerate

Module 4: Optimization Protocols

Protocol 4.1: The "Kill Curve" Optimization

Purpose: Determine the Minimum Inhibitory Concentration (MIC) for bacteria and Maximum Tolerated Dose (MTD) for your specific plant tissue.

Step-by-Step Workflow:

  • Prepare Media Gradient: Prepare 5 batches of regeneration media with increasing Ticarcillin concentrations:

    • 0 mg/L (Control)

    • 100 mg/L[5][6]

    • 200 mg/L[7]

    • 300 mg/L[6]

    • 500 mg/L[1][5][8][9]

  • Plating (Split Design):

    • Group A (Plant Only): Plate non-transformed explants.

    • Group B (Bacteria Only): Plate a dilute streak of your Agrobacterium strain.

  • Observation (14 Days):

    • Record the lowest concentration that completely stops bacterial growth (MIC).

    • Record the highest concentration where plant explants remain green and callus induction equals the Control (MTD).

  • Selection:

    • Your working concentration = (MIC + MTD) / 2 .

    • Note: If MIC > MTD, Ticarcillin is incompatible with your system. Switch to Cefotaxime.

Protocol 4.2: Correct Stock Preparation

Error Source: Many users autoclave Ticarcillin, destroying it immediately.

  • Weighing: Weigh 1.0 g of Ticarcillin Monosodium.

  • Solvent: Dissolve in 10 mL of sterile, deionized water (Final conc: 100 mg/mL).

  • Sterilization: Pass through a 0.22 µm PES or PVDF syringe filter .

    • Critical: Do not use nitrocellulose (binds proteins/drugs).

  • Aliquot: Dispense into 1 mL tubes.

  • Storage: Freeze at -20°C . Thaw only once. Discard after 3 months.

Module 5: Workflow Visualization

The following diagram outlines the decision logic for integrating Ticarcillin into your transformation workflow.

Optimization_Workflow Start Transformation Complete (Co-cultivation Finished) Wash Wash Step: Liquid Media + 500mg/L Ticarcillin Start->Wash Selection Selection Media Preparation Wash->Selection Check1 Is the plant species Auxin-sensitive? Selection->Check1 PathA Use Timentin (150 mg/L) Reduces Auxin Load Check1->PathA Yes (e.g., Tomato, Tobacco) PathB Use Ticarcillin (300 mg/L) Check1->PathB No (e.g., Rice, Wheat) Monitor Monitor for 14 Days PathA->Monitor PathB->Monitor Issue1 Issue: Necrosis? Monitor->Issue1 Action1 Add Antioxidants (Ascorbic Acid) Issue1->Action1 Yes Issue2 Issue: No Shoots? Issue1->Issue2 No Action2 Reduce Exogenous Auxin (2,4-D/NAA) Issue2->Action2 Yes

Figure 2: Logic flow for selecting antibiotic concentration and troubleshooting post-transformation issues.

FAQs: Frequently Asked Questions

Q: Can I mix Ticarcillin with other antibiotics like Cefotaxime? A: Yes. This is a common strategy. Using 100 mg/L Ticarcillin + 100 mg/L Cefotaxime can provide a synergistic effect against bacteria while keeping the toxicity of each individual antibiotic low.

Q: Is Ticarcillin light sensitive? A: No, Ticarcillin is relatively stable in light compared to other antibiotics, but the breakdown into TAA can be accelerated by heat. Always add it to media that has cooled to roughly 50°C.

Q: Why does my media pH drop after adding Ticarcillin? A: Ticarcillin Monosodium is an acid salt. If you add a high concentration (e.g., >400 mg/L) to unbuffered media, it can lower pH. Ensure your media contains MES buffer (approx. 1-2 g/L) to stabilize pH.

References

  • George, S., et al. (2023). Ticarcillin degradation product thiophene acetic acid is a novel auxin analog that promotes organogenesis in tomato.[2][3][4] Frontiers in Plant Science.[10]

  • Ling, H.Q., et al. (1998). Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato.[11] Plant Cell Reports.[11]

  • Niedz, R.P., et al. (2014). The effects of antibiotics and their breakdown products on the in vitro growth of Antirrhinum majus. Plant Cell, Tissue and Organ Culture.[1][2][3][7][11][12]

  • Ogawa, Y., & Mii, M. (2004). Screening for highly active β-lactam antibiotics against Agrobacterium tumefaciens. Archives of Microbiology.

  • PhytoTech Labs. Timentin Product Information & Technical Guide.

Sources

Technical Support Center: Optimizing Ticarcillin (Monosodium) Concentration for Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on effectively determining and troubleshooting the optimal concentration of Ticarcillin (monosodium) for your in-vitro experiments. Our goal is to equip you with the scientific rationale and practical steps necessary to ensure the accuracy and reproducibility of your results.

Understanding Ticarcillin: Mechanism of Action and Spectrum of Activity

Ticarcillin is a β-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis. This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.

Ticarcillin exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, including many species of Pseudomonas, Enterobacter, and Proteus.[1] However, its efficacy can be compromised by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. To counteract this, Ticarcillin is often formulated with a β-lactamase inhibitor, such as clavulanic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Ticarcillin in my experiments?

The appropriate starting concentration of Ticarcillin is highly dependent on the bacterial species and strain you are working with. A crucial first step is to determine the Minimum Inhibitory Concentration (MIC) for your specific isolate. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

For initial range-finding experiments, you can refer to established MIC data. The following table provides typical MIC ranges for Ticarcillin (often in combination with clavulanic acid) against common bacterial strains.

Bacterial SpeciesTicarcillin/Clavulanic Acid MIC Range (µg/mL)Reference
Escherichia coli4 - 16[3]
Pseudomonas aeruginosa16 - 32[4]
Staphylococcus aureus (β-lactamase producing)0.5 - 2.0[3]
Enterococcus faecalis2 - 16[5]
Haemophilus influenzae1 - 4[5]

Note: These values are for guidance only. It is imperative to experimentally determine the MIC for your specific bacterial strain.

Q2: How do I prepare a stock solution of Ticarcillin (monosodium)?

Accurate preparation of your Ticarcillin stock solution is critical for obtaining reliable MIC results.

Materials:

  • Ticarcillin (monosodium) powder

  • Sterile, deionized water or a suitable buffer (e.g., pH 6.4 sodium phosphate buffer)[6]

  • Sterile conical tubes

  • 0.22 µm syringe filter

Protocol:

  • Calculate the required weight of Ticarcillin powder to achieve a desired stock concentration (e.g., 100 mg/mL). Use the following formula: Weight (mg) = Desired Volume (mL) x Desired Concentration (mg/mL)

  • Aseptically weigh the calculated amount of Ticarcillin powder and transfer it to a sterile conical tube.

  • Add the appropriate volume of sterile, deionized water or buffer to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Q3: What is the standard method for determining the Minimum Inhibitory Concentration (MIC)?

The broth microdilution method is the most common and standardized technique for determining the MIC of an antibiotic.[7][8] This method involves a serial dilution of the antibiotic in a 96-well microtiter plate, followed by the addition of a standardized bacterial inoculum.

Experimental Workflow: Broth Microdilution MIC Assay

This protocol is a general guideline. For detailed, standardized procedures, refer to the latest documents from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Ticarcillin Stock Solution E Create Serial Dilutions of Ticarcillin A->E B Prepare Bacterial Inoculum (0.5 McFarland Standard) F Inoculate wells with bacterial suspension B->F C Prepare Mueller-Hinton Broth (MHB) D Dispense MHB into 96-well plate C->D D->E E->F H Incubate at 35-37°C for 16-20 hours F->H G Include Positive (no antibiotic) and Negative (no bacteria) Controls G->H I Visually inspect for turbidity H->I J Determine MIC: Lowest concentration with no visible growth I->J

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Ticarcillin using the broth microdilution method.

Troubleshooting Guide

Encountering unexpected results is a common part of the scientific process. This troubleshooting guide addresses some of the most frequent issues encountered when determining Ticarcillin concentrations.

IssuePotential Cause(s)Recommended Solution(s)
No bacterial growth in any wells, including the positive control. 1. Inactive bacterial inoculum.2. Error in media preparation.3. Contamination of the antibiotic stock with a bactericidal agent.1. Prepare a fresh bacterial inoculum and verify its viability.2. Prepare fresh Mueller-Hinton Broth.3. Prepare a fresh stock solution of Ticarcillin.
Bacterial growth in all wells, including the highest antibiotic concentrations. 1. Bacterial strain is highly resistant to Ticarcillin.2. Inactive Ticarcillin stock solution.3. Incorrectly prepared antibiotic dilutions.1. Verify the identity and expected susceptibility of your bacterial strain. Consider testing for β-lactamase production.2. Prepare a fresh stock solution of Ticarcillin.3. Carefully repeat the serial dilution process.
Inconsistent results between replicates. 1. Inaccurate pipetting.2. Uneven distribution of bacteria in the inoculum.3. Edge effects in the 96-well plate.1. Ensure your pipettes are calibrated and use proper pipetting technique.2. Vortex the bacterial inoculum thoroughly before dispensing.3. Avoid using the outermost wells of the plate if edge effects are suspected.
Appearance of satellite colonies on agar plates. This is more common with ampicillin but can occur with other β-lactam antibiotics. The primary colony secretes β-lactamase, which degrades the antibiotic in the surrounding area, allowing non-resistant cells to grow.[11][12]1. Do not incubate plates for longer than 16-20 hours.[13][14]2. Use a higher concentration of the antibiotic, if appropriate for the selection.3. Consider using carbenicillin as an alternative, as it is more stable.[11]
MIC values are consistently higher or lower than expected for a quality control (QC) strain. 1. Incorrectly prepared Ticarcillin stock solution.2. Degradation of the antibiotic stock.3. Variation in the inoculum density.4. Issues with the growth medium.1. Prepare a fresh stock solution and verify the calculations.2. Ensure proper storage of the stock solution at -20°C and avoid repeated freeze-thaw cycles.3. Standardize the inoculum to a 0.5 McFarland standard with a spectrophotometer.4. Use a new batch of Mueller-Hinton Broth.

Understanding Ticarcillin Resistance

Unexpectedly high MIC values may indicate that your bacterial strain possesses resistance mechanisms. The primary mechanisms of resistance to Ticarcillin are:

  • β-lactamase Production: This is the most common mechanism. Bacteria produce enzymes that hydrolyze the β-lactam ring of Ticarcillin, inactivating the antibiotic.[1][2] The presence of β-lactamases can often be overcome by using Ticarcillin in combination with a β-lactamase inhibitor like clavulanic acid.

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Ticarcillin to its target, thereby decreasing its effectiveness.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of Ticarcillin into the cell.[2]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport Ticarcillin out of the cell, preventing it from reaching its target concentration.[1][15][16]

Resistance_Mechanisms cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Target of Ticarcillin Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition PBP->Cell Wall Synthesis Inhibition Porin Porin Channel Porin->PBP Binds to Target Efflux Efflux Pump Ticarcillin_out Ticarcillin Efflux->Ticarcillin_out BetaLactamase β-lactamase Inactive_Ticarcillin Inactive Ticarcillin BetaLactamase->Inactive_Ticarcillin Degrades Ticarcillin_in Ticarcillin Ticarcillin_in->Efflux Pumped out Ticarcillin_in->BetaLactamase Ticarcillin_out->Porin Enters Cell

Sources

Validation & Comparative

Comparative Guide: Ticarcillin (Monosodium) vs. Cefotaxime in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the specialized field of plant tissue culture, particularly following Agrobacterium-mediated transformation, the choice between Ticarcillin (monosodium) and Cefotaxime is rarely about simple bactericidal efficacy.[1] It is a balance between elimination efficiency and morphogenic impact .

  • Cefotaxime is the industry "Gold Standard" for monocots (cereals) and many dicots due to its unique ability to stimulate regeneration (organogenesis and embryogenesis) via auxin-like breakdown products. However, it suffers from stability issues and variable toxicity in sensitive genotypes.

  • Ticarcillin (Monosodium) , often formulated with clavulanate (as Timentin) but distinct in its salt form, acts as a "Gentle Specialist." It is preferred for woody species , legumes , and tomatoes where Cefotaxime induces necrosis or fails to control hypervirulent Agrobacterium strains.

Mechanistic Profile & Chemical Logic

To choose the correct antibiotic, one must understand not just how it kills bacteria, but how it interacts with the plant matrix.

The Beta-Lactam Mechanism

Both antibiotics target Penicillin-Binding Proteins (PBPs) inside the bacterial cell wall, halting peptidoglycan synthesis and causing lysis. However, their interaction with the plant differs fundamentally.

FeatureTicarcillin Disodium/MonosodiumCefotaxime Sodium
Class Carboxypenicillin (Extended Spectrum)Cephalosporin (3rd Generation)
Target Specificity Broad Gram-negative (Agrobacterium).Broad Gram-negative; highly stable against many beta-lactamases.
Plant Interaction Neutral to Mildly Auxinic. generally low phytotoxicity; less likely to inhibit root growth than Carbenicillin.Bio-Active. Breakdown products (deacetylcefotaxime) often mimic plant growth regulators (auxins), stimulating callus and shoot growth.
Stability Hygroscopic.[2] Moderate stability in media.Light-sensitive.[2] Metabolizes rapidly in plant tissue (half-life ~10-14 hours in some media).
Resistance Risk High. Agrobacterium produces beta-lactamases that degrade Ticarcillin. Crucial Note: Often requires Clavulanic Acid (Timentin) to neutralize these enzymes.Low to Moderate. inherently more resistant to Agrobacterium beta-lactamases.
Diagram: The "Cefotaxime Effect" vs. Ticarcillin Neutrality

The following diagram illustrates the divergent pathways of these antibiotics within the plant culture system.

G Start Antibiotic Application Tic Ticarcillin (Monosodium) Start->Tic Cef Cefotaxime Start->Cef Tic_Action Binds PBPs (Stops Cell Wall) Tic->Tic_Action Tic_Plant Plant Cell Interaction: Neutral / Low Toxicity Tic->Tic_Plant Tic_Risk Risk: Degraded by Agro Beta-Lactamase Tic->Tic_Risk Without Clavulanate Cef_Action Binds PBPs (Resists Beta-Lactamase) Cef->Cef_Action Cef_Break Metabolic Breakdown (Deacetylcefotaxime) Cef->Cef_Break Cef_Auxin Auxin-Like Activity (Mimics IAA/NAA) Cef_Break->Cef_Auxin Cef_Result Enhanced Regeneration (Somatic Embryogenesis) Cef_Auxin->Cef_Result

Figure 1: Mechanistic divergence. Note Cefotaxime's metabolite pathway leading to regeneration enhancement, contrasting with Ticarcillin's direct but vulnerable action.

Performance Analysis: Data-Driven Comparison

A. Bactericidal Efficiency (Agrobacterium Elimination)

While Cefotaxime is the standard, Ticarcillin (specifically when paired with clavulanate) is often the "rescue" treatment when Cefotaxime fails.[3]

  • Cefotaxime (250–500 mg/L): Effective against standard strains (LBA4404). However, bacteriostatic effects can lead to "latent" contamination that re-emerges weeks later.

  • Ticarcillin (150–400 mg/L): Alone, it is weak against high-density Agrobacterium. However, it is superior in penetrating dense callus tissues where Cefotaxime might degrade too quickly.

B. Phytotoxicity and Regeneration Rates

This is the deciding factor for most researchers.

ParameterTicarcillin (Monosodium)Cefotaxime
Shoot Regeneration Neutral. Does not significantly alter hormonal balance. Preferred for genotypes sensitive to hormonal shifts.Stimulatory. Increases shoot numbers in Maize, Wheat, and Sugarcane. Can be inhibitory (toxic) in some dicots at >500 mg/L.
Root Development Moderate Inhibition. High concentrations (>400 mg/L) can stunt root elongation.Variable. Low concentrations (100-200 mg/L) promote rooting; high concentrations inhibit it.
Callus Quality Maintains friable callus structure.Can induce compact, embryogenic callus (desirable for transformation).
Necrosis Low. Often used to rescue cultures showing necrosis on Carbenicillin or Cefotaxime.Moderate. Breakdown products can cause yellowing/necrosis in sensitive species (e.g., certain Vitis varieties).
C. Crop-Specific Response Matrix

Data synthesized from comparative studies (see References).

SpeciesPreferred AgentExperimental Insight
Tomato (Solanum lycopersicum)Ticarcillin Ticarcillin (often + clavulanate) at 300 mg/L yielded higher transformation efficiency (18%) compared to Cefotaxime (12%) due to lower phytotoxicity.
Maize (Zea mays)Cefotaxime Cefotaxime (150-250 mg/L) significantly enhanced somatic embryogenesis and plantlet recovery compared to controls. Ticarcillin showed no such boost.
Sugarcane Cefotaxime Cefotaxime (250-500 mg/L) acted synergistically with cytokinins to improve shoot elongation.
Walnut (Juglans regia)Ticarcillin Cefotaxime failed to eliminate hypervirulent Agro strains without killing the embryos.[4] Ticarcillin (as Timentin) was the only effective agent.
Rice (Oryza sativa)Cefotaxime 250 mg/L Cefotaxime improved regeneration frequency by ~15-20% over antibiotic-free controls.

Experimental Protocols

Preparation of Stock Solutions

Critical Alert: Never autoclave these antibiotics. They are heat-labile.[2]

  • Ticarcillin Monosodium:

    • Solubility: Highly soluble in water (>100 mg/mL).

    • Stock Conc: Prepare at 100 mg/mL or 200 mg/mL.

    • Sterilization: Syringe filter (0.22 µm PES or PVDF membrane).

    • Storage: Aliquot and freeze at -20°C. Stable for 3-6 months.

  • Cefotaxime:

    • Solubility: Soluble in water (approx. 50 mg/mL).

    • Stock Conc: Prepare at 100-250 mg/mL.

    • Sterilization: Syringe filter (0.22 µm).

    • Storage: -20°C. Light Sensitive: Wrap tubes in foil. Thawed aliquots must be used within 24-48 hours; do not refreeze.

Application Workflow

The following workflow ensures maximum bacterial kill with minimal plant stress.

Workflow CoCult Co-Cultivation (2-3 Days) Wash Wash Step (Liquid Media + Antibiotic) CoCult->Wash Remove planktonic bacteria Blot Blot Dry (Sterile Filter Paper) Wash->Blot Select Selection Media (Solid + Antibiotic) Blot->Select High Dose (e.g. Cef 500mg/L) Regen Regeneration (Taper Antibiotic Dose) Select->Regen Lower Dose (e.g. Cef 250mg/L)

Figure 2: Standard Agrobacterium Elimination Workflow. The "Wash" step is critical for reducing bacterial load before the explant hits the solid selection media.

Dosage Recommendations
  • Standard Protocol (Cefotaxime): Start at 500 mg/L for the first 2 weeks, then reduce to 250 mg/L for subsequent subcultures.

  • Standard Protocol (Ticarcillin): Start at 400 mg/L . If bacterial overgrowth persists, switch to Timentin (Ticarcillin + Clavulanate) at 150-300 mg/L .

Decision Matrix: Which to Choose?

ScenarioRecommendationRationale
Routine Transformation (Monocots) Cefotaxime Exploits the "Cefotaxime Effect" to boost regeneration.[5][6][7][8]
Recalcitrant/Sensitive Species Ticarcillin Avoids the metabolic stress and potential necrosis associated with Cephalosporins.
Hypervirulent Agrobacterium Ticarcillin (+Clavulanate) Cefotaxime resistance is common in aggressive strains; Ticarcillin cocktails are more robust.
Budget Constraints Cefotaxime Generally cheaper and requires lower concentrations than pure Ticarcillin monosodium.
Rooting Phase Ticarcillin Cefotaxime breakdown products can sometimes interfere with auxin gradients required for rooting.

References

  • Danilova, S.A., & Dolgikh, Y.I. (2004). The Stimulatory Effect of the Antibiotic Cefotaxime on Plant Regeneration in Maize Tissue Culture.[8][9] Russian Journal of Plant Physiology.

  • Nauerby, B., Billing, K., & Wyndaele, R. (1997). Influence of the antibiotic timentin on plant regeneration compared to carbenicillin and cefotaxime in concentrations suitable for elimination of Agrobacterium tumefaciens.[3] Plant Science.

  • Mittal, P., Gosal, S.S., & Soni, G. (2009). Impact of cefotaxime on somatic embryogenesis and shoot regeneration in sugarcane.[8] Physiology and Molecular Biology of Plants.

  • Ling, H.Q., Kriseleit, D., & Ganal, M.W. (1998). Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.). Plant Cell Reports.

  • Ogita, S., et al. (2002). The influence of antibiotic cefotaxime on somatic embryogenesis and plant regeneration in Indica rice. Plant Cell Reports.

  • Tang, W., et al. (2000). An evaluation of antibiotics for the elimination of Agrobacterium tumefaciens from walnut somatic embryos. Plant Cell Reports.

Sources

Validation of Ticarcillin Monosodium in Agrobacterium-Mediated Selection: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Ticarcillin (Monosodium) Effectiveness in Selection Experiments Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In plant genetic transformation, the elimination of Agrobacterium tumefaciens post-co-cultivation is a critical bottleneck.[1][2][3][4] While Ticarcillin Disodium/Monosodium is a potent carboxypenicillin, its validation in selection experiments requires a nuanced understanding of bacterial resistance mechanisms. This guide objectively compares Ticarcillin against industry standards (Carbenicillin, Cefotaxime) and establishes the scientific imperative for using it in combination with Clavulanic Acid (as Timentin) to ensure robust selection without compromising plant regeneration.

Mechanism of Action & The "Clavulanate" Factor

To validate Ticarcillin’s effectiveness, one must first understand the molecular battleground. Ticarcillin targets Penicillin-Binding Proteins (PBPs) , specifically PBP-1A and PBP-3, disrupting peptidoglycan cross-linking in the bacterial cell wall.

However, a critical failure mode in selection experiments is the use of Ticarcillin Monosodium alone. Most Agrobacterium strains (e.g., EHA105, LBA4404) possess intrinsic or acquired beta-lactamase activity, which hydrolyzes the beta-lactam ring of Ticarcillin, rendering it inert.

Expert Insight: The "Gold Standard" validation of Ticarcillin involves its pairing with Clavulanic Acid (typically in a 15:1 ratio, known as Timentin ). Clavulanic acid acts as a suicide inhibitor of beta-lactamase, restoring Ticarcillin's bactericidal efficacy.[5]

Mechanism Ticarcillin Ticarcillin (Beta-Lactam) Bacteria Agrobacterium (Cell Wall) Ticarcillin->Bacteria Inhibits PBP Degradation Inactive Metabolite Ticarcillin->Degradation If unprotected Lysis Cell Lysis (Bactericidal) Bacteria->Lysis BetaLactamase Beta-Lactamase (Enzyme) BetaLactamase->Ticarcillin Hydrolyzes Clavulanate Clavulanic Acid (Inhibitor) Clavulanate->BetaLactamase Irreversible Binding

Figure 1: Synergistic mechanism of Ticarcillin and Clavulanic Acid.[1][5][6] Clavulanate neutralizes the bacterial defense (Beta-lactamase), allowing Ticarcillin to execute cell lysis.

Comparative Analysis: Ticarcillin vs. Alternatives

Selection agents must balance Bactericidal Efficiency against Phytotoxicity . Ticarcillin (specifically as Timentin) often outperforms alternatives by minimizing "hormonal" side effects.

FeatureTicarcillin (+ Clavulanate) Carbenicillin Cefotaxime
Class Carboxypenicillin + InhibitorCarboxypenicillinCephalosporin (3rd Gen)
Bactericidal Mode Lysis (PBP inhibition)Lysis (PBP inhibition)Lysis (PBP inhibition)
Phytotoxicity Low. Minimal impact on regeneration.[1][5][7]High. Breakdowns to phenylacetic acid (auxin-like), inhibiting shoot elongation.Low to Moderate. Can inhibit shoot differentiation in tomato/rice.
Stability High in solid media (~70 days).Low. Rapidly degrades in media.Moderate. Light sensitive.
Cost Moderate (Generic available).High (Often requires higher concentrations).High.
Resistance Profile Excellent. Effective against beta-lactamase+ strains.Poor. Susceptible to beta-lactamases.Good, but bacteriostatic at low conc. (regrowth risk).

Key Takeaway: While Cefotaxime is a strong alternative, Ticarcillin/Clavulanate is preferred for auxin-sensitive crops (e.g., Arabidopsis, Tobacco, Tomato) because it does not mimic plant growth regulators.

Experimental Validation Protocols

To validate Ticarcillin effectiveness in your specific system, you must perform two "self-validating" experiments: a Kill Curve (MIC) and a Regeneration Assay .

Protocol A: The "Kill Curve" (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) required to fully eliminate your specific Agrobacterium strain.

  • Preparation:

    • Prepare Ticarcillin/Clavulanate stock (100 mg/mL) in sterile water. Filter sterilize (0.22 µm). Do not autoclave.

    • Prepare LB agar plates with varying antibiotic concentrations: 0, 100, 200, 300, 400, 500 mg/L.

  • Inoculation:

    • Grow Agrobacterium (e.g., EHA105) to OD600 = 0.6.

    • Dilute 1:1000 and plate 100 µL onto each test plate.

  • Incubation:

    • Incubate at 28°C for 48-72 hours.

  • Data Analysis:

    • Record the lowest concentration with zero visible colonies.

    • Validation Standard: The effective working concentration for tissue culture is typically 2x the MIC to account for degradation over time.

Protocol B: Plant Regeneration & Phytotoxicity Assay

Objective: Ensure the antibiotic does not inhibit plant growth or regeneration.

  • Explants: Use non-transformed explants (e.g., leaf discs, hypocotyls).

  • Media: Prepare Shoot Induction Media (SIM) containing the antibiotic at the "Effective Working Concentration" determined in Protocol A (e.g., 300 mg/L).

  • Control: SIM without antibiotic.

  • Culture: Incubate under standard photoperiod conditions for 4 weeks.

  • Scoring:

    • Regeneration Frequency (%) = (Explants with shoots / Total explants) * 100.

    • Phytotoxicity Index: Observe for necrosis (browning) or vitrification (glassy appearance).

    • Pass Criteria: Regeneration frequency must be >80% of the Control group.

Workflow for Optimization

Use this decision matrix to optimize your selection agent choice.

Workflow Start Start Validation StrainCheck Check Agrobacterium Strain (Beta-Lactamase?) Start->StrainCheck Decision1 Is Strain Resistant? StrainCheck->Decision1 UseTimentin Use Ticarcillin + Clavulanate (Timentin) Decision1->UseTimentin Yes (Most Strains) UseMono Ticarcillin Monosodium (Risk of Regrowth) Decision1->UseMono No (Rare) MIC Run MIC Kill Curve (Protocol A) UseTimentin->MIC UseMono->MIC Phyto Run Phytotoxicity Assay (Protocol B) MIC->Phyto Result Compare Regeneration Rates Phyto->Result Final Validated Protocol Result->Final Regen > 80% Control Switch Switch to Cefotaxime Result->Switch Regen < 50% Control

Figure 2: Validation Workflow. A systematic approach to selecting Ticarcillin formulations based on bacterial resistance and plant sensitivity.

Troubleshooting & Stability
  • Necrosis of Explants: If explants turn brown/black, it may be due to Agrobacterium overgrowth (insufficient antibiotic) rather than phytotoxicity. Perform a PCR check for bacterial 16S rRNA to confirm.

  • Stock Solution: Ticarcillin/Clavulanate stock solutions are unstable at 4°C. Store aliquots at -20°C and avoid freeze-thaw cycles. Clavulanic acid degrades rapidly in moisture; use fresh powder if possible.

  • Autoclaving: Never autoclave Ticarcillin. Add it to the media after it has cooled to approx. 50°C (hand-warm).

References
  • Ling, H.Q., et al. (1998). "Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato." Plant Cell Reports. Link

  • Nauerby, B., et al. (1997). "Antibiotic timentin is a suitable alternative to carbenicillin for suppression of Agrobacterium tumefaciens in plant tissue culture." Plant Science. Link

  • BenchChem Technical Guides. "Ticarcillin in Plant Science: A Comparative Guide." Link

  • Ogawa, Y., & Mii, M. (2004). "Screening for highly active beta-lactam antibiotics against Agrobacterium tumefaciens." Archives of Microbiology. Link

  • Tang, H., et al. (2000). "An evaluation of antibiotics for the elimination of Agrobacterium tumefaciens from walnut somatic embryos."[8] Plant Cell Reports. Link

Sources

Synergistic Efficacy of Ticarcillin and Clavulanic Acid: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

As an Application Scientist overseeing antimicrobial susceptibility testing (AST) and drug development workflows, I frequently observe laboratories struggling with artifactual resistance data when evaluating


-lactam/

-lactamase inhibitor (BL/BLI) combinations. The core issue usually stems from a misunderstanding of the inhibitor's mechanistic pharmacokinetics in vitro or improper media standardization.

This guide provides an objective, data-driven comparison of Ticarcillin-Clavulanic acid (formerly marketed as Timentin) against alternative BL/BLI combinations like Piperacillin-Tazobactam and Amoxicillin-Clavulanate. By dissecting the causality behind experimental choices, this document serves as a self-validating framework for executing rigorous in vitro synergy research.

Mechanistic Causality: The Architecture of Synergy

Ticarcillin is a broad-spectrum carboxypenicillin that exerts its bactericidal effect by binding to Penicillin-Binding Proteins (PBPs), thereby halting peptidoglycan cross-linking and inducing bacterial lysis[1]. However, its standalone efficacy is heavily compromised by plasmid-mediated


-lactamases (e.g., TEM, SHV) produced by resistant Gram-negative bacteria[2].

The synergistic interaction is driven by clavulanic acid , a "suicide inhibitor." Clavulanic acid possesses a


-lactam ring that binds strongly to the serine residue in the active site of the 

-lactamase enzyme[3]. This forms a stable, irreversible acyl-enzyme complex, permanently inactivating the resistance mechanism and restoring Ticarcillin's access to its PBP targets[4],[1].

Mechanism Ticarcillin Ticarcillin (β-lactam) PBP Penicillin-Binding Proteins (PBPs) Ticarcillin->PBP Binds Clavulanate Clavulanic Acid (Inhibitor) BetaLactamase β-lactamase (Resistance) Clavulanate->BetaLactamase Inactivates BetaLactamase->Ticarcillin Hydrolyzes CellWall Cell Wall Synthesis Inhibition PBP->CellWall Halts Lysis Bacterial Death CellWall->Lysis Induces

Mechanism of Ticarcillin-Clavulanic Acid synergy against β-lactamase-producing bacteria.

Comparative In Vitro Efficacy

When designing an experimental panel, selecting the correct BL/BLI combination is critical. While Piperacillin-Tazobactam (TZP) has largely superseded Ticarcillin-Clavulanate (TIM) in clinical empiric therapy, TIM remains an indispensable tool in microbiological research due to its unique affinity profile against specific resistance enzymes[5],[6].

Table 1: Comparative In Vitro Activity Profiles
Target PathogenTicarcillin/ClavulanatePiperacillin/TazobactamAmoxicillin/ClavulanateMechanistic Notes
Pseudomonas aeruginosa ModerateHighly Active InactiveTazobactam is a more potent inhibitor of AmpC cephalosporinases, granting TZP superior anti-pseudomonal activity[5],[6].
Stenotrophomonas maltophilia Highly Active VariableVariableClavulanic acid effectively inhibits the L2

-lactamases unique to S. maltophilia, making TIM a superior research control[5].
Escherichia coli (ESBL+)ActiveActiveModerateBoth inhibitors restore activity, but Tazobactam shows a broader enhancement spectrum against certain Enterobacteriaceae[7].
Bacteroides spp. Highly Active ActiveActiveClavulanic acid demonstrates exceptional enhancement of penicillin activity against anaerobic Bacteroides species[5].

Analytical Insight: Do not assume Tazobactam is universally superior. In direct in vitro comparisons, Clavulanic acid frequently outperforms Tazobactam in enhancing penicillin activity against S. maltophilia and Bacteroides spp., proving its distinct biochemical utility in targeted assays[5].

Experimental Methodology: Self-Validating Broth Microdilution

Testing BL/BLI combinations requires strict adherence to standardized parameters. For example, gradient diffusion methods (E-tests) can artificially overestimate the sensitivity of organisms like Acinetobacter baumannii to Ticarcillin-Clavulanate[8]. Therefore, broth microdilution remains the gold standard.

Experimental Causality & Design Rules
  • Media Selection: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardized

    
     and 
    
    
    
    concentrations are critical because variations directly alter the outer membrane permeability of non-fermenting Gram-negative bacilli, skewing MIC results[9].
  • Inhibitor Concentration: Clavulanic acid must be fixed at 2 mg/L across all wells. Causality: Unlike Amoxicillin-Clavulanate (which uses a 2:1 ratio), Ticarcillin-Clavulanate is tested with a fixed inhibitor concentration to accurately mimic the steady-state pharmacokinetics and renal clearance rates of the inhibitor in human serum[8],[10],[9].

Workflow Step1 1. Inoculum Prep (0.5 McFarland) Step2 2. Serial Dilution (Fixed 2mg/L Inhibitor) Step1->Step2 Step3 3. Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (35°C, 16-20h) Step3->Step4 Step5 5. MIC & FICI Determination Step4->Step5

Standardized broth microdilution workflow for validating antimicrobial synergy.

Step-by-Step Protocol

This protocol is designed as a closed, self-validating system to ensure data integrity.

Step 1: Inoculum Standardization Prepare a 0.5 McFarland suspension from an 18-hour agar culture. Dilute in CAMHB to achieve a final well concentration of


 CFU/mL[9].
Self-Validation Check: Plate 10 µL of the final inoculum onto a drug-free TSA plate. After incubation, a colony count of ~50 confirms the correct starting inoculum.

Step 2: Microplate Preparation Prepare serial two-fold dilutions of Ticarcillin (e.g., 0.25 to 128 mg/L) in a 96-well plate. Add Clavulanic acid to all test wells to achieve a constant concentration of 2 mg/L[9].

Step 3: Quality Control (QC) Integration Run parallel assays using E. coli ATCC 35218 (a known TEM-1


-lactamase producer).
Self-Validation Check: The assay is only valid if the MIC for ATCC 35218 falls strictly within the 16/2 to 64/2 mg/L range[10]. Failure indicates inhibitor degradation.

Step 4: Incubation & Reading Seal the panels to prevent evaporation and incubate at 35±1°C for 16-20 hours in ambient air[9]. Read the MIC as the lowest concentration of Ticarcillin that completely inhibits visible bacterial growth.

Synergy Quantification (FICI)

To mathematically prove synergy in a checkerboard assay format, calculate the Fractional Inhibitory Concentration Index (FICI):



Interpretation: Synergy is defined as an FICI 

. Additive effect is

.

Conclusion

While newer carbapenems and novel BL/BLI combinations dominate modern clinical therapeutics, the synergistic dynamic of Ticarcillin and Clavulanic acid remains a foundational benchmark in antimicrobial research. By strictly controlling variables such as cation concentration and fixed inhibitor ratios, researchers can generate highly reproducible, artifact-free data to map the evolving landscape of


-lactamase resistance.

References

1. "Ticarcillin and Clavulanic Acid: Uses, Side Effects, Mechanism of Action, and Medicines". mrmed.in. 4 2.[3] "Beta-lactamase inhibitors". WikiLectures. 3 3.[1] "The Synergistic Dance of Ticarcillin and Clavulanic Acid: An In Vitro Comparative Guide". Benchchem. 1 4.[5] "Comparative in vitro activities of piperacillin-tazobactam and ticarcillin-clavulanate". PMC/NIH. 5 5.[2] "Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use". MDPI. 2 6.[7] "Piperacillin Tazobactam Compared with Co-Amoxiclav, Ampicillin plus Sulbactam and Timentin against Beta-Lactamase-Producing Clinical Isolates". Karger Publishers.7 7. "In Vitro Activities of the β-Lactamase Inhibitors Clavulanic Acid, Sulbactam, and Tazobactam Alone or in Combination with β-Lactams". PMC/NIH. 8 8.[6] "Comparative in vitro activities of piperacillin-tazobactam and ticarcillin-clavulanate". ASM Journals. 6 9.[10] "TIMENTIN Prescribing Information". accessdata.fda.gov. 10 10.[9] "Revised EUCAST guidelines- the SVUH perspective". IEQAS. 9

Sources

Carbenicillin vs. Ticarcillin in Plant Transformation: A Comparative Guide to Agrobacterium Counterselection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In Agrobacterium tumefaciens-mediated genetic transformation, researchers face a critical bottleneck: the complete elimination of the bacterial vector post-co-cultivation. Failure to eradicate Agrobacterium leads to bacterial overgrowth, nutrient depletion, and ultimately, explant necrosis.

Historically, Ticarcillin—often formulated with potassium clavulanate as 1—has been the gold standard for counterselection due to its low phytotoxicity in dicots[1]. However, widespread global supply chain discontinuations of clinical-grade Ticarcillin have forced plant scientists and drug development professionals to pivot. Carbenicillin (monosodium) has emerged as the most viable, cost-effective, and accessible alternative.

This guide objectively compares the performance of Carbenicillin against Ticarcillin, exploring their mechanistic differences, phytotoxic profiles, and providing a self-validating experimental protocol for seamless laboratory transition.

Mechanistic Foundations: Causality in Tissue Culture

Both Carbenicillin and Ticarcillin belong to the carboxypenicillin class of β-lactam antibiotics. They exert their bactericidal effects by covalently binding to 2, thereby inhibiting peptidoglycan cross-linking and inducing bacterial cell lysis[2].

Despite structural similarities, their interactions with plant tissues and bacterial defense mechanisms differ significantly:

  • Bacterial Resistance: Wild-type Agrobacterium strains often produce β-lactamase, an enzyme that cleaves the β-lactam ring. Ticarcillin is highly susceptible to this, which is why it is almost exclusively used in a 15:1 ratio with clavulanic acid (a β-lactamase inhibitor)[1]. Carbenicillin is also susceptible but is typically administered at higher concentrations (250–500 mg/L) to overwhelm bacterial defenses.

  • Plant Morphogenic Effects (Phytotoxicity): The most critical divergence lies in their degradation pathways. Carbenicillin degrades in the culture medium into3, which exhibit strong auxin-like plant hormone activity[3]. This causality explains why Carbenicillin can artificially inflate the auxin-to-cytokinin ratio—promoting vigorous callus induction but potentially suppressing shoot elongation in sensitive species.

Mechanism Carb Carbenicillin / Ticarcillin (β-lactam antibiotics) PBP Penicillin-Binding Proteins (Bacterial Cell Wall) Carb->PBP Inhibits Auxin Phenylacetic Acid Analogs (Auxin-like Plant Effect) Carb->Auxin Degradation Lysis Bacterial Cell Lysis (Agrobacterium Elimination) PBP->Lysis Induces BLac β-lactamase Enzyme (Bacterial Resistance) BLac->Carb Cleaves β-lactam ring Clav Clavulanic Acid (in Timentin) Clav->BLac Inhibits

Mechanistic pathways of β-lactam antibiotics, resistance, and plant morphogenic effects.

Performance Comparison & Experimental Data

When substituting Ticarcillin with Carbenicillin, researchers must adjust exogenous Plant Growth Regulators (PGRs) to account for Carbenicillin's inherent auxin-like breakdown. The table below synthesizes quantitative data from comparative studies across different plant species.

Table 1: Comparative Efficacy and Phytotoxicity
Plant SpeciesExplant TypeCarbenicillin PerformanceTicarcillin (Timentin) PerformanceReference
Strawberry (cv. Camarosa)LeafYielded 55% shoot regeneration at 150 mg/L. Suppressed shoot elongation.Yielded 88% shoot regeneration at 300 mg/L. Minimal phytotoxicity.4
Indica Rice (IR 64)Embryogenic CallusEliminated bacteria at 250 mg/L but induced severe necrosis in callus tissues.Optimal elimination at 250 mg/L; enhanced embryogenic callus proliferation.5
Apple Rootstock (MM 111)LeafPromoted maximum callusing (85-93% ) at 300 mg/L due to auxin-like degradation.Effectively inhibited bacteria at 100-200 mg/L without deleterious morphogenic effects.3

Data Synthesis: Ticarcillin (Timentin) provides a broader safety margin for shoot regeneration in sensitive dicots and monocots[4]. However, Carbenicillin is highly advantageous for protocols requiring robust callus induction phases[3], provided the concentration is strictly optimized between 250–500 mg/L to prevent necrosis[5].

Standardized Self-Validating Protocol: Carbenicillin Counterselection

To ensure scientific integrity and reproducibility, the following protocol integrates Carbenicillin into the transformation workflow using a self-validating matrix. This guarantees that any failure in regeneration is accurately attributed to either antibiotic toxicity, bacterial virulence, or explant viability.

Workflow A Explant Preparation B Agrobacterium Co-cultivation A->B C Active Wash (Liquid MS + Carb) B->C D Selection Medium (Solid MS + Carb) C->D E Transgenic Regeneration D->E

Workflow of Agrobacterium-mediated transformation utilizing Carbenicillin for counterselection.

Step-by-Step Methodology

Phase 1: Stock Solution Preparation

  • Weigh 500 mg of Carbenicillin disodium salt.

  • Dissolve completely in 10 mL of sterile Milli-Q water to create a 50 mg/mL stock solution.

  • Filter-sterilize using a 0.22 µm PES syringe filter into a sterile tube.

  • Causality Note: β-lactam antibiotics are highly thermosensitive. Never autoclave Carbenicillin. Add the filter-sterilized stock to the agar medium only after it has cooled to 50–55°C to prevent thermal degradation of the β-lactam ring.

Phase 2: Post-Co-Cultivation Washing

  • After 2–3 days of co-cultivation, transfer the explants to a sterile 50 mL conical tube.

  • Wash explants 3 times with sterile liquid MS medium to remove unattached, free-floating Agrobacterium.

  • Active Wash: Submerge explants in liquid MS medium supplemented with 300 mg/L Carbenicillin. Agitate gently on an orbital shaker at 100 rpm for 15 minutes. This step is critical for neutralizing bacteria embedded in micro-wounds.

  • Blot the explants dry on sterile filter paper.

Phase 3: Selection and Regeneration

  • Transfer explants to solid MS regeneration medium containing appropriate PGRs, a selective agent (e.g., Kanamycin), and 250–500 mg/L Carbenicillin.

  • Causality Note: Carbenicillin degrades rapidly under standard tissue culture conditions (light exposure and 25°C). Subculture explants to fresh medium every 10–14 days. Failure to do so will result in late-stage Agrobacterium resurgence.

The Self-Validation System (Mandatory Controls)

Every transformation batch must include the following internal controls to validate the system:

  • Control A (Infection Viability): Explants + Agrobacterium + No Carbenicillin.

    • Validation: Expected bacterial overgrowth within 48 hours. Confirms the Agrobacterium strain is highly virulent and co-cultivation was successful.

  • Control B (Phytotoxicity Baseline): Uninfected Explants + Carbenicillin (500 mg/L).

    • Validation: Expected normal callus/shoot formation without necrosis. Confirms that if the test group fails to regenerate, the cause is transformation stress or PGR imbalance, not baseline antibiotic toxicity.

  • Control C (Sterility Check): Blank Solid Medium + Carbenicillin.

    • Validation: Expected zero microbial growth. Confirms aseptic technique and stock solution sterility.

Conclusion

While Ticarcillin (Timentin) historically offered a broader safety margin for shoot regeneration in sensitive species, the global supply chain has rendered it largely inaccessible. Carbenicillin remains a highly effective, robust, and economical alternative. By understanding its auxin-like degradation profile, researchers can intelligently adjust exogenous plant growth regulators and implement rigorous subculturing schedules to achieve high-efficiency Agrobacterium elimination without compromising transgenic plant recovery.

References

1.[1] Title: Timentin - A New Type of Plant Tissue Culture Antibiotic as an Agrobacterium Inhibitor | Source: yeasenbio.com | URL: 1 2.[5] Title: The Effect of Different Antibiotics on the Elimination of Agrobacterium and High Frequency Agrobacterium-mediated Transformation of Indica Rice | Source: agriculturejournals.cz | URL:5 3.[4] Title: An Efficient Agrobacterium-Mediated Transformation of Strawberry cv. Camarosa by a Dual Plasmid System | Source: nih.gov | URL: 4 4.[2] Title: Ticarcillin in Plant Science: A Comparative Guide to its Efficacy in Genetic Transformation | Source: benchchem.com | URL: 2 5.[3] Title: Phytotoxic effects of different antibiotics on leaf explants and their potential as Agrobacterium counter selection agents | Source: iahs.org.in | URL: 3

Sources

A Comparative Guide to Beta-Lactam Antibiotics in Agrobacterium-Mediated Plant Transformation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent bottlenecks I observe in plant genetic engineering is the delicate balance of counter-selection. Following Agrobacterium tumefaciens-mediated T-DNA delivery, the bacteria must be completely eradicated to prevent nutrient exhaustion and localized tissue necrosis. However, the antibiotics used for this eradication often induce severe off-target effects on the plant explants.

This guide provides an objective, data-backed comparative analysis of the four primary beta-lactam antibiotics used in plant transformation: Cefotaxime, Carbenicillin, Timentin, and Meropenem . By understanding the mechanistic causality behind their efficacy and phytotoxicity, researchers can optimize their regeneration workflows and eliminate false-positive transformants.

Mechanistic Causality: Efficacy vs. Phytotoxicity

To select the correct antibiotic, one must first understand the causality of both its intended antibacterial action and its unintended phytotoxicity.

The Antibacterial Mechanism

Beta-lactam antibiotics function by covalently binding to Penicillin-Binding Proteins (PBPs) located in the bacterial cytoplasmic membrane[1]. This binding irreversibly inhibits the transpeptidation step of peptidoglycan synthesis. As Agrobacterium continues to grow and divide without a structurally sound cell wall, osmotic pressure causes cell lysis and death.

The Phytotoxicity Paradox

Because eukaryotic plant cells lack peptidoglycan cell walls, beta-lactams should theoretically be harmless. However, extensive tissue culture data proves otherwise[2]. The causality of this phytotoxicity lies in antibiotic degradation . When beta-lactams break down in the culture medium (due to light, heat, or plant metabolism), their structural fragments can mimic plant hormones. For example, the degradation of Carbenicillin yields phenylacetic acid, a compound with strong auxin-like activity[1]. This artificially inflates the auxin-to-cytokinin ratio in the tissue culture medium, disrupting organogenesis, suppressing shoot regeneration, and frequently causing tissue browning.

Mechanism cluster_0 Bacterial Target (Agrobacterium) cluster_1 Plant Off-Target Effects (Phytotoxicity) BL Beta-Lactam Antibiotic (e.g., Cefotaxime, Meropenem) PBP Binds Penicillin-Binding Proteins BL->PBP Breakdown Antibiotic Degradation Products BL->Breakdown Degradation Wall Inhibits Peptidoglycan Synthesis PBP->Wall Death Bacterial Cell Lysis Wall->Death Auxin Auxin-like Activity (Hormone Imbalance) Breakdown->Auxin Tox Altered Morphogenesis & Tissue Necrosis Auxin->Tox

Mechanism of bacterial suppression versus plant phytotoxicity pathways.

Comparative Analysis of Beta-Lactam Alternatives

Carbenicillin (Penicillin Class)

Carbenicillin was historically the go-to antibiotic, but it requires high concentrations (250–500 mg/L) to achieve minimum inhibitory concentrations (MIC) against robust Agrobacterium strains like LBA4404 and EHA105. Due to its breakdown into auxin analogs, it is highly phytotoxic to broadleaf dicots, often resulting in hyperhydricity and failed shoot elongation[1].

Cefotaxime (Cephalosporin Class)

Cefotaxime is widely used because its degradation products do not mimic auxins. Interestingly, in some monocot and specific dicot cultures (like carrot protoplasts), Cefotaxime has been shown to actually stimulate somatic embryogenesis[2]. However, in sensitive woody species like apple and citrus, Cefotaxime at standard doses (250 mg/L) can cause severe explant necrosis and completely inhibit regeneration[3].

Timentin (Ticarcillin + Clavulanic Acid)

Timentin is a synergistic formulation. Ticarcillin attacks the bacterial cell wall, while Clavulanic Acid irreversibly binds to beta-lactamases produced by resistant Agrobacterium strains. Timentin is highly effective at lower doses (100–200 mg/L) and demonstrates significantly lower phytotoxicity compared to Carbenicillin and Cefotaxime, making it ideal for sensitive dicots like tomato and tobacco[4].

Meropenem (Carbapenem Class)

Meropenem represents the modern gold standard for recalcitrant transformation systems. It exhibits an ultra-low MIC (often suppressing Agrobacterium completely at just 5–25 mg/L)[5]. Because it is used at such low concentrations and possesses high thermal stability, it exerts virtually zero phytotoxic or hormone-mimicking effects on the plant tissue[1].

Quantitative Data Comparison
AntibioticClassTypical Working Conc.Agrobacterium MICPhytotoxicity RiskStability in Medium
Carbenicillin Penicillin250 - 500 mg/L> 50 mg/LHigh (Auxin mimic)Low (Heat/Light sensitive)
Cefotaxime Cephalosporin250 - 500 mg/L25 - 50 mg/LModerate (Species dependent)Moderate
Timentin Penicillin + Inhibitor100 - 300 mg/L15 - 30 mg/LLowModerate
Meropenem Carbapenem5 - 25 mg/L< 6 mg/L Very Low High

Self-Validating Experimental Protocol: Counter-Selection Assay

To establish a trustworthy transformation pipeline, you must empirically determine the optimal antibiotic concentration for your specific plant species. The following protocol is designed as a self-validating system —it uses a strict control matrix to mathematically isolate the causality of cell death (differentiating between bacterial overgrowth, antibiotic toxicity, and successful selection).

The Control Matrix
  • Control 1 (C1 - Baseline): Explant + No Bacteria + No Antibiotic. (Validates base regeneration capacity).

  • Control 2 (C2 - Phytotoxicity): Explant + No Bacteria + Antibiotic. (Isolates the negative morphogenic impact of the beta-lactam).

  • Control 3 (C3 - Virulence): Explant + Bacteria + No Antibiotic. (Confirms Agrobacterium viability and baseline necrosis from overgrowth).

  • Test Group: Explant + Bacteria + Antibiotic. (Evaluates true counter-selection efficacy).

Step-by-Step Methodology

Step 1: Explant Inoculation

  • Action: Submerge prepared leaf discs in an A. tumefaciens suspension (OD600 = 0.6) for 10 minutes, with gentle agitation.

  • Causality: Ensures uniform exposure of wounded plant margins to the bacterial vir-gene machinery.

Step 2: Co-cultivation

  • Action: Blot explants dry and transfer to antibiotic-free MS medium. Incubate in the dark at 25°C for 48–72 hours.

  • Causality: A. tumefaciens requires a critical temporal window to attach to plant cell walls, assemble the Type IV secretion system, and transfer the T-DNA complex. Premature introduction of beta-lactams aborts this process, resulting in zero transformation efficiency.

Step 3: Washing Phase

  • Action: Wash explants 3 times in sterile distilled water containing a low dose of the target antibiotic (e.g., 100 mg/L Cefotaxime) for 15 minutes.

  • Causality: Physically removes planktonic bacteria and initiates the suppression of biofilm-associated bacteria before they can trigger severe localized plant defense responses (browning).

Step 4: Counter-Selection & Regeneration

  • Action: Transfer explants to regeneration medium containing the optimized beta-lactam (e.g., Meropenem at 25 mg/L) and the appropriate plant selection agent (e.g., Kanamycin).

  • Causality: The beta-lactam actively lyses dividing Agrobacterium cells, while the plant selection agent ensures only transgenic plant cells proliferate into callus/shoots.

Step 5: Bacterial Indexing (Validation)

  • Action: After 14 days of culture, swab the base of the regenerating explant and streak it onto an antibiotic-free Luria-Bertani (LB) agar plate. Incubate at 28°C for 3 days.

  • Causality: This is a critical validation step. Beta-lactams can sometimes act bacteriostatically in solid plant media due to poor diffusion. Indexing on rich, antibiotic-free media proves whether the Agrobacterium was truly eradicated (bactericidal) or merely suppressed.

Workflow A 1. Explant Preparation (Leaf Discs) B 2. Agrobacterium Infection & Co-cultivation (2-3 days) A->B C 3. Washing Phase (Remove excess bacteria) B->C D 4. Counter-Selection (Beta-lactam Application) C->D E 5. Transgenic Plant Regeneration & Indexing D->E

Agrobacterium-mediated transformation workflow and antibiotic intervention.

References

  • Ogawa, Y., & Mii, M. (2007). Meropenem and moxalactam: Novel β-lactam antibiotics for efficient Agrobacterium-mediated transformation. ResearchGate. 5

  • Chauhan, A., et al. (2016). Phytotoxic effects of different antibiotics on leaf explants and their potential as Agrobacterium counter selection agents during gene transfer in apple. IAHS. 3

  • CABI Digital Library. Determine Effective Concentrations of β-lactam Antibiotics Against three Strains of Agrobacterium Tumefaciens and Phytotoxicity. CABI. 1

  • Grzebelus, E., & Skop, L. (2014). Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures. PMC / NIH. 2

  • ResearchGate Database. Effects of timentin and other β-lactam antibiotics on callus induction, shoot regeneration, and rooting. ResearchGate. 4

Sources

Determining the Minimal Inhibitory Concentration (MIC) of Ticarcillin (Monosodium): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ticarcillin monosodium is a fourth-generation, extended-spectrum carboxypenicillin historically utilized for its potent activity against Gram-negative bacilli, most notably Pseudomonas aeruginosa[1]. While its clinical use has largely been superseded by newer agents, ticarcillin remains a critical reference compound in antimicrobial resistance research, drug development, and plant molecular biology (e.g., for Agrobacterium suppression)[1].

This guide provides an authoritative, comparative analysis of ticarcillin's in vitro performance against alternative beta-lactams and details a self-validating broth microdilution protocol for accurate MIC determination.

Mechanism of Action & Rationale for MIC Testing

To contextualize MIC data, one must understand the molecular target. Ticarcillin exerts its bactericidal effect by traversing the outer membrane porins of Gram-negative bacteria and acylating the active site of Penicillin-Binding Proteins (PBPs)—specifically PBP3 in P. aeruginosa[1][2]. This irreversible binding halts the transpeptidation required for peptidoglycan cross-linking, leading to structural failure of the cell wall and osmotic lysis[2].

Determining the MIC of ticarcillin is essential for phenotypically detecting resistance mechanisms, such as the hyperproduction of chromosomal AmpC beta-lactamases or the acquisition of plasmid-mediated enzymes.

MOA Ticar Ticarcillin Monosodium Porin Outer Membrane Porins (Gram-Negative Bacteria) Ticar->Porin Penetrates PBP Penicillin-Binding Proteins (e.g., PBP3) Porin->PBP Binds & Acylates Active Site Crosslink Peptidoglycan Cross-linking (Transpeptidation) PBP->Crosslink Inhibits Lysis Cell Wall Weakening & Osmotic Lysis Crosslink->Lysis Induces Bactericidal Effect

Bactericidal mechanism of action of Ticarcillin via PBP inhibition and cell wall lysis.

Comparative Efficacy Analysis: Ticarcillin vs. Alternatives

When designing antimicrobial panels, researchers frequently benchmark ticarcillin against its predecessor (carbenicillin), its successor (piperacillin), and its combination form (ticarcillin-clavulanate).

  • Ticarcillin vs. Carbenicillin: Ticarcillin was synthesized to improve upon the antipseudomonal activity of carbenicillin. In vitro broth microdilution assays consistently demonstrate that ticarcillin is 2- to 4-fold more potent than carbenicillin against P. aeruginosa isolates[3].

  • Ticarcillin vs. Piperacillin: Piperacillin, a ureidopenicillin, possesses superior porin penetration dynamics and higher PBP affinity. Consequently, piperacillin is typically 2- to 8-fold more potent than ticarcillin against P. aeruginosa[4].

  • Ticarcillin vs. Ticarcillin-Clavulanate: The addition of the beta-lactamase inhibitor clavulanic acid restores ticarcillin's activity against many Enterobacteriaceae and Staphylococcus aureus[1]. However, against P. aeruginosa, clavulanate does not significantly lower the MIC. Mechanistically, high concentrations of clavulanate can act as an inducer of the chromosomal AmpC cephalosporinase, potentially antagonizing ticarcillin's efficacy[4][5]. Fortunately, at the standardized fixed concentration of 2 µg/mL used in in vitro dilution MIC tests, this antagonism is rarely observed[4].

Quantitative Performance Comparison (Pseudomonas aeruginosa)
AntibioticClassMedian MIC RangeRelative PotencyMechanistic Considerations
Ticarcillin Carboxypenicillin16 – 32 µg/mLBaselineSusceptible to beta-lactamases; requires high clinical dosing.
Carbenicillin Carboxypenicillin50 – 100 µg/mL2- to 4-fold weaker than TicarcillinOlder generation; largely superseded by ticarcillin in vitro[3].
Piperacillin Ureidopenicillin2 – 16 µg/mL2- to 8-fold stronger than TicarcillinSuperior porin penetration and enhanced PBP3 affinity[4].
Ticarcillin-Clavulanate Beta-lactam / Inhibitor16 – 32 µg/mLEquivalent to Ticarcillin aloneClavulanate extends spectrum but may induce AmpC at high doses[4][5].

Standardized Broth Microdilution Protocol

To ensure high reproducibility and trustworthiness, the following methodology is engineered as a self-validating system, strictly adhering to the principles outlined in ISO 20776-1:2020 and CLSI M07 guidelines[6].

Step-by-Step Methodology

1. Preparation of the Antimicrobial Stock Solution

  • Action: Weigh the ticarcillin monosodium powder. Calculate the required mass based on the specific lot's potency (µg of active ticarcillin per mg of powder).

  • Causality: Ticarcillin monosodium contains sodium salts and water of hydration that do not contribute to antimicrobial activity. Failing to adjust for potency will result in artificially high MIC readings[7].

  • Action: Dissolve the powder in pH 6.4 sodium phosphate buffer to achieve a stock concentration of 5,120 µg/mL.

  • Causality: The beta-lactam ring is highly susceptible to hydrolysis. Maintaining a slightly acidic to neutral pH (6.4) stabilizes the molecule during the assay preparation[8].

2. Microtiter Plate Preparation

  • Action: Using Cation-Adjusted Mueller-Hinton Broth (CAMHB), perform 2-fold serial dilutions of the ticarcillin stock across a 96-well plate (e.g., from 256 µg/mL down to 0.25 µg/mL)[6].

3. Inoculum Standardization

  • Action: Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL) using a nephelometer[6][9].

  • Action: Dilute this suspension in CAMHB so that, upon adding it to the antibiotic-containing wells, the final concentration is exactly 5 × 10⁵ CFU/mL[9].

  • Causality: The "inoculum effect" is profound in beta-lactam testing. An inoculum that is too dense will lead to false resistance due to bulk beta-lactamase production, while an inoculum that is too sparse will yield false susceptibility[9].

4. Incubation and Reading

  • Action: Incubate the microtiter plates at 35±2°C for 16–20 hours in an ambient air incubator[6].

  • Action: Read the MIC as the lowest concentration of ticarcillin that completely inhibits visible bacterial growth (ignoring faint hazes or single microcolonies, which are common with beta-lactams)[6].

Workflow Stock 1. Prepare Ticarcillin Stock (Adjust for Potency, pH 6.4) Dilution 2. Serial 2-Fold Dilutions (in CAMHB) Stock->Dilution Inoculate 4. Inoculate Microtiter Plate (Final: 5x10^5 CFU/mL) Dilution->Inoculate Inoculum 3. Standardize Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate 5. Incubate at 35±2°C (16-20 Hours) Inoculate->Incubate Read 6. Determine MIC (No Visible Growth) Incubate->Read

Standardized broth microdilution workflow for determining Ticarcillin MIC.

Quality Control & Self-Validation

To ensure the protocol acts as a self-validating system, the following controls are mandatory for every batch:

  • Positive Growth Control: A well containing CAMHB and the bacterial inoculum, but no antibiotic. This validates that the broth supports growth and the bacteria are viable[6][9].

  • Negative Sterility Control: A well containing only CAMHB. This validates that the media and plate preparation process were aseptic[6][9].

  • Reference Strain Testing: Run the assay concurrently with a known quality control strain (e.g., P. aeruginosa ATCC 27853). The MIC must fall within the established acceptable quality control ranges to validate the results of the unknown clinical or environmental isolates.

References

  • Clavulanate Induces Expression of the Pseudomonas aeruginosa AmpC Cephalosporinase... | Antimicrobial Agents and Chemotherapy - ASM Journals | 4

  • Pharmacodynamic study of β-lactams alone and in combination with β-lactamase inhibitors against Pseudomonas aeruginosa | oup.com | 5

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING | apec.org | 9

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific | fwdamr-reflabcap.eu | 6

  • Ticarcillin Monosodium | drugfuture.com | 8

  • Comparison of ticarcillin and carbenicillin activity against random and select populations Pseudomonas aeruginosa | nih.gov | 3

  • What is the mechanism of Ticarcillin Disodium? | patsnap.com |2

  • Research Antibiotics, Ticarcillin Disodium, USP, 1 gram | calpaclab.com | 1

Sources

Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance Between Ticarcillin and Other β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against bacterial infections, understanding the nuances of antibiotic resistance is paramount. This guide provides an in-depth analysis of cross-resistance between the carboxypenicillin Ticarcillin and other β-lactam antibiotics. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical experimental frameworks to navigate this complex landscape, enabling more informed decisions in research and development.

Ticarcillin: Mechanism of Action and the Genesis of Resistance

Ticarcillin, like all penicillin derivatives, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains that form the structural backbone of the cell wall.[1][2][3] By acylating the active site of these enzymes, Ticarcillin effectively halts cell wall construction, leading to cell lysis and bacterial death, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[1][3][4]

However, the clinical efficacy of Ticarcillin is significantly challenged by the emergence of bacterial resistance. This resistance is not an isolated phenomenon and often extends to other members of the β-lactam family, a concept known as cross-resistance. Understanding the molecular underpinnings of these shared defense mechanisms is critical for predicting antibiotic efficacy and developing novel therapeutic strategies.

The Molecular Triad of Cross-Resistance

Cross-resistance between Ticarcillin and other β-lactam antibiotics is primarily orchestrated by three key mechanisms: enzymatic degradation by β-lactamases, active efflux of the antibiotic from the bacterial cell, and modification or loss of porin channels that facilitate drug entry.

β-Lactamases: The Enzymatic Shield

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive.[5][6] These enzymes exhibit a broad spectrum of activity, and their presence is a major driver of cross-resistance.

  • Penicillinases: Certain β-lactamases, such as PSE-1 (CARB-2), are particularly effective at hydrolyzing carboxypenicillins like Ticarcillin.[7] Strains producing these enzymes will often exhibit resistance to Ticarcillin while potentially remaining susceptible to other β-lactams that are more stable to this specific enzyme.

  • Extended-Spectrum β-Lactamases (ESBLs): ESBLs, such as those of the TEM, SHV, and CTX-M types, have a broader substrate profile and can inactivate a wide range of penicillins and cephalosporins.[8][9] Therefore, a bacterium producing an ESBL is likely to be resistant to Ticarcillin as well as to third-generation cephalosporins like ceftazidime and cefotaxime.

  • AmpC β-Lactamases: These are typically chromosomally encoded and can be induced or constitutively overexpressed.[6] Hyperproduction of AmpC enzymes confers resistance to a broad spectrum of β-lactams, including penicillins, aztreonam, and most cephalosporins, thus leading to cross-resistance with Ticarcillin.

To counteract this, Ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid.[10] Clavulanic acid itself has weak antibacterial activity but binds to and inactivates many β-lactamases, thereby protecting Ticarcillin from degradation.[11] However, the emergence of inhibitor-resistant β-lactamases can overcome this strategy.[12]

cluster_resistance β-Lactamase Mediated Resistance Ticarcillin Ticarcillin BetaLactamase β-Lactamase (e.g., PSE-1, ESBL, AmpC) Ticarcillin->BetaLactamase Hydrolysis of β-lactam ring Inactive_Ticarcillin Inactive Ticarcillin BetaLactamase->Inactive_Ticarcillin

Figure 1: Mechanism of β-lactamase-mediated inactivation of Ticarcillin.

Efflux Pumps: The Cellular Bouncers

Gram-negative bacteria possess sophisticated efflux pump systems that actively transport a wide range of toxic compounds, including antibiotics, out of the cell.[13] The overexpression of these pumps is a significant contributor to multidrug resistance and, consequently, cross-resistance.

  • MexAB-OprM: This is one of the most clinically significant efflux pumps in P. aeruginosa. Its overexpression leads to reduced susceptibility to Ticarcillin, other penicillins (like piperacillin), some cephalosporins, and even meropenem.[14][15]

  • MexXY-OprM: Overproduction of this pump is also highly prevalent in clinical isolates of P. aeruginosa with reduced susceptibility to Ticarcillin.[16]

The upregulation of these pumps means that even if the antibiotic can penetrate the outer membrane, it is quickly expelled before it can reach its PBP targets in the periplasmic space.

cluster_efflux Efflux Pump Mediated Resistance Outer_Membrane Outer Membrane Periplasm Periplasm Ticarcillin_Periplasm Ticarcillin (Periplasmic) Inner_Membrane Inner Membrane Ticarcillin_Outside Ticarcillin (Extracellular) Ticarcillin_Outside->Periplasm Entry via Porin Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Ticarcillin_Periplasm->Efflux_Pump Capture Efflux_Pump->Ticarcillin_Outside Expulsion

Figure 2: Expulsion of Ticarcillin by an efflux pump system.

Porin Channels: The Gatekeepers

Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the passive diffusion of hydrophilic molecules, including many β-lactam antibiotics, into the periplasmic space. Mutations that lead to the loss or reduced expression of these channels can significantly decrease the intracellular concentration of the antibiotic, leading to resistance.

  • OprD: In P. aeruginosa, the OprD porin is the primary channel for the entry of carbapenems like imipenem and meropenem.[13] Loss of OprD function is a key mechanism of carbapenem resistance. While Ticarcillin primarily enters through other porins, the interplay between different resistance mechanisms means that strains with OprD loss may also exhibit altered susceptibility to other β-lactams due to the co-selection of other resistance determinants. For instance, selective pressure from carbapenems can lead to OprD loss, and if the strain also possesses an AmpC β-lactamase, this can result in a broad cross-resistance profile.

cluster_porin Porin Loss Mediated Resistance cluster_wildtype Wild-Type cluster_mutant Mutant WT_OM Outer Membrane WT_Porin Porin Channel (OprD) WT_Periplasm Periplasm WT_Porin->WT_Periplasm Entry WT_Antibiotic_In Antibiotic (e.g., Carbapenem) WT_Antibiotic_In->WT_Porin Entry Mutant_OM Outer Membrane Mutant_Porin Reduced/Absent Porin Channel Mutant_Periplasm Periplasm Mutant_Antibiotic_Out Antibiotic (e.g., Carbapenem) Mutant_Antibiotic_Out->Mutant_OM Blocked Entry

Figure 3: Impact of porin loss on antibiotic entry.

Comparative In Vitro Activity: Experimental Data

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Ticarcillin and other β-lactam antibiotics against bacterial strains with defined resistance mechanisms, providing a quantitative view of cross-resistance patterns.

Table 1: Comparative MICs (µg/mL) against Pseudomonas aeruginosa with Different Resistance Phenotypes

AntibioticTicarcillin-Susceptible"Intrinsic" Ticarcillin-ResistantPenicillinase ProducerCephalosporinase Overproducer
Ticarcillin ≤ 64> 128> 128> 128
Piperacillin ≤ 1632 - >128> 128> 128
Ceftazidime ≤ 88 - 32≤ 8> 32
Cefepime ≤ 88 - 168 - 16> 32
Imipenem ≤ 4≤ 4≤ 4≤ 4
Meropenem ≤ 2≤ 2≤ 24 - 16

Data compiled and interpreted from sources[1][2]. Note: "Intrinsic" resistance often involves a combination of low-level β-lactamase production and reduced permeability.

Table 2: Impact of Efflux Pump Overexpression and Porin Loss on MICs (µg/mL) in Pseudomonas aeruginosa

AntibioticWild-Type (e.g., PAO1)MexAB-OprM OverproducerOprD-deficient Mutant
Ticarcillin 16 - 32128 - 25616 - 32
Piperacillin 4 - 832 - 644 - 8
Ceftazidime 1 - 24 - 81 - 2
Imipenem 1 - 21 - 28 - 32
Meropenem 0.25 - 0.52 - 42 - 4

Data synthesized from sources[5][13][16].

Experimental Protocols for Assessing Cross-Resistance

To empirically determine cross-resistance profiles in your own research, standardized antimicrobial susceptibility testing methods are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines.[1][2][11][13]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is the gold standard for quantitative assessment of antimicrobial susceptibility.

Principle: A standardized bacterial inoculum is introduced into wells of a microtiter plate containing serial twofold dilutions of the antibiotic in a liquid growth medium. After incubation, the wells are visually inspected for turbidity to determine the MIC.

Step-by-Step Protocol:

  • Prepare Antibiotic Stock Solutions: Dissolve the antibiotic powder in a suitable solvent to create a high-concentration stock solution. Sterilize by filtration.

  • Prepare Antibiotic Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate the Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this inoculum to each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Principle: A series of agar plates are prepared, each containing a different concentration of the antibiotic. A standardized bacterial inoculum is then spotted onto the surface of each plate.

Step-by-Step Protocol:

  • Prepare Antibiotic-Containing Agar Plates: Prepare serial twofold dilutions of the antibiotic and add them to molten Mueller-Hinton Agar (MHA) at 45-50°C. Pour the agar into petri dishes and allow them to solidify.

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Inoculate Plates: Using a multipoint inoculator, spot a defined volume (typically 1-2 µL) of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth at the site of inoculation.

Checkerboard Assay for Synergy Testing

Principle: This method is used to assess the interaction between two antibiotics. It involves a two-dimensional dilution series of both drugs in a microtiter plate to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.

Step-by-Step Protocol:

  • Prepare Antibiotic Dilutions: In a 96-well plate, create serial dilutions of antibiotic A along the x-axis and antibiotic B along the y-axis.

  • Inoculate the Plate: Add a standardized bacterial inoculum to each well, as in the broth microdilution method.

  • Incubation and Reading: Incubate and read the MICs for each antibiotic alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI): FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference/Additive: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

cluster_workflow Experimental Workflow for Cross-Resistance Assessment Start Bacterial Isolate with Suspected Resistance MIC_Determination MIC Determination (Broth/Agar Dilution) Start->MIC_Determination Data_Analysis Data Analysis and Comparison of MICs MIC_Determination->Data_Analysis Antibiotic_Panel Panel of β-Lactam Antibiotics (Ticarcillin, Penicillins, Cephalosporins, Carbapenems) Antibiotic_Panel->MIC_Determination Cross_Resistance_Profile Determine Cross-Resistance Profile Data_Analysis->Cross_Resistance_Profile Synergy_Testing Synergy Testing (Checkerboard Assay) Cross_Resistance_Profile->Synergy_Testing If cross-resistance is observed Combination_Therapy Evaluate Potential Combination Therapies Synergy_Testing->Combination_Therapy

Figure 4: Workflow for assessing antibiotic cross-resistance.

Conclusion and Future Perspectives

The landscape of bacterial resistance is in constant flux. A thorough understanding of the mechanisms driving cross-resistance between Ticarcillin and other β-lactams is not merely academic; it is a crucial component of effective antimicrobial stewardship and the development of next-generation therapeutics. By employing the standardized experimental protocols outlined in this guide, researchers can generate robust, comparable data that will illuminate the intricate patterns of resistance and guide the rational design of new treatment strategies. The interplay of enzymatic degradation, efflux, and permeability underscores the need for a multi-pronged approach to combatting antibiotic resistance, potentially involving novel β-lactamase inhibitors, efflux pump inhibitors, and strategies to enhance antibiotic penetration.

References

  • [Comparison of the activity of beta-lactams against Pseudomonas aeruginosa according to phenotypes of resistance]. (1996). Pathologie Biologie. [Link]

  • Comparative activity of beta-lactam antibiotics against 'intrinsically' ticarcillin-resistant strains of Pseudomonas aeruginosa. (1994). Chemotherapy. [Link]

  • Ticarcillin-Clavulanate | Drug Guide. MedSchool. [Link]

  • Ticarcillin and 3rd Generation Penicillins | Targets, Mechanism of Action, Adverse Effects. (2018). JJ Medicine. [Link]

  • Ticarcillin | C15H16N2O6S2 | CID 36921. PubChem. [Link]

  • MexAB-OprM- and MexXY-overproducing mutants are very prevalent among clinical strains of Pseudomonas aeruginosa with reduced susceptibility to ticarcillin. (2007). Antimicrobial Agents and Chemotherapy. [Link]

  • Efflux-Mediated Drug Resistance in Bacteria: an Update. (2009). Drugs. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. [Link]

  • MIC Determination. EUCAST. [Link]

  • Comparative in vivo efficacy of meropenem, imipenem, and cefepime against Pseudomonas aeruginosa expressing MexA-MexB-OprM efflux pumps. (2007). Diagnostic Microbiology and Infectious Disease. [Link]

  • Of Pseudomonas, porins, pumps and carbapenems. (2001). Journal of Antimicrobial Chemotherapy. [Link]

  • Timentin and beta-lactamases. (1986). The Journal of Antimicrobial Chemotherapy. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. [Link]

  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. (2022). International Journal of Molecular Sciences. [Link]

  • Checkerboard assay. REVIVE - GARDP. [Link]

  • Beta-lactamase Inhibitors May Induce Resistance to Beta-lactam Antibiotics in Bacteria Associated with Clinical Infections. (2018). ResearchGate. [Link]

  • Ticarcillin. Wikipedia. [Link]

  • What is the mechanism of Ticarcillin Disodium? (2024). Patsnap Synapse. [Link]

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